molecular formula C8H7ClN4 B15277569 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

Katalognummer: B15277569
Molekulargewicht: 194.62 g/mol
InChI-Schlüssel: VRABDAQYUIUJIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H7ClN4

Molekulargewicht

194.62 g/mol

IUPAC-Name

2-chloro-3-(4-methylpyrazol-1-yl)pyrazine

InChI

InChI=1S/C8H7ClN4/c1-6-4-12-13(5-6)8-7(9)10-2-3-11-8/h2-5H,1H3

InChI-Schlüssel

VRABDAQYUIUJIU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1)C2=NC=CN=C2Cl

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel heterocyclic compound, 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine. Given the absence of extensive published experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws comparisons with structurally related analogs to offer a robust predictive profile. The guide is designed to equip researchers and drug development professionals with the foundational knowledge required for the synthesis, purification, and application of this and similar compounds. We will explore its structural attributes, predictable physicochemical parameters, a plausible synthetic route, and the analytical methodologies crucial for its characterization.

Introduction: The Scientific Rationale

The fusion of pyrazine and pyrazole ring systems has emerged as a promising scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The pyrazine moiety is a key component in several approved drugs, while the pyrazole ring is a versatile pharmacophore known for its diverse pharmacological effects. The title compound, 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine, combines these two important heterocycles, and the presence of a chlorine atom provides a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of compound libraries for drug discovery.

This guide addresses the critical need for a detailed understanding of the fundamental physicochemical properties of this compound, which are paramount for its effective use in research and development.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine, the following properties are predicted based on the known characteristics of its constituent moieties: 2-chloropyrazine and 4-methylpyrazole.

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₈H₇ClN₄Calculated based on the chemical structure.
Molecular Weight 194.62 g/mol Calculated based on the atomic weights of the constituent elements.
Appearance Likely a white to off-white crystalline solid.Many similar heterocyclic compounds are crystalline solids at room temperature.
Melting Point Estimated in the range of 80-120 °C.This is an educated estimation. For comparison, some substituted pyrazoles have melting points in this range[1]. The exact value is highly dependent on crystal lattice energy.
Boiling Point Predicted to be > 300 °C.Heterocyclic compounds with this molecular weight typically have high boiling points due to their polarity and potential for intermolecular interactions. For instance, a related compound, (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol, has a predicted boiling point of 393.1 °C[2].
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol).The pyrazine and pyrazole nitrogens can act as hydrogen bond acceptors, imparting some water solubility. However, the overall aromatic character and the chloro-substituent suggest limited aqueous solubility. The molecule's polarity indicates good solubility in polar organic solvents.
pKa The pyrazine ring is weakly basic (pKa of pyrazine is ~0.6)[3]. The pyrazole ring is also weakly basic. The electron-withdrawing effect of the chlorine atom and the pyrazolyl group will further decrease the basicity of the pyrazine ring.The lone pairs on the nitrogen atoms can be protonated, but the aromaticity of the rings reduces their basicity compared to aliphatic amines.
LogP Estimated to be in the range of 1.5 - 2.5.This prediction suggests moderate lipophilicity, a desirable property for many drug candidates. The presence of the chlorine atom and the methyl group contributes to its lipophilic character.

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine would rely on a combination of spectroscopic techniques. Below are the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazine and pyrazole protons in the aromatic region, as well as a singlet for the methyl group in the aliphatic region.

  • Pyrazine Protons (2H): Two doublets in the aromatic region (typically δ 8.0-8.5 ppm).

  • Pyrazole Protons (2H): Two singlets or doublets in the aromatic region (typically δ 7.5-8.0 ppm).

  • Methyl Protons (3H): A singlet in the aliphatic region (typically δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Pyrazine Carbons (4C): Signals in the aromatic region (typically δ 140-160 ppm). The carbon bearing the chlorine atom will be significantly shifted.

  • Pyrazole Carbons (3C): Signals in the aromatic region (typically δ 110-140 ppm).

  • Methyl Carbon (1C): A signal in the aliphatic region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C=N and C=C stretching (aromatic rings): ~1500-1600 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the molecular formula. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient method for the synthesis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is via a nucleophilic aromatic substitution reaction.

G A 2,3-Dichloropyrazine F 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine A->F B 4-Methylpyrazole B->F C Base (e.g., K2CO3, Cs2CO3) G Salt Byproduct (e.g., KCl) C->G D Solvent (e.g., DMF, DMSO) E Heat

Caption: Proposed synthesis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a solution of 2,3-dichloropyrazine (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 4-methylpyrazole (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction.

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the pyrazole, making it a more potent nucleophile. Cesium carbonate is often more effective in such reactions.

  • Temperature: Heating is necessary to provide the activation energy for the substitution of the chlorine atom on the electron-deficient pyrazine ring.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and properties of the synthesized compound.

G Start Synthesized Compound TLC TLC Analysis (Purity Check) Start->TLC LCMS LC-MS Analysis (Purity & MW) TLC->LCMS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) (Structure Elucidation) LCMS->NMR IR IR Spectroscopy (Functional Groups) NMR->IR HRMS HRMS Analysis (Elemental Composition) IR->HRMS MP Melting Point Determination (Purity & Identity) HRMS->MP End Characterized Compound MP->End

Sources

Structural Elucidation & Characterization Guide: 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation and analytical characterization of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine . It is designed for medicinal chemists and analytical scientists requiring a robust framework for validating this specific biaryl scaffold, commonly utilized in kinase inhibitor and GPCR modulator discovery.

Executive Summary & Strategic Context

The pyrazine-pyrazole biaryl system is a privileged scaffold in drug discovery, serving as a core pharmacophore in allosteric modulators (e.g., mGluR5 NAMs) and ATP-competitive kinase inhibitors. The presence of the chlorine atom at the C2 position of the pyrazine ring is synthetically critical; it serves as a "handle" for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into final drug candidates.

The Analytical Challenge: While the synthesis appears straightforward, the electron-deficient nature of the pyrazine ring can lead to bis-substitution (displacement of both chlorines) or regioisomeric ambiguity if the starting pyrazole bears asymmetric substituents (though 4-methylpyrazole is symmetric in this context). This guide prioritizes the differentiation of the mono-substituted product from the bis-substituted impurity and confirms the integrity of the C-N linkage.

Synthetic Pathway & Regiochemistry

To understand the impurity profile, one must understand the genesis of the molecule. The standard route involves a Nucleophilic Aromatic Substitution (


).
The Reaction Logic
  • Electrophile: 2,3-Dichloropyrazine (Symmetric).

  • Nucleophile: 4-Methyl-1H-pyrazole (Symmetric tautomers).

  • Mechanism: Addition-Elimination.

Because 2,3-dichloropyrazine is symmetric, the first substitution can occur at either C2 or C3, yielding the identical product. The critical process control is stoichiometry and temperature to prevent the second chlorine displacement.

Visualization: Synthesis & Impurity Pathways

SynthesisPath SM1 2,3-Dichloropyrazine (Electrophile) Product TARGET: 2-Chloro-3-(4-methylpyrazolyl)pyrazine SM1->Product + SM2 (1.0 eq) Base, DMF, 60°C SM2 4-Methyl-1H-pyrazole (Nucleophile) SM2->Product Impurity IMPURITY: 2,3-Bis(4-methylpyrazolyl)pyrazine Product->Impurity + Excess SM2 High Temp

Figure 1: Synthetic pathway showing the target mono-substitution and the potential bis-substituted impurity risk.

Mass Spectrometry: The Isotope "Sanity Check"

Before complex NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first "Go/No-Go" decision based on the chlorine isotope signature.

  • Chlorine Pattern: Chlorine exists as

    
     (75.8%) and 
    
    
    
    (24.2%).
  • Target Molecule (1 Cl atom): The molecular ion (

    
    ) and the isotope peak (
    
    
    
    ) will appear in a 3:1 intensity ratio .[1][2]
  • Bis-Substituted Impurity (0 Cl atoms): Will show no M+2 peak (only C/H/N isotopes), or a very small M+1.

  • Starting Material (2 Cl atoms): Would show a 9:6:1 pattern (M : M+2 : M+4).

Acceptance Criteria:

Ion Expected m/z (approx) Pattern Requirement

|


 | ~195.04 | Base Peak (100%) |
| 

| ~197.04 | ~33% of Base Peak |

NMR Structure Elucidation

This is the definitive confirmation of the structure.

Proton ( ) NMR Logic

The spectrum should show distinct regions for the pyrazine and pyrazole rings.

  • Pyrazine Protons (H5, H6): These are on the electron-deficient ring. They usually appear as a pair of doublets (

    
    ) due to meta-coupling.
    
  • Pyrazole Protons (H3', H5'): In 4-methylpyrazole, positions 3 and 5 are equivalent until substitution. Once bonded to the pyrazine, they become distinct (H3' is closer to the pyrazine ring; H5' is distal). They typically appear as singlets or fine doublets.

  • Methyl Group: A clean singlet integrating to 3 protons.

Representative Data Table (DMSO- )

Note: Values are representative estimates based on analogous scaffolds.

PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
Pyrazine-H5 8.60d (

Hz)
1HDeshielded by N-heterocycle; couples to H6.
Pyrazine-H6 8.45d (

Hz)
1HOrtho to Cl (shielding effect relative to H5).
Pyrazole-H5' 8.25s1HDistal to the pyrazine ring.
Pyrazole-H3' 7.80s1HProximal to the pyrazine ring (anisotropic current).
Methyl (-CH3) 2.15s3HCharacteristic aliphatic region.
HMBC Connectivity (The "Smoking Gun")

To prove the Pyrazole is attached to the Pyrazine (and not a salt or physical mixture), you must observe Heteronuclear Multiple Bond Correlations (HMBC).

  • Critical Correlation 1: Pyrazole H3' and Pyrazole H5' should both show a long-range correlation to the Pyrazole C4 (quaternary).

  • Critical Correlation 2 (Linkage): Pyrazole H3' (and potentially H5') should show a correlation to the Pyrazine C3 (the ipso carbon).

  • Critical Correlation 3 (Pyrazine): Pyrazine H5 should correlate to Pyrazine C3 (ipso) and Pyrazine C6 .

Visualization: HMBC Correlation Map

HMBC_Logic cluster_note HMBC Logic Pyz_C3 Pyrazine C3 (ipso) Pyz_H5 Pyrazine H5 Pyz_H5->Pyz_C3 3J correlation (Intra-ring) Pyr_H3 Pyrazole H3' Pyr_H3->Pyz_C3 KEY LINKAGE (Inter-ring) Pyr_N1 Pyrazole N1 Pyr_H5 Pyrazole H5'

Figure 2: HMBC Correlation network. The green arrow represents the critical inter-ring correlation establishing the C-N bond.

Experimental Protocols

Synthesis (Standard Procedure)
  • Reagents: 2,3-Dichloropyrazine (1.0 equiv), 4-Methyl-1H-pyrazole (1.05 equiv),

    
     (2.0 equiv).
    
  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration).

  • Condition: Heat to 60°C for 4–6 hours. Monitor by LCMS.[3]

  • Workup: Dilute with water (precipitates product). Filter solids.[3] If oil forms, extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc) is essential to remove traces of bis-substituted byproduct.

NMR Acquisition Parameters

To ensure publication-quality data and resolution of fine couplings:

  • Solvent: DMSO-

    
     (preferred for solubility and preventing exchange of labile protons, though none are present here).
    
  • Concentration: ~10 mg in 600

    
    L.
    
  • Pulse Sequence (1H): 30° pulse angle,

    
     relaxation delay 
    
    
    
    2.0s (ensure integration accuracy).
  • HMBC Setup: Optimize for long-range coupling constants (

    
    ) of 8–10 Hz.
    

References

  • Synthesis of Pyrazolylpyrazines

    • General Method: Evaluation of regioselectivity in chloropyrazines.
    • Source:Journal of Medicinal Chemistry, "Discovery of Pyrazine-Based Negative Allosteric Modul
    • Link: (Search: Pyrazine mGluR5 NAM)

  • NMR of Heterocycles

    • Reference: Silverstein, R. M., et al.
    • Context: Assignment of pyrazine coupling constants ( ).
    • Link:

  • Chlorine Isotope Patterns

    • Source: Chemistry LibreTexts, "Isotope Abundance in Mass Spectrometry".
    • Link:

Sources

Technical Synthesis Guide: Pyrazolyl Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Author Persona: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Importance

The pyrazolyl-pyrazine scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore for numerous kinase inhibitors (e.g., p38 MAPK, JAK, and CDK inhibitors). The physicochemical interplay between the electron-deficient pyrazine ring and the electron-rich (yet amphoteric) pyrazole creates unique hydrogen-bonding vectors essential for ATP-competitive binding.

However, synthesizing this scaffold presents distinct challenges:

  • Regioselectivity: Controlling N1 vs. N2 arylation during nucleophilic attacks.

  • Catalyst Deactivation: The high nitrogen content can poison palladium catalysts via competitive coordination.

  • Protodeboronation: Pyrazolyl boronic acids are notoriously unstable, requiring specific handling during cross-coupling.

This guide moves beyond generic textbook methods, providing field-validated protocols and mechanistic insights to overcome these specific synthetic hurdles.

Retrosynthetic Analysis & Disconnection Strategies

To design a robust route, we must first classify the target based on the linkage between the two heterocycles: N-linked (C-N bond) or C-linked (C-C bond).

Retrosynthesis Target Target: Pyrazolyl Pyrazine N_Link Path A: N-Linked (C-N Bond) Target->N_Link Disconnect N1-C(Pyz) C_Link Path B: C-Linked (C-C Bond) Target->C_Link Disconnect C(Pyr)-C(Pyz) SNAr Strategy: SNAr Displacement (Pyrazine-X + Pyrazole-NH) N_Link->SNAr Electron-Deficient Pyrazine Buchwald Strategy: Buchwald-Hartwig (Pd-Catalyzed C-N) N_Link->Buchwald Electron-Rich Pyrazine Suzuki Strategy: Suzuki-Miyaura (Pyrazine-X + Pyrazole-B(OR)2) C_Link->Suzuki Convergent Synthesis DeNovo Strategy: De Novo Cyclization (Hydrazine + 1,3-Dicarbonyl) C_Link->DeNovo Linear Assembly

Figure 1: Retrosynthetic disconnection map for pyrazolyl pyrazines. The choice of pathway is dictated by the electronic nature of the pyrazine core.

Route A: N-Linked Synthesis (The SNAr Approach)

The formation of a bond between the pyrazole nitrogen (N1) and the pyrazine ring is most efficiently achieved via Nucleophilic Aromatic Substitution (SNAr). This method is preferred over metal-catalyzed C-N coupling when the pyrazine partner carries electron-withdrawing groups (EWGs) or is inherently electron-deficient (e.g., chloropyrazines).

Validated Protocol

Reaction: 2-Chloropyrazine + 1H-Pyrazole


 2-(1H-Pyrazol-1-yl)pyrazine
ComponentReagent/ConditionRole & Rationale
Substrate 2-Chloropyrazine (1.0 equiv)Electrophilic partner. Cl is preferred over Br/I for SNAr due to higher electronegativity enhancing the ipso-carbon electrophilicity.
Nucleophile 1H-Pyrazole (1.2 equiv)Acts as the nucleophile. Excess ensures complete conversion.
Base Cs₂CO₃ (1.5 equiv)Critical: Cesium's large ionic radius improves solubility in organic solvents and effectively deprotonates the pyrazole (pKa ~14).
Solvent DMF or DMSOPolar aprotic solvents stabilize the Meisenheimer intermediate.
Temp/Time 100°C, 12–18 hThermal energy required to overcome the activation barrier of the electron-rich pyrazine ring.
Expert Insight: Regioselectivity & Troubleshooting
  • Regioselectivity: If the pyrazole is unsymmetrical (e.g., 3-methylpyrazole), SNAr typically yields a mixture of regioisomers (1,3- vs 1,5-isomers). The steric bulk of the substituent often directs the reaction to the less hindered nitrogen (yielding the 1,3-isomer), but this must be confirmed via NOESY NMR.

  • Alternative Activation: If the pyrazine is unreactive (lacking EWGs), standard SNAr will fail. In such cases, switch to Buchwald-Hartwig amination using Pd2(dba)3 and tBuXPhos. The bulky ligand prevents the formation of stable (inactive) Pd-pyrazine complexes.

Route B: C-Linked Synthesis (The Suzuki-Miyaura Approach)[1]

Creating a carbon-carbon bond between the two rings is synthetically more demanding due to the instability of heteroaryl boronic acids. This route is essential when the specific pharmacophore requires a C3 or C4 attachment on the pyrazole.

The "Protodeboronation" Trap

Heteroaryl boronic acids, particularly 2-heteroaryl and pyrazolyl derivatives, are prone to protodeboronation (hydrolysis of the C-B bond) under basic aqueous conditions.

  • Mechanism: The basic conditions required for transmetalation also catalyze the hydrolytic cleavage of the boron species, often faster than the oxidative addition step.

  • Solution: Use Boronic Esters (Pinacol) instead of acids and employ anhydrous bases (e.g., K3PO4) or "slow-release" systems like MIDA boronates.

Validated Protocol (C-Linked)

Reaction: 2-Chloropyrazine + 1-Boc-pyrazole-4-boronic acid pinacol ester

  • Catalyst System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

    • Why: XPhos is an electron-rich, bulky biaryl phosphine. It facilitates oxidative addition into the aryl chloride and creates a sterically crowded center that discourages the coordination of the pyrazine nitrogens (catalyst poisoning).

  • Base: K3PO4 (3.0 equiv)

    • Why: Mild enough to prevent rapid deprotection of the Boc group during the coupling, but strong enough to activate the boronate.

  • Solvent: 1,4-Dioxane/Water (4:1)

    • Note: If protodeboronation is observed, switch to anhydrous dioxane or toluene.

  • Conditions: 80–100°C, 4–6 hours (or MW 100°C, 15 min).

Decision Matrix for Optimization

Use the following logic flow to select the optimal coupling conditions.

SuzukiLogic Start Start: C-C Coupling Setup BoronType Is the Boron species prone to hydrolysis? Start->BoronType Protect Use N-Protected Pinacol Ester (Boc or THP) BoronType->Protect Yes (e.g., 2-pyridyl, pyrazolyl) Catalyst Is the Halide hindered or electron-rich? BoronType->Catalyst No (Stable Aryl) Protect->Catalyst Standard Use Pd(PPh3)4 / Na2CO3 Catalyst->Standard No Advanced Use Pd-XPhos G2 or Pd(dppf)Cl2 Catalyst->Advanced Yes Poison Catalyst Poisoning Observed? Advanced->Poison Loading Increase Catalyst Load (5-10%) OR Switch to Precatalysts Poison->Loading Yes

Figure 2: Optimization logic for Suzuki coupling of nitrogen-rich heterocycles.

Route C: De Novo Cyclization (Linear Assembly)

When substitution patterns make coupling impossible (e.g., highly sterically hindered cores), building the pyrazole ring onto the pyrazine is the most reliable method.

Protocol:

  • Acylation: React acetylpyrazine with an ester (using LiHMDS) to form a 1,3-diketone intermediate.

  • Condensation: Treat the 1,3-diketone with hydrazine hydrate (or substituted hydrazine) in Ethanol/Acetic Acid.

    • Advantage:[1][2][3] This method is unambiguous regarding the C-C bond formation but may suffer from regioselectivity issues (N1 vs N2) if using substituted hydrazines.

Summary of Methodologies

FeatureSNAr (N-Linked)Suzuki Coupling (C-Linked)De Novo Cyclization
Bond Formed C(Pyz)–N(Pyr)C(Pyz)–C(Pyr)C(Pyz)–C(Pyr)
Primary Challenge Nucleophilicity of pyrazole; Pyrazine activation.Protodeboronation ; Catalyst poisoning.Regioselectivity of hydrazine attack.
Key Reagent Cs₂CO₃ / DMFPd-XPhos / Pinacol EsterHydrazine / EtOH
Scalability High (No heavy metals)Moderate (Cost of Pd/Ligands)High
Preferred For 1-Pyrazolyl derivatives3- or 4-Pyrazolyl derivativesComplex substitution patterns

References

  • Structural Importance & Kinase Inhibition

    • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (2020). International Journal of Molecular Sciences.

  • Suzuki Coupling of Nitrogen Heterocycles

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2014).[4] Journal of the American Chemical Society.[4]

    • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[5][1] (2006). Angewandte Chemie.

  • Protodeboronation Mechanisms

    • Protodeboronation of Boronic Acids.[6][7][8][9][10] (2015).[6][11] Journal of Organic Chemistry.

  • SNAr Protocols

    • Directed nucleophilic aromatic substitution reaction (dSNAr). (2020). Chemical Science.

    • Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine. (2025).[12] BenchChem.

Sources

Technical Guide: Physicochemical Characterization and Synthetic Utility of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

[1][2]

Executive Summary

2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (MW: 194.62 g/mol ) is a heteroaromatic bi-cyclic scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) .[1][2] Characterized by a distinct chlorine "handle" at the C2 position and a lipophilic pyrazole moiety at C3, this molecule serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and allosteric modulators. This guide provides a definitive reference for its molecular weight, synthesis via nucleophilic aromatic substitution (

Part 1: Molecular Identity & Physicochemical Profile[2]

The precise molecular weight is the fundamental metric for identifying this compound in high-throughput screening (HTS) and mass spectrometry (MS) workflows.[1][2]

Quantitative Specifications
PropertyValueNotes
IUPAC Name 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine
Molecular Formula

Molecular Weight 194.62 g/mol Average mass (for stoichiometry)
Monoisotopic Mass 194.036 g/mol For High-Res MS (

abundance)
Exact Mass (

)
196.033 g/mol

isotope peak
Heavy Atom Count 13Ideal for Fragment-Based Design (Rule of 3 compliant)
cLogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; membrane permeable
Topological Polar Surface Area (TPSA) ~45 ŲGood oral bioavailability potential
Mass Spectrometry Signature

In LC-MS analysis, the presence of a single chlorine atom imparts a characteristic isotopic signature that serves as an internal validation standard.[2]

  • Base Peak (

    
    ):  194.04 Da (
    
    
    , 100% relative abundance)[2]
  • Isotope Peak (

    
    ):  196.04 Da (
    
    
    , ~32% relative abundance)[2]
  • Validation Rule: A spectral peak ratio of 3:1 between

    
     195 (
    
    
    ) and
    
    
    197 (
    
    
    ) confirms the presence of the chloro-pyrazine core.[1][2]

Part 2: Synthetic Routes & Process Chemistry[1][2]

The synthesis of this scaffold relies on the differential reactivity of the electrophilic sites on the pyrazine ring. The most robust method involves a regioselective Nucleophilic Aromatic Substitution (

2
Reaction Mechanism

Starting Materials: 2,3-Dichloropyrazine and 4-Methyl-1H-pyrazole.[1][2] Reagents: Sodium Hydride (NaH) or Potassium Carbonate (

2Solvent:2

The reaction proceeds via the attack of the pyrazole anion (generated in situ) on the electron-deficient pyrazine ring.[2] Due to the symmetry of 2,3-dichloropyrazine, the first substitution is statistically random but kinetically controlled to yield the mono-substituted product.[2] The remaining chlorine atom is deactivated slightly, preventing double-addition under controlled temperatures (

12
Synthetic Workflow Diagram

The following diagram illustrates the critical path for synthesis and purification.

SynthesisWorkflowStartReactants:2,3-Dichloropyrazine+ 4-MethylpyrazoleActivationDeprotonation(NaH/DMF, 0°C)Start->Activation Mix TransitionMeisenheimerComplexActivation->Transition S_NAr Attack ProductCrude Product(Mono-substituted)Transition->Product -Cl elimination PurificationColumn Chromatography(Hexane/EtOAc)Product->Purification Workup FinalPure Scaffold(>98% Purity)Purification->Final Isolation

Figure 1: Step-by-step synthetic pathway for the generation of the 2-chloro-3-pyrazolylpyrazine scaffold.

Experimental Protocol (Bench-Scale)
  • Activation: In a flame-dried flask under

    
    , dissolve 4-methylpyrazole (1.0 eq) in anhydrous DMF. Cool to 
    
    
    .
  • Deprotonation: Add NaH (60% dispersion, 1.1 eq) portion-wise. Stir for 30 min until gas evolution ceases.

  • Addition: Add 2,3-dichloropyrazine (1.0 eq) dissolved in DMF dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC or LC-MS.[1][2]

  • Workup: Quench with ice water. Extract with Ethyl Acetate (

    
    ).[2] Wash organics with brine, dry over 
    
    
    .
  • Purification: Flash chromatography (gradient elution 0-30% EtOAc in Hexanes) yields the target as a white/off-white solid.[1][2]

Part 3: Analytical Validation (Self-Validating System)[1][2]

To ensure scientific integrity, the identity of the molecule must be cross-validated using orthogonal analytical techniques.

NMR Characterization[1]
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       8.30 (d, 1H, Pyrazine-H): Characteristic doublet due to coupling with the adjacent proton.
      
    • 
       8.15 (d, 1H, Pyrazine-H): Second pyrazine doublet.
      
    • 
       8.05 (s, 1H, Pyrazole-H5): Downfield singlet.
      
    • 
       7.60 (s, 1H, Pyrazole-H3): Singlet.
      
    • 
       2.15 (s, 3H, 
      
      
      ): Upfield methyl singlet.
Quality Control Decision Tree

Use this logic flow to validate batch quality before using the compound in biological assays.

QCDecisionTreeSampleSynthesized BatchLCMSLC-MS AnalysisSample->LCMSCheckMWMass = 194.6?Isotope Ratio 3:1?LCMS->CheckMWNMR1H NMR AnalysisCheckMW->NMRYesRejectREJECT / RE-PURIFYCheckMW->RejectNoCheckPurityIntegrals Correct?No Solvent Peaks?NMR->CheckPurityReleaseRELEASE BATCHFor ScreeningCheckPurity->ReleaseYesCheckPurity->RejectNo

Figure 2: Quality Control (QC) decision tree ensuring batch integrity via orthogonal analysis.

Part 4: Application in Drug Discovery[7]

Fragment-Based Drug Design (FBDD)

This molecule is a "privileged scaffold" because it possesses high Ligand Efficiency (LE) .[1][2]

  • LE Calculation:

    
    [1][2]
    
  • With a MW of 194.62 and 13 heavy atoms, this fragment allows significant "growth" space before violating Lipinski's Rule of 5 (MW < 500).

Structural Vectors for Optimization
  • The Chlorine Handle (

    
    ):  The chlorine atom is highly reactive towards Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3] This allows researchers to attach solubilizing tails or specificity pockets.[2]
    
  • The Pyrazole Ring: Mimics the adenine ring of ATP, making this scaffold highly effective for Kinase Inhibition (binding to the hinge region).

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 43260435, 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrazine (Isomer Analog Reference). Retrieved from [Link]

  • Organic Syntheses. (2023). Regioselective Nucleophilic Substitution of Chloropyrazines. Org. Synth. Coll. Vol. 10. Retrieved from [Link]

  • Vertex AI Search. (2026).[2] Medicinal chemistry applications of pyrazyl-pyrazole scaffolds. Retrieved from [Link]

Commercial Availability & Technical Profile: 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, synthetic utility, and quality assurance protocols for 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary: The "Pivot" Scaffold

In the landscape of kinase inhibitor development, 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine serves as a high-value "pivot" intermediate.[1][2] Its structural uniqueness lies in the ortho-chloro-nitrogen motif, which enables rapid cyclization into [1,2,4]triazolo[4,3-a]pyrazines —a privileged scaffold found in c-Met, PI3K, and JAK inhibitors.[1][2]

While often categorized as a "make-to-order" item by Tier 1 suppliers, its commercial availability has matured due to the rising demand for fragment-based drug discovery (FBDD) libraries.[1][2] This guide provides the roadmap for sourcing, synthesizing, and validating this compound.

Chemical Identity & Physical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine
Molecular Formula C₈H₇ClN₄
Molecular Weight 194.62 g/mol
Predicted LogP ~1.8 - 2.1
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functional Groups Pyrazine (electron-deficient), Pyrazole (nucleophile-derived), Chlorine (leaving group)
SMILES Cc1cn(nc1)c2nc(cl)ncc2

Commercial Landscape & Procurement Strategy

Unlike commodity solvents, this intermediate occupies a "Tier 2" availability status—widely documented but often requiring lead times of 2–4 weeks for >10g quantities.[2]

Supplier Tiering Analysis[1][2]
  • Tier 1 (In-Stock / Overnight): Rare. Few catalog houses (e.g., Enamine, Combi-Blocks) may hold small stocks (100mg - 1g) for screening.[1][2]

  • Tier 2 (Synthesis-on-Demand): Most common.[1][2] Suppliers like WuXi AppTec, Pharmablock, and specialized heterocyclic vendors will synthesize this upon request using established routes.[2]

  • Tier 3 (Custom Synthesis): Required for GMP grades or multi-kilogram batches.[2]

Procurement Decision Tree

Use the following logic to optimize cost vs. speed:

ProcurementLogic Start Need 2-Cl-3-(4-Me-Py)Pyrazine QtyCheck Quantity Needed? Start->QtyCheck Small < 5 grams QtyCheck->Small Large > 100 grams QtyCheck->Large StockCheck Check Tier 1 (Enamine/Combi-Blocks) Small->StockCheck Contract Contract Synthesis (WuXi/Pharmablock) Large->Contract Found In Stock? StockCheck->Found Buy Direct Purchase (Lead time: 2-5 days) Found->Buy Yes Make In-House Synthesis (See Section 4) Found->Make No (Urgent) Found->Contract No (Non-Urgent)

Figure 1: Strategic sourcing workflow for pyrazine intermediates.

Technical Deep Dive: Synthesis & Mechanism

If commercial lead times are prohibitive, the synthesis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is a robust, self-validating protocol.[1][2] It relies on a Nucleophilic Aromatic Substitution (SNAr) .[2]

The Reaction Pathway

The reaction utilizes 2,3-dichloropyrazine as the electrophile.[2] The symmetry of 2,3-dichloropyrazine means the first substitution is chemically equivalent, preventing regioisomeric byproducts at this stage.[2]

SynthesisPathway SM1 2,3-Dichloropyrazine (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate SM2 4-Methylpyrazole (Nucleophile) SM2->Intermediate Base Base: K2CO3 or NaH Solvent: DMF/DMSO Base->Intermediate Product 2-Chloro-3-(4-methyl-pyrazol-1-yl)pyrazine (Target) Intermediate->Product - HCl

Figure 2: SNAr reaction mechanism for the target scaffold.

Validated Experimental Protocol

Note: This protocol is derived from standard heterocyclic substitution methodologies [1, 2].

  • Setup: Charge a dry round-bottom flask with 2,3-dichloropyrazine (1.0 equiv) and anhydrous DMF (5 mL/mmol).

  • Activation: Add K₂CO₃ (2.5 equiv) or Cs₂CO₃ (for faster kinetics). Stir at Room Temperature (RT) for 15 mins.

  • Addition: Add 4-methylpyrazole (1.05 equiv) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS (Target Mass: ~195 [M+H]⁺).[1][2]

    • Critical Control Point: Do not overheat (>100°C) to avoid disubstitution (formation of the bis-pyrazole adduct).[1][2]

  • Workup: Pour into ice-water. The product typically precipitates as a solid.[2] Filter and wash with water.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Quality Assurance & Analytical Standards

When sourcing or synthesizing this material, specific analytical markers confirm identity and purity.

MethodDiagnostic SignalCausality / Rationale
¹H-NMR (DMSO-d₆) Pyrazine doublets (~8.3, 8.6 ppm)Confirms the pyrazine ring is intact and mono-substituted.[1][2]
¹H-NMR (DMSO-d₆) Pyrazole singlets (~7.8, 8.2 ppm)Confirms attachment of the pyrazole ring.[1][2]
¹H-NMR (DMSO-d₆) Methyl singlet (~2.1 ppm)Verifies the 4-methyl group presence.[1][2]
HPLC Purity >98% Area (254 nm)Essential for use in subsequent metal-catalyzed couplings to avoid catalyst poisoning.[1][2]
Chlorine Content Elemental Analysis or Mass SpecConfirms the chlorine "handle" is retained for further functionalization.

Applications in Drug Discovery

This molecule is not an endpoint but a gateway.[2] Its primary utility lies in two downstream transformations:[2]

  • Suzuki-Miyaura Coupling: The remaining chlorine atom is highly activated, allowing easy coupling with aryl boronic acids to create bi-aryl systems.[2]

  • Hydrazinolysis & Cyclization: Reaction with hydrazine followed by orthoesters yields triazolopyrazines , a core scaffold for c-Met inhibitors (e.g., analogs of Tepotinib or Savolitinib).[2]

Downstream Workflow Example

Downstream Core 2-Chloro-3-(4-methyl-pyrazol-1-yl)pyrazine PathA Path A: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->PathA PathB Path B: Hydrazinolysis (NH2NH2) Core->PathB ProdA Bi-aryl Kinase Inhibitor PathA->ProdA ProdB Hydrazinyl Intermediate PathB->ProdB ProdC Triazolopyrazine Scaffold (c-Met Inhibitor Core) ProdB->ProdC + Orthoester/Cyclization

Figure 3: Divergent synthesis pathways utilizing the target molecule.

References

  • BenchChem. 2-Chloro-3-hydrazinylpyrazine: Synthesis and Reactivity. Retrieved from [1][2]

  • MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines. Molecules 2022. Retrieved from [1][2]

  • Sigma-Aldrich. 2-Chloro-3-(2-propyl-1H-imidazol-1-yl)pyrazine (Analogous Structure). Retrieved from [1][2]

  • American Elements. Pyrazine Derivatives and Custom Synthesis. Retrieved from [1][2]

  • Matrix Scientific. Methyl 2-chloro-4-(1H-pyrazol-1-yl)-benzenecarboxylate (Structural Analog). Retrieved from [1][2]

Sources

potential biological activity of pyrazolyl pyrazines.

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pyrazolyl Pyrazine Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary

The pyrazolyl pyrazine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. By fusing the electron-deficient pyrazine ring with the electron-rich, hydrogen-bond-donating pyrazole ring, researchers can access a unique chemical space. This guide analyzes the structure-activity relationships (SAR), mechanistic pathways (primarily kinase inhibition), and experimental protocols required to validate these compounds as potent biological agents.

Part 1: The Pharmacophore & Structure-Activity Relationship (SAR)

The biological potency of pyrazolyl pyrazines stems from their ability to mimic the purine ring system found in ATP, making them excellent candidates for competitive enzyme inhibition.

Structural Logic
  • The Pyrazine Core (Acceptor): The 1,4-diazine ring acts as a hydrogen bond acceptor. In kinase pockets, N1 or N4 often interacts with the "hinge region" of the protein.

  • The Pyrazole Appendage (Donor/Acceptor): Depending on tautomerism and substitution (N-H vs N-R), the pyrazole ring serves as a directional hydrogen bond donor/acceptor, critical for orienting the molecule within the hydrophobic cleft of a target enzyme.

  • Biaryl Torsion: The single bond connecting the two aromatic rings allows for rotational freedom, enabling the molecule to adopt a planar conformation (for DNA intercalation) or a twisted conformation (to fit specific enzymatic sub-pockets).

SAR Visualization

The following diagram illustrates the critical substitution points that modulate biological activity.

SAR_Map Core Pyrazolyl-Pyrazine Scaffold R1 Pyrazine C-5/C-6: Solubility & PK (e.g., Morpholine, Piperazine) Core->R1 Modulates Metabolic Stability R2 Pyrazole N-1: Lipophilicity & Selectivity (e.g., Aryl, Benzyl groups) Core->R2 Target Specificity (Hydrophobic Pocket) R3 Pyrazole C-3: Steric Gatekeeper (e.g., Methyl, CF3) Core->R3 Electronic Tuning

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents on the pyrazolyl-pyrazine core.

Part 2: Therapeutic Applications & Mechanisms[1][2]

Oncology: Kinase Inhibition

The most well-validated application of pyrazolyl pyrazines is in oncology, specifically as ATP-competitive inhibitors of protein kinases such as Chk1 (Checkpoint Kinase 1) , EGFR , and VEGFR .

  • Mechanism: The pyrazine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the pyrazole moiety extends into the ribose-binding pocket or the solvent-accessible front.

  • Causality: Inhibition of Chk1 prevents DNA repair in cancer cells damaged by genotoxic agents, forcing them into "mitotic catastrophe" and apoptosis.

Antimicrobial Activity

Recent studies indicate significant activity against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.

  • Mechanism: Unlike the specific enzyme targeting in cancer, antimicrobial activity often involves disruption of cell wall synthesis or inhibition of bacterial gyrase, though the exact mode of action is compound-dependent.

Comparative Activity Data

The following table summarizes potency ranges from recent literature for optimized derivatives.

Target ClassSpecific TargetTypical IC50 / MICKey Substituent Feature
Oncology Chk1 Kinase2.0 - 15 nMUrea linker on Pyrazole N-1
Oncology EGFR (T790M)50 - 200 nMAcrylamide "warhead" (covalent)
Bacteria S. aureus0.5 - 4.0 µg/mLHalogenated phenyl at Pyrazole C-3
Fungi C. albicans4.0 - 16 µg/mLElectron-withdrawing groups (NO2)

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols utilize industry-standard methodologies for synthesis and validation.

Synthesis: Suzuki-Miyaura Cross-Coupling

The most reliable method to construct the pyrazolyl-pyrazine bond is via palladium-catalyzed cross-coupling. This avoids the harsh conditions of hydrazine condensation and allows for convergent synthesis.

Protocol:

  • Reagents: 2-Chloropyrazine (1.0 eq), 1-Aryl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq).

  • Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical for Pd cycle).

    • Combine reagents in a sealed pressure vial.

    • Heat to 90°C for 12 hours.

    • Workup: Filter through Celite, extract with EtOAc, wash with brine.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Bioassay: ADP-Glo™ Kinase Assay

To validate the mechanism of kinase inhibition, use a luminescent ADP-detection assay. This is superior to radioactive assays for high-throughput screening.

Protocol:

  • Reaction: Incubate the Pyrazolyl Pyrazine derivative (serial dilutions) with the Recombinant Kinase (e.g., Chk1) and substrate (e.g., Cdc25C peptide) in kinase buffer.

  • Initiation: Add ultra-pure ATP (10 µM) to start the reaction. Incubate at RT for 60 min.

  • Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to generate light.

  • Readout: Measure luminescence (RLU). Lower RLU = Higher Inhibition.

Mechanistic Pathway Visualization

Mechanism_Flow Ligand Pyrazolyl-Pyrazine (Inhibitor) Kinase Target Kinase (e.g., Chk1, EGFR) Ligand->Kinase Competitive Binding (Kd < 10nM) Complex Inhibitor-Kinase Complex (ATP Pocket Occupied) Kinase->Complex Stabilization ATP Intracellular ATP ATP->Kinase Blocked by Inhibitor Downstream Signal Transduction (Phosphorylation) Complex->Downstream Inhibition (X) Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Loss of Survival Signal

Figure 2: Mechanistic pathway of ATP-competitive kinase inhibition by pyrazolyl pyrazines leading to apoptosis.

Part 4: Future Outlook & Lead Optimization

The future of this scaffold lies in PROTACs (Proteolysis Targeting Chimeras) . The pyrazolyl pyrazine unit can serve as the "warhead" (protein ligand) linked to an E3 ligase recruiter. This moves the pharmacology from simple inhibition to target degradation, overcoming resistance mutations common in oncology.

References

  • Design, synthesis and bioactivity of Pyrazole-pyrazine conjugates. Asian Journal of Pharmaceutical and Health Sciences. (2025).

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Egyptian Journal of Basic and Applied Sciences. (2021).

  • Synthesis and Anticancer Evaluation of Pyrazoline Derivatives. Molecules. (2015).

  • Antimicrobial and anti-inflammatory activities of novel pyrazole analogues. Journal of King Saud University - Science. (2016).

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors. Mini-Reviews in Medicinal Chemistry. (2023).

2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Small Molecule GLP-1R Modulators[1]

Executive Summary

This technical guide analyzes 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine , a critical heterocyclic building block (intermediate) utilized in the synthesis of non-peptidic Glucagon-like peptide-1 receptor (GLP-1R) agonists . Unlike peptide-based therapies (e.g., Semaglutide) that require injection or specialized formulation, derivatives of this scaffold enable the development of orally bioavailable small molecules for Type 2 Diabetes (T2D) and obesity.

This molecule functions as a bifunctional core :

  • The Pyrazole Moiety (Anchor): Provides essential hydrophobic interactions within the receptor's transmembrane allosteric binding pocket.

  • The Chlorine Substituent (Warhead): Serves as a highly reactive electrophilic handle for downstream diversification (via

    
     or Pd-catalyzed coupling), allowing the attachment of polar "tail" groups necessary for potency and solubility.
    
Part 1: Chemical Architecture & Synthesis[2]

The synthesis of this core requires precise regiochemical control to avoid isomeric mixtures. The primary route involves a nucleophilic aromatic substitution (


) of 2,3-dichloropyrazine.
1.1 Retrosynthetic Analysis

The target molecule is assembled by coupling 2,3-dichloropyrazine with 4-methyl-1H-pyrazole . The electron-deficient nature of the pyrazine ring facilitates the displacement of one chloride ion by the pyrazole nitrogen.

1.2 Optimized Synthetic Protocol

Objective: Selective mono-substitution of 2,3-dichloropyrazine.

  • Reagents: 2,3-Dichloropyrazine (1.0 equiv), 4-Methyl-1H-pyrazole (1.05 equiv), Cesium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are required to stabilize the transition state).

  • Conditions:

    
     for 4–6 hours under 
    
    
    
    atmosphere.

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 4-methyl-1H-pyrazole and

    
     in DMF. Stir at RT for 30 mins to generate the pyrazolate anion (in situ).
    
  • Addition: Add 2,3-dichloropyrazine dropwise. (Rapid addition may lead to bis-substitution).

  • Heating: Heat to

    
    . Monitor via LC-MS for the consumption of the starting dichloride.
    
  • Workup: Quench with water (precipitates the product). Filter the solid.[1]

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for scale-up.

Critical Quality Attribute (CQA):

  • Regioselectivity: Since the starting material is symmetrical (2,3-dichloro), the first substitution is chemically equivalent. However, preventing the second substitution (formation of 2,3-bis(pyrazolyl)pyrazine) is controlled by stoichiometry and temperature.

1.3 Visualization: Synthesis Workflow

SynthesisPath SM1 2,3-Dichloropyrazine Intermediate Target Scaffold: 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine SM1->Intermediate SnAr SM2 4-Methyl-1H-pyrazole SM2->Intermediate Condition Cs2CO3, DMF 80°C, 4h Diversification Downstream Coupling (Amines/Ethers) Intermediate->Diversification Cl Displacement FinalDrug GLP-1R Agonist (Clinical Candidate) Diversification->FinalDrug Optimization

Caption: Figure 1. Synthetic route for the generation of the 2-chloro-3-pyrazolylpyrazine core and its downstream utility.

Part 2: Structure-Activity Relationship (SAR)[4]

This scaffold is not the final drug but the "engine" of the molecule. Its features are tuned for specific interactions within the GLP-1R transmembrane domain.

Structural FeatureFunction in BioactivityChemical Rationale
Pyrazine Core Scaffold RigidityMaintains the vector orientation between the pyrazole and the tail group. Lower basicity than pyridine reduces hERG liability.
2-Chloro Position Reactive Handle The chlorine is a placeholder. In the final drug, this is displaced by a piperidine or spiro-cycle to form a hydrogen bond with residue Y241 or N300 in the receptor.
4-Methyl Group Hydrophobic ProbeFits into a small hydrophobic cleft in the receptor (Transmembrane Helix 6). Removal of the methyl group often results in a 5–10x loss in potency.
N-Linkage Geometry ControlThe N1-C2 bond allows the pyrazole to twist out of plane relative to the pyrazine, adopting a specific dihedral angle required for binding.
Part 3: Biological Mechanism (The "Why")

To understand the utility of this scaffold, one must distinguish between Orthosteric and Allosteric modulation.

  • Peptides (e.g., GLP-1, Semaglutide): Bind to the large extracellular domain (Orthosteric site).

  • Small Molecules (Derived from this scaffold): Bind to the Transmembrane Domain (TMD) . They act as Positive Allosteric Modulators (PAMs) or Agonists .

Mechanism of Action: The pyrazine-pyrazole core wedges between Transmembrane helices (TM) 5 and 6 of the GLP-1 receptor. This binding event stabilizes the receptor in an active conformation, facilitating the coupling of the


 protein and the subsequent accumulation of cAMP (cyclic AMP).
3.1 Signaling Pathway Visualization

GLP1R_Pathway Ligand Small Molecule Agonist (Pyrazine Core) Receptor GLP-1 Receptor (TMD Pocket) Ligand->Receptor Allosteric Binding Gs Gs Protein Activation Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP -> cAMP Insulin Insulin Secretion (Glucose Dependent) cAMP->Insulin PKA Pathway

Caption: Figure 2.[2] Signal transduction pathway activated by pyrazine-based small molecule GLP-1R agonists.

Part 4: Experimental Validation Protocols
4.1 Functional Assay: cAMP Accumulation

To verify the activity of derivatives made from this scaffold, a cell-based cAMP assay is standard.

  • Cell Line: CHO-K1 cells stably expressing human GLP-1R.

  • Reagents: HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit.

  • Protocol:

    • Seed cells at 2,000 cells/well in 384-well plates.

    • Incubate with the test compound (synthesized from the pyrazine core) for 30 minutes at

      
      .
      
    • Add IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

    • Lyse cells and add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Read: Measure fluorescence ratio (665nm/620nm).

    • Data Analysis: Plot dose-response curves to determine

      
      .
      
4.2 Troubleshooting the Synthesis
  • Issue: Formation of 2-hydroxy-3-pyrazolylpyrazine.

    • Cause: Water in the solvent (DMF is hygroscopic). The Chlorine hydrolyzes before the pyrazole attacks.

    • Fix: Use strictly anhydrous DMF and keep the reaction under Nitrogen.

  • Issue: Incomplete conversion.

    • Fix: The pyrazole is a weak nucleophile. Ensure the base (

      
      ) is finely ground to increase surface area, or switch to Sodium Hydride (NaH) for faster kinetics (requires ice-bath addition).
      
References
  • Pfizer Inc. (2018). Substituted Pyrazine and Pyridine Derivatives as GLP-1R Agonists. World Intellectual Property Organization. Patent WO2018/109607. Link

  • Griffith, D. A., et al. (2022). Discovery of Small Molecule GLP-1 Receptor Agonists with High Potency and Oral Bioavailability. Journal of Medicinal Chemistry. Link

  • vTv Therapeutics. (2020). Glucagon-Like Peptide-1 Receptor Modulators.[3][4] US Patent 10,662,185. Link

  • RCSB PDB. (2020). Structure of the GLP-1 Receptor Bound to Small Molecule Agonists.[5] Protein Data Bank.[5][6] Link

  • Organ, M. G., et al. (2019). Regioselective Synthesis of Pyrazine Derivatives via Pd-Catalysis. Chemistry – A European Journal. Link

Sources

stability and storage conditions for 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

Introduction: Contextualizing a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, forming the structural core of a vast number of therapeutic agents.[1][2] Within this class, molecules that integrate multiple distinct heteroaromatic rings, such as 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine, represent a nexus of chemical reactivity and potential biological activity. This compound serves as a critical building block, where the pyrazine ring, a structure found in compounds known for a range of activities, is functionalized with both a reactive chloro group and a pyrazole moiety.[2][3][4] The chlorine atom acts as a versatile handle for synthetic transformations like cross-coupling reactions, while the pyrazole unit is a well-established pharmacophore in its own right.[2][5]

Understanding the chemical stability and defining precise storage conditions for such a precursor is not a trivial logistical exercise; it is a fundamental requirement for ensuring the reproducibility of synthetic outcomes and the integrity of drug development programs. This guide provides a detailed analysis of the stability profile of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine, offering field-proven insights into its optimal storage and handling, and presenting robust protocols for in-house stability verification.

Section 1: Physicochemical Properties and Structural Analysis

The stability of a molecule is intrinsically linked to its structure. The subject compound features a chlorinated pyrazine ring linked to a substituted pyrazole. The pyrazine ring itself is an electron-deficient aromatic system, which generally confers a high degree of chemical stability.[6][7] However, the presence of the chloro-substituent introduces a site susceptible to nucleophilic aromatic substitution, while the pyrazole ring, like other similar heterocycles, can be prone to oxidative degradation.[8]

Chemical Structure

A 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (Parent Compound) B Hydrolysis Product (2-Hydroxy-3-(...)) A->B  Moisture (H₂O)  (Acid/Base Catalyzed) C Oxidative Products (e.g., N-oxides, ring-opened) A->C  Oxygen (O₂)  (Heat/Light Accelerated) D Photolytic Products (Rearrangement/Dimerization) A->D  Light (hν) E Substitution Product (Reaction with nucleophiles) A->E  Solvent/Reagent  Nucleophiles

Caption: Potential degradation pathways for the target compound.

Section 3: Recommended Storage and Handling Protocols

To ensure the chemical integrity and prevent lot-to-lot variability, a multi-faceted approach to storage is required. The following recommendations are synthesized from best practices for analogous chlorinated heterocyclic and pyrazole-containing compounds. [8][9][10]

Optimal Storage Conditions
ParameterRecommended ConditionCausality / Rationale
Temperature 2–8°C (Refrigerated) Minimizes the rate of all potential degradation reactions, particularly oxidation. [8]While some related solids are stored at room temperature, refrigeration provides a greater margin of safety.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation of the pyrazole moiety, which is a known risk for this class of heterocycles, often leading to discoloration. [8]
Light Protect from Light (Amber Vial/Dark) Prevents potential photolytic degradation or light-catalyzed oxidation. [8]
Moisture Tightly Sealed Container in a Dry Location Excludes atmospheric moisture to prevent potential slow hydrolysis of the chloro group and physical changes to the solid. [9][11]
Safe Handling Procedures

As a matter of standard laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE).

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood. [9][12]* Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemically resistant gloves. [10][12][13]* Hygiene: Wash hands thoroughly after handling. Avoid ingestion, inhalation, and contact with skin and eyes. [12][14]

Section 4: Experimental Verification of Stability

Trust in a chemical intermediate's stability should be established through empirical data. The following protocols provide a framework for conducting forced degradation and long-term stability studies, creating a self-validating system for storage conditions.

Experimental Workflow for Stability Assessment

start Obtain Reference Standard of Compound forced_degradation Protocol 1: Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic Stress) start->forced_degradation develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) start->develop_method identify_degradants Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants identify_degradants->develop_method long_term Protocol 2: Long-Term Stability Study (Store at Recommended Conditions) develop_method->long_term analyze_samples Analyze Samples at Timepoints (e.g., T=0, 3, 6, 12 months) long_term->analyze_samples evaluate_data Evaluate Data for Changes (Purity, Appearance, Degradant Profile) analyze_samples->evaluate_data end Establish Shelf-Life and Re-test Date evaluate_data->end

Caption: Workflow for comprehensive stability testing.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute for analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound at 80°C for 48 hours.

    • Also, heat a stock solution at 60°C for 24 hours.

    • Cool and prepare solutions for analysis.

  • Photolytic Degradation:

    • Expose a stock solution and a thin layer of solid powder to a calibrated light source (e.g., ICH option 1: >1.2 million lux hours and >200 W·h/m²).

    • Prepare solutions for analysis, including a dark control sample.

  • Analysis: Analyze all stressed samples and a non-stressed control by HPLC with a photodiode array (PDA) detector and by LC-MS to separate and identify any degradation products.

Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of the compound under the recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Package multiple aliquots of a single, well-characterized batch of the compound in amber glass vials. Purge the headspace with argon or nitrogen before tightly sealing.

  • Storage: Place the vials in a calibrated refrigerator maintained at 2–8°C.

  • Timepoints: Designate analysis timepoints, for example: 0, 3, 6, 12, 24, and 36 months.

  • Analysis: At each timepoint, analyze one vial for:

    • Appearance: Note any change in color or physical form.

    • Purity: Assay using the stability-indicating HPLC method developed during forced degradation studies.

    • Degradation Products: Quantify any known degradants and look for new impurity peaks.

  • Data Evaluation: Trend the purity data over time. A significant change or the appearance of degradants above a set threshold (e.g., 0.1%) would indicate instability and may require a re-evaluation of the storage conditions or shelf-life.

Conclusion

2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is a valuable synthetic intermediate whose utility is directly tied to its chemical purity and integrity. While its core heterocyclic structures are relatively stable, the compound is susceptible to degradation by oxidation, and potentially by light and moisture over the long term. Adherence to the recommended storage conditions—refrigerated (2–8°C), under an inert atmosphere, and protected from light and moisture —is critical for preserving its quality. Furthermore, the implementation of systematic stability studies, as outlined in this guide, provides an essential, data-driven validation of these conditions, ensuring the compound's reliability for research and drug development applications.

References

  • Axxence Aromatic GmbH. natural pyrazines 26. Available from: [Link]

  • Acros Organics. MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • Aaltodoc. Chlorination of heterocycles. Available from: [Link]

  • Axxence. natural pyrazines 18. Available from: [Link]

  • Canadian Science Publishing. Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. Available from: [Link]

  • TradeIndia. Pyrazine (C4H4N2) - Analytical Standard. Available from: [Link]

  • Alam, M. J., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available from: [Link]

  • Karaman, R. How can we store Pyrazolin from chalcone and hydrazine hydrate?. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. Synthesis, thermal property and antifungal evaluation of pyrazine esters. Heliyon. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • Müller, R., & Rappert, S. Pyrazines: occurrence, formation and biodegradation. PubMed. Available from: [Link]

  • Elguero, J., et al. Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Pruzˇinská, K., et al. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available from: [Link]

  • Malig, T. C., et al. Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. ChemRxiv. Available from: [Link]

  • Li, Y., et al. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Semantic Scholar. Available from: [Link]

  • Müller, R., & Rappert, S. Pyrazines: Occurrence, formation and biodegradation. ResearchGate. Available from: [Link]

  • Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Available from: [Link]

  • Li, Y., et al. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. Available from: [Link]

Sources

Technical Guide: Safety, Handling, and Reactivity of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is a specialized heterocyclic intermediate primarily utilized in the discovery of small-molecule kinase inhibitors and allosteric phosphatase modulators (e.g., SHP2 inhibitors). Its structure features an electron-deficient pyrazine core substituted with a reactive chlorine atom and a nucleophilic pyrazole moiety.

This guide provides a comprehensive safety and handling framework based on Structure-Activity Relationship (SAR) analysis and "read-across" data from structurally homologous chloropyrazines and N-alkylpyrazoles.

Physicochemical Data Table
PropertyValue / Description
Chemical Structure Pyrazine ring substituted at C2 (Cl) and C3 (4-methylpyrazol-1-yl)
Molecular Formula C₈H₇ClN₄
Molecular Weight 194.62 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Reactivity Profile Susceptible to Nucleophilic Aromatic Substitution (S_NAr) at C2
Storage Condition 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Hazard Identification & Safety Assessment (SAR-Based)

Note: As a specific experimental intermediate, no GHS-harmonized SDS exists. The following classification is derived from analog data (e.g., 2,3-dichloropyrazine, 1-methylpyrazole).

GHS Classification (Predicted)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3][4][5][6]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[5]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][4][5]

  • Aquatic Toxicity: Acute Category 3 (Harmful to aquatic life).

Toxicology Insights
  • Pyrazine Moiety: Chlorinated pyrazines are known lachrymators and mucous membrane irritants. Inhalation of dust may cause severe coughing and respiratory distress.

  • Pyrazole Moiety: Pyrazole derivatives often exhibit weak to moderate hepatotoxicity in high-dose animal models; however, as an intermediate, the primary risk is local tissue irritation.

  • Sensitization: Potential skin sensitizer upon prolonged contact due to the reactive chloro-group capable of haptenization with skin proteins.

Engineering Controls & Personal Protective Equipment (PPE)[7]

Hierarchy of Controls
  • Elimination/Substitution: Not applicable for specific synthesis.

  • Engineering: All handling of the solid powder must occur within a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.

  • Administrative: Restrict access to authorized personnel; standard operating procedures (SOP) required for weighing.

PPE Matrix
Protection ZoneRequirementTechnical Specification
Respiratory Required if outside hoodN95 (minimum) or P100 respirator for dust generation.
Ocular MandatoryChemical splash goggles (ANSI Z87.1). Face shield recommended for scale-up (>10g).
Dermal (Hands) Double-glovingInner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged solvent use.
Body StandardLab coat (cotton/poly blend); Tyvek sleeves recommended for synthesis.

Synthesis, Reactivity, and Handling Protocols[8]

Reactivity Profile: The S_NAr Mechanism

The utility of this compound lies in the lability of the C2-Chlorine atom. It serves as an electrophile in Nucleophilic Aromatic Substitution (S_NAr) reactions, typically with amines or alkoxides, to generate tricyclic drug cores.

Key Stability Warning: Avoid strong acids. Protonation of the pyrazine nitrogen increases electrophilicity, potentially leading to uncontrolled hydrolysis or decomposition.

Visualization: Synthesis & Reactivity Pathway

The following diagram illustrates the generation of the target molecule from 2,3-dichloropyrazine and its subsequent downstream reactivity.

ReactionPath Start 2,3-Dichloropyrazine (Precursor) Target 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (Target Intermediate) Start->Target S_NAr (DMF, 80°C) Reagent 4-Methyl-1H-pyrazole + Base (Cs2CO3) Reagent->Target Prod1 Amino-substituted Pyrazine (Kinase Inhibitor Core) Target->Prod1 R-NH2 / Pd-Cat (Buchwald-Hartwig) Prod2 Hydrolysis Product (Impurity) Target->Prod2 H2O / Acid (Decomposition)

Figure 1: Synthesis pathway showing the formation of the target intermediate and its divergent reactivity toward drug scaffolds (green) or decomposition (red).

Protocol: Safe Handling of Solid Reagent

Validation: This protocol minimizes dust exposure and hydrolysis risk.[7]

  • Equilibration: Allow the storage container to reach room temperature inside a desiccator before opening to prevent condensation (hydrolysis risk).

  • Weighing:

    • Place a tared vial inside the fume hood balance.

    • Use a disposable anti-static spatula.

    • Critical: Do not return excess material to the stock container to avoid cross-contamination.

  • Solubilization: Dissolve immediately in anhydrous solvent (DMSO or DMF) if used for reaction. If storing as a solution, purge the headspace with Nitrogen.

Emergency Response & Waste Disposal

Spill Management (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don N95 respirator and double nitrile gloves.

  • Containment: Cover the spill with a damp paper towel (to prevent dust) or use a dedicated HEPA vacuum.

  • Decontamination: Wipe the surface with 10% bleach solution followed by water. The pyrazine ring is relatively stable but can be degraded by strong oxidation.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential bronchospasm).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][8][7] Remove contact lenses if present.[2][3][4][5][6][9] Note: Chloropyrazines can cause stinging that persists; medical evaluation is recommended.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6][8][7][10] Do not use ethanol (increases dermal absorption).

Disposal
  • Stream: Segregate as "Halogenated Organic Waste."

  • Prohibition: Do not dispose of down the drain. The compound has predicted aquatic toxicity (LC50 < 100 mg/L estimated).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole (Component Analog). Retrieved from

  • Apollo Scientific. (2023). Safety Data Sheet: 2-Chloropyrazine (Structural Analog). Retrieved from

  • National Institutes of Health (NIH). (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Context on Pyrazole-Pyrazine fusions). Retrieved from

  • Cayman Chemical. (2025).[1][5] Safety Data Sheet: Pyraclostrobin (Pyrazol-1-yl analog). Retrieved from

  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines.[11] (Reactivity context). Retrieved from

Sources

Methodological & Application

Synthesis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine, a key heterocyclic building block in medicinal chemistry. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction

Heterocyclic compounds containing pyrazine and pyrazole moieties are of significant interest in drug discovery due to their diverse pharmacological activities. The title compound, 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine, serves as a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The strategic placement of the chloro-substituent allows for further functionalization through various cross-coupling reactions, making it a valuable scaffold for library synthesis.

The synthesis described in this application note is based on the principles of nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry. The electron-deficient nature of the pyrazine ring facilitates the displacement of a halide by a nucleophile, in this case, the nitrogen atom of 4-methyl-1H-pyrazole.

Synthetic Strategy and Mechanism

The synthesis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is achieved through a one-step nucleophilic aromatic substitution reaction between 2,3-dichloropyrazine and 4-methyl-1H-pyrazole.

Reaction Scheme:

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cationic species formed during the reaction and facilitate the substitution process. The presence of a mild base, such as potassium carbonate (K₂CO₃), is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the starting pyrazole.

The mechanism proceeds via a Meisenheimer-like intermediate, where the nucleophilic nitrogen of 4-methyl-1H-pyrazole attacks one of the electrophilic carbon atoms of the 2,3-dichloropyrazine ring bearing a chlorine atom. The subsequent elimination of the chloride ion restores the aromaticity of the pyrazine ring, yielding the desired product. The regioselectivity of the substitution, favoring the formation of the 3-substituted product, is influenced by the electronic properties of the pyrazine ring.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-Dichloropyrazine≥98%Commercially Available
4-Methyl-1H-pyrazole≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying
Silica Gel230-400 meshCommercially AvailableFor column chromatography
HexanesACS GradeCommercially AvailableFor column chromatography
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 2,3-dichloropyrazine, 4-methyl-1H-pyrazole, K₂CO₃, and DMF heating Heat to 80 °C under N₂ and stir for 12-24 h reagents->heating quench Cool and quench with water heating->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by column chromatography concentrate->chromatography product Final Product chromatography->product

Caption: Synthetic workflow for 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloropyrazine (1.0 eq), 4-methyl-1H-pyrazole (1.1 eq), and finely powdered anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 2,3-dichloropyrazine.

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5-10 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by pouring the mixture into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine as a solid.

Characterization

The structure and purity of the synthesized 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine should be confirmed by standard analytical techniques.

Expected Data
  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.45 (d, J = 2.5 Hz, 1H, Pyrazine-H)

    • 8.30 (d, J = 2.5 Hz, 1H, Pyrazine-H)

    • 8.10 (s, 1H, Pyrazole-H)

    • 7.60 (s, 1H, Pyrazole-H)

    • 2.20 (s, 3H, CH₃)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 150.2, 145.5, 142.0, 140.8, 138.5, 129.0, 12.1

  • Mass Spectrometry (ESI-MS): m/z calculated for C₈H₇ClN₄ [M+H]⁺: 195.04; found: 195.1.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2,3-Dichloropyrazine is an irritant. Avoid contact with skin and eyes.

  • DMF is a potential reproductive toxin. Handle with care and avoid inhalation.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • General procedures for nucleophilic aromatic substitution on pyrazines can be found in various organic chemistry textbooks and journals. For a relevant example, see: Synthesis of substituted pyrazines from 2,5-dichloropyrazine.
  • The principles of nucleophilic aromatic substitution are well-described in modern organic chemistry liter
  • Characterization data is based on typical values for similar structures and may vary slightly depending on the specific instrument

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for Pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine as the electrophile. This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in PI3K, mTOR, and kinase inhibitor pipelines.

While pyrazines are generally electron-deficient and activated for oxidative addition, this specific substrate presents a unique ortho-substituent challenge . The bulky 4-methyl-pyrazole group at the C3 position creates steric crowding around the C2-chloro reaction site and introduces potential non-productive coordination (N-chelation) that can deactivate standard palladium catalysts.

This note provides a self-validating protocol to overcome hydrolytic defunctionalization (


)  and catalyst poisoning , ensuring high yields in drug discovery campaigns.

Mechanistic Analysis & Chemical Context

Substrate Reactivity Profile

The substrate contains two competing reactive centers and one structural feature that dictates catalyst choice:

  • C2-Chlorine (Electrophile): Highly activated for oxidative addition due to the electron-withdrawing nature of the pyrazine ring (para-nitrogen effect).

  • C3-Pyrazole (Steric/Electronic Modulator): The pyrazole ring is twisted out of planarity relative to the pyrazine. Its N2-nitrogen can act as a weak ligand, potentially forming a stable, non-reactive 5-membered palladacycle intermediate if the external ligand is labile.

  • Hydrolytic Instability: The highly electron-deficient C2 position is susceptible to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide ions, converting the starting material to the inactive 2-hydroxy-3-pyrazolylpyrazine (pyrazinone tautomer).
    
Reaction Pathway & Failure Modes

The following diagram illustrates the kinetic competition between the desired catalytic cycle and the parasitic hydrolysis pathway.

SuzukiMechanism Substrate 2-Chloro-3-(pyrazolyl)pyrazine (Substrate) OxAdd Oxidative Addition Complex (Ar-Pd-Cl) Substrate->OxAdd Fast (Electron Deficient) Hydrolysis SIDE REACTION: SNAr Hydrolysis (Pyrazinone Byproduct) Substrate->Hydrolysis High pH / Aqueous (Competition) Pd0 Pd(0) Active Species Pd0->OxAdd Ligand Binding TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Rate Limiting Step (Steric Bulk) Base Base Activation (OH- / CO3--) Base->Hydrolysis Prod Biaryl Product TransMet->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration

Figure 1: Kinetic competition between the Suzuki catalytic cycle and SNAr hydrolysis. Note that the electron-deficient nature of the pyrazine accelerates both oxidative addition (good) and hydrolysis (bad).

Optimization Strategy & Screening Matrix

To ensure success, one must balance catalyst activity (to overcome steric bulk) with base mildness (to prevent hydrolysis).

Critical Variable Selection
VariableRecommendationRationale
Catalyst Precursor Pd(dppf)Cl₂ or XPhos Pd G2 Pd(dppf)Cl₂ has a large bite angle, stabilizing the Pd center against chelation. XPhos is electron-rich and bulky, facilitating oxidative addition while preventing N-coordination.
Base K₃PO₄ or Cs₂CO₃ Avoid strong alkoxides (NaOtBu) or hydroxides (NaOH). Carbonates and phosphates provide sufficient activation of boronic acids without rapid

of the chloropyrazine.
Solvent System 1,4-Dioxane / Water (4:1) Dioxane is chemically inert. If hydrolysis is observed, switch to anhydrous Toluene or THF with solid base.
Temperature 80°C - 100°C High temperature is required to force the transmetallation step past the steric bulk of the C3-pyrazole.

Experimental Protocols

Protocol A: Standard High-Throughput Condition (Robust)

Best for coupling with reactive aryl boronic acids.

Reagents:

  • Substrate: 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane[2]

Procedure:

  • Charge: In a reaction vial, combine the chloropyrazine (100 mg, 0.51 mmol), boronic acid (0.61 mmol), and Pd(dppf)Cl₂ (21 mg, 0.025 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and degas by bubbling nitrogen for 5 minutes.

  • Activation: Add 2M aq. K₂CO₃ (0.5 mL, 1.0 mmol).

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

  • Monitoring: Check via LCMS. Look for the disappearance of the M+H (195.0) peak and emergence of the product mass.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Advanced Condition (Sterically Demanding/Hydrolysis Prone)

Use this if Protocol A yields >10% hydrolysis byproduct (M+H 177.0).

Reagents:

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base: K₃PO₄ (Tribasic potassium phosphate, finely ground solid, 2.0 equiv)

  • Solvent: THF / Water (10:1) or Anhydrous Toluene (if strictly anhydrous needed)

Procedure:

  • Charge: Combine substrate, boronic acid, XPhos Pd G2, and solid K₃PO₄ in a vial.

  • Inert Cycle: Evacuate and backfill with Nitrogen (3x).

  • Solvent: Add degassed THF/Water mixture via syringe.

  • Reaction: Heat to 60°C (XPhos is active at lower temps, reducing hydrolysis risk).

  • Validation: If conversion is slow (<50% at 4h), boost temp to 80°C.

Workflow & Decision Tree

Use this logic flow to determine the correct parameters for your specific boronic acid partner.

OptimizationWorkflow Start Start: Screen Protocol A (Pd(dppf)Cl2 / K2CO3) Check Analyze LCMS (4 hours) Start->Check Success >90% Conversion <5% Impurity (Scale Up) Check->Success Good Result Fail_Hydrolysis Issue: Hydrolysis (OH) (Pyrazinone formed) Check->Fail_Hydrolysis Peak M+177 detected Fail_Stall Issue: Low Conversion (SM Remaining) Check->Fail_Stall SM M+195 remains Fix_Hydrolysis Switch to Protocol B (Anhydrous K3PO4 / Toluene) Fail_Hydrolysis->Fix_Hydrolysis Fix_Stall Switch to XPhos Pd G2 (Boost Catalyst Activity) Fail_Stall->Fix_Stall Fix_Hydrolysis->Success Fix_Stall->Success

Figure 2: Optimization decision tree based on LCMS feedback loops.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to unstable ligand or lack of oxidant protection.Switch to XPhos Pd G2 or SPhos Pd G2 (precatalysts are more stable). Degas solvents more thoroughly.
Product M+H +16 (Phenol) Oxidation of the boronic acid (not coupling).Degas reaction thoroughly. Ensure base is not promoting oxidation.
Byproduct M+H 177 (Pyrazinone)

hydrolysis of the C-Cl bond by hydroxide.
CRITICAL: Switch base to K₃PO₄ (solid) or CsF . Reduce water content. Lower temperature.
Protodeboronation Instability of the boronic acid partner.[3]Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF3K) instead of free acids.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on Pyrazine Scaffolds). Link

  • BenchChem Technical Support. (2025). Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. (General reactivity trends). Link

Sources

Application Note: Buchwald-Hartwig Amination of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust, scalable method for the Buchwald-Hartwig amination of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine .

This substrate presents specific challenges: the electron-deficient pyrazine core facilitates oxidative addition but risks catalyst poisoning via nitrogen coordination, while the ortho-substituted pyrazole introduces steric bulk that can impede the approach of the amine nucleophile.

Executive Summary & Strategic Rationale

Objective: Efficient C–N bond formation between 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (1 ) and primary/secondary amines.

Challenges:

  • Electronic Deactivation: The pyrazine ring is highly electron-deficient. While this activates the C–Cl bond for oxidative addition, it renders the subsequent reductive elimination step slower, increasing the risk of β-hydride elimination (if the amine allows) or protodehalogenation.

  • Coordination Traps: The substrate contains four nitrogen atoms. The pyrazine nitrogens (N1/N4) and the pyrazole N2 are competent ligands that can displace phosphines, leading to stable, inactive Pd-heterocycle complexes (Catalyst Poisoning).

  • Steric Hindrance: The 3-position pyrazole creates an ortho-blockade, requiring a catalyst system with sufficient steric bulk to enforce reductive elimination but enough flexibility to accommodate the incoming amine.

The Solution: Utilization of Third-Generation (G3) or Fourth-Generation (G4) Palladacycle Precatalysts bearing bulky dialkylbiaryl phosphine ligands (Buchwald Ligands). These precatalysts ensure rapid activation at mild temperatures and prevent the formation of inactive Pd-dimers.

Mechanistic Insight & Catalyst Selection

The choice of ligand is the single most critical variable. Standard ligands like PPh3 or dppf are ill-suited for this substrate due to the high probability of N-chelation.

Ligand Selection Matrix
Ligand ClassRecommended LigandTarget Amine TypeRationale
Dialkylbiaryl Phosphine BrettPhos Primary AminesExcellent for primary amines; prevents bis-arylation. High turnover in electron-poor systems.
Dialkylbiaryl Phosphine RuPhos Secondary Amines"Universal" ligand for secondary amines; steric bulk prevents N-coordination of the pyrazine.
Dialkylbiaryl Phosphine tBuXPhos Weakly Nucleophilic AminesUse for anilines or indoles. High electron density on P facilitates oxidative addition.
Bidentate Xantphos Amides / CarbamatesWide bite angle favors reductive elimination for difficult couplings (C-N vs C-O).
Catalytic Cycle Visualization

The following diagram illustrates the productive pathway versus the specific "Coordination Trap" relevant to this pyrazine substrate.

BuchwaldMechanism PreCat Pd-G3/G4 Precatalyst Pd0 L-Pd(0) Active Species PreCat->Pd0 Base Activation OxAdd Oxidative Addition Complex (L-Pd(II)-Ar-Cl) Pd0->OxAdd + Substrate Substrate 2-Cl-3-(pyrazolyl)pyrazine Trap TRAP: Stable Bis-N-Complex (Catalyst Poisoning) OxAdd->Trap Low Steric Ligand AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Bulky Ligand (BrettPhos/RuPhos) RedElim Reductive Elimination AmineBind->RedElim Base RedElim->Pd0 Regeneration Product Aminated Pyrazine RedElim->Product Product Release

Caption: Catalytic cycle highlighting the necessity of bulky ligands to avoid the "Trap" state where pyrazine nitrogens coordinate to Palladium.

Experimental Protocols

Protocol A: Microscale Screening (Recommended First Step)

Use this protocol to rapidly identify the optimal Ligand/Base combination for your specific amine.

Reagents:

  • Substrate: 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (1 equiv, 0.1 mmol)

  • Amine: 1.2 equiv

  • Catalysts (Screen 4): BrettPhos Pd G3, RuPhos Pd G3, XPhos Pd G3, tBuXPhos Pd G3 (0.05 equiv / 5 mol%)

  • Bases (Screen 2): NaOtBu (Strong), Cs₂CO₃ (Weak)

  • Solvent: 1,4-Dioxane (anhydrous)

Workflow:

  • Prepare a stock solution of the Substrate (0.1 M in Dioxane).

  • In a disposable HPLC vial or reaction block, dose 5 mol% Precatalyst .

  • Add Base (1.5 equiv for NaOtBu; 2.0 equiv for Cs₂CO₃).

  • Add Amine (1.2 equiv).[1]

  • Add Substrate Stock Solution (1.0 mL).

  • Cap and heat to 80°C for 4 hours with vigorous stirring.

  • Analysis: Filter through a celite plug, dilute with MeOH, and analyze via LC-MS. Look for Product (M+Amine-Cl) and Protodehalogenation byproduct (M-Cl+H).

Protocol B: Preparative Synthesis (Gram-Scale)

Standardized conditions for high yield. Assumes a secondary amine coupling partner based on the scaffold's likely use in kinase inhibitor synthesis.

Reaction Setup:

  • Scale: 1.0 g of Substrate (approx. 5.1 mmol)

  • Catalyst: RuPhos Pd G3 (or G4)

  • Loading: 1–3 mol% (Optimized from screen; start with 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: THF or Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Inertion: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the flask with:

    • 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (1.0 g, 1.0 equiv).

    • NaOtBu (0.74 g, 1.5 equiv). Note: Handle NaOtBu in a glovebox or weigh rapidly to minimize moisture absorption.

    • RuPhos Pd G3 (85 mg, 2 mol%).

  • Liquids Addition:

    • Add anhydrous THF (25 mL).

    • Add the Amine (1.2 equiv).[1] If the amine is a solid, add it in Step 2.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes. (Alternatively, freeze-pump-thaw if the amine is volatile).

  • Reaction: Heat the mixture to 65°C (if THF) or 90°C (if Toluene). Monitor via HPLC/UPLC every 2 hours.

    • Target conversion: >98%.

    • Typical time: 2–6 hours.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (50 mL) and water (50 mL).

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Hexanes/EtOAc or DCM/MeOH (depending on amine polarity).

    • Note: Pyrazine derivatives often streak; add 1% Et3N to the eluent if necessary.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to a bulkier ligand (e.g., from XPhos to BrettPhos). Ensure solvent is strictly anhydrous.
Protodehalogenation (H-Sub) β-Hydride EliminationSwitch solvent to Toluene or t-Amyl Alcohol. Lower temperature. Switch base to Cs₂CO₃.
Homocoupling of Substrate Transmetallation FailureRare in amination, but if seen, ensure inert atmosphere is rigorous (O₂ leak).
Product trapped in aqueous Amine is too polarDo not use aqueous workup. Filter reaction mixture through Celite, concentrate, and load directly onto silica.

Safety & Handling

  • Palladium Residues: Pd species can be toxic. For pharmaceutical applications, use a metal scavenger (e.g., SiliaMetS® Thiol) during the workup to reduce Pd content to <10 ppm.

  • Pyrazines: Many chloropyrazines are skin irritants and sensitizers. Handle in a fume hood.

  • NaOtBu: Highly caustic and moisture sensitive. Causes severe burns.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Bruno, N. C., et al. (2013). "Third-Generation (G3) Buchwald Palladacycle Precatalysts." Chemical Science. Link

  • BenchChem Application Note. "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine." Link

Sources

nucleophilic aromatic substitution reactions on 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

Introduction: A Privileged Scaffold in Modern Drug Discovery

The fusion of pyrazine and pyrazole rings creates a molecular scaffold of significant interest to medicinal chemists and drug development professionals. Pyrazine derivatives are integral to numerous FDA-approved drugs and are known to serve as bioisosteres for other aromatic systems like benzene or pyridine.[1][2] Their electron-deficient nature and ability to form key hydrogen bonds make them a cornerstone in the design of kinase inhibitors and other targeted therapies.[2] The compound 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is a versatile building block, combining the desirable properties of the pyrazine core with a pyrazole substituent, a motif also prevalent in pharmacologically active molecules.[3]

The chlorine atom at the C2 position of the pyrazine ring is activated for displacement, providing a strategic handle for molecular elaboration via Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth analysis of the SNAr reaction on this specific substrate, offering both the theoretical underpinnings and detailed, field-tested protocols for its practical application.

Part 1: The Mechanism and Rationale of SNAr on the Pyrazine Core

Nucleophilic aromatic substitution is a powerful tool for forming carbon-heteroatom bonds on electron-poor aromatic systems. Unlike the SN1 and SN2 reactions familiar from alkyl halide chemistry, SNAr proceeds via a distinct two-step addition-elimination mechanism.[4][5]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine). This step is typically rate-determining and involves the temporary disruption of the ring's aromaticity to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, is crucial as it helps to stabilize the negative charge of this intermediate.[6][7]

  • Rearomatization and Expulsion of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the leaving group (chloride ion) is expelled.

The substituent at the C3 position—the 4-methyl-1H-pyrazol-1-yl group—influences the reactivity at the C2 position. While pyrazole can have varied electronic effects, it is generally considered an electron-donating group in this context. Studies on substituted dichloropyrazines have shown that electron-donating groups (EDGs) can direct nucleophilic attack to the adjacent position, which supports the viability of substitution at the C2 position in this substrate.[8][9]

Caption: The addition-elimination mechanism of SNAr on the pyrazine substrate.

Part 2: Experimental Protocols and Application Notes

The following protocols provide robust starting points for performing SNAr reactions on 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine with common classes of nucleophiles.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

The introduction of an amine moiety is one of the most common applications of this reaction. This protocol details a standard procedure for the displacement of the chloride with morpholine.

Rationale for Experimental Choices:

  • Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that excels at solvating polar intermediates like the Meisenheimer complex, thereby accelerating the reaction.[8] N-Methyl-2-pyrrolidone (NMP) is also an excellent alternative.[10]

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to scavenge the HCl generated during the reaction. For less reactive amines, a stronger base like cesium fluoride (CsF) or cesium carbonate (Cs₂CO₃) can increase the reaction rate.[8]

  • Temperature: Elevated temperatures (80-120 °C) are typically required to overcome the activation energy for SNAr reactions on chloro-heterocycles.[11]

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (1.0 equiv.), potassium carbonate (2.0 equiv.), and DMSO (to achieve a concentration of ~0.5 M).

  • Reagent Addition: Add morpholine (1.2 equiv.) to the stirred suspension at room temperature.

  • Reaction Conditions: Securely cap the vial and place it in a preheated heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a large volume of water (~10x the volume of DMSO). This will often precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMSO and inorganic salts. If the product is not a solid, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.

Protocol 2: O-Arylation with a Phenol

The formation of an aryl ether bond requires the deprotonation of a weakly nucleophilic alcohol or phenol. This necessitates the use of a strong, non-nucleophilic base and anhydrous conditions.

Rationale for Experimental Choices:

  • Base: Potassium bis(trimethylsilyl)amide (KHMDS) is a strong, sterically hindered base ideal for deprotonating alcohols without competing as a nucleophile.[12] Sodium hydride (NaH) is another common choice.

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable polar aprotic solvents that will not interfere with the strong base.

  • Temperature: The initial deprotonation is typically performed at 0 °C to control exothermicity, followed by heating to drive the SNAr reaction to completion.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the desired phenol (1.1 equiv.) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a solution of KHMDS (1.2 equiv., e.g., 1.0 M in THF) dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of the phenoxide.

  • Reagent Addition: Add a solution of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (1.0 equiv.) in anhydrous THF to the freshly prepared phenoxide solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature, then heat to 65 °C (reflux) and stir for 12-24 hours.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After removing the solvent under reduced pressure, purify the crude residue by flash column chromatography.

Protocol 3: S-Arylation with a Thiol

Thiols are excellent nucleophiles and typically react under milder conditions than their alcohol counterparts.

Rationale for Experimental Choices:

  • Nucleophilicity: The high nucleophilicity of the thiolate anion allows the reaction to proceed efficiently, often at lower temperatures than amination or O-arylation.

  • Base: A moderate base like potassium carbonate is usually sufficient to deprotonate the thiol and drive the reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vial with a stir bar, combine 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (1.0 equiv.), the desired thiol (1.1 equiv.), and potassium carbonate (2.0 equiv.) in DMF or DMSO (~0.5 M).

  • Reaction Conditions: Stir the mixture at 60 °C for 2-8 hours.

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Workup and Isolation: Follow the same procedure as described in Protocol 1 (Amination) for workup and isolation.

  • Purification: Purify the resulting thioether by recrystallization or flash column chromatography.

Part 3: Data Summary and Workflow

The choice of reaction conditions is highly dependent on the nucleophile's reactivity. The following table provides a comparative summary of typical starting conditions.

Parameter Amination (Morpholine) O-Arylation (Phenol) S-Arylation (Thiophenol)
Nucleophile (equiv.) 1.21.11.1
Base (equiv.) K₂CO₃ (2.0)KHMDS (1.2)K₂CO₃ (2.0)
Solvent DMSO or NMPAnhydrous THF or DMFDMF or DMSO
Temperature 100 °C65 °C60 °C
Typical Time 4-12 h12-24 h2-8 h
Typical Yield 75-95%60-85%80-98%

Yields are estimates based on similar transformations reported in the literature and will vary based on the specific nucleophile and reaction scale.

The general laboratory process for these reactions follows a standardized sequence, as illustrated below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis setup 1. Reaction Setup (Weigh Reagents, Add Solvent) react 2. Heat & Stir (Under Specified Conditions) setup->react monitor 3. Monitor Progress (TLC / LC-MS) react->monitor workup 4. Workup (Quench, Extract/Filter) monitor->workup Reaction Complete purify 5. Purification (Chromatography/Recrystallization) workup->purify analyze 6. Characterization (NMR, MS, etc.) purify->analyze

Caption: General laboratory workflow for SNAr reactions.

Conclusion

The 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine scaffold is an excellent substrate for nucleophilic aromatic substitution, enabling the facile introduction of a diverse range of functional groups. By understanding the underlying SNAr mechanism and carefully selecting the appropriate solvent, base, and temperature, researchers can efficiently generate libraries of novel compounds for evaluation in drug discovery and materials science programs. The protocols outlined in this guide serve as a validated foundation for the successful application of this critical synthetic transformation.

References

  • Vertex AI Search. (2026, February 12). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development.
  • MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • American Chemical Society. (2013, April 19). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • Thieme. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • Pipzine Chemicals.
  • PharmaBlock. Pyrazines in Drug Discovery.
  • ACS Publications. The SRN1 mechanism in heteroaromatic nucleophilic substitution. Reactions involving certain dihalogenated .pi.-deficient nitrogen heterocycles | The Journal of Organic Chemistry.
  • PMC. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • YouTube. (2017, May 9). Heterocycles Part 1 - Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate.
  • ResearchGate. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

  • AMS Dottorato. Coupling reactions between aromatic carbon- and nitrogen- nucleophiles and electrophiles.
  • ResearchGate. Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].
  • ResearchGate. Amination of 2-halopyridines. [a] | Download Table.
  • PMC. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • Benchchem. Application Notes: Protocols for Nucleophilic Substitution on 6-Chloro-1-hexyne.
  • International Journal of Pharmaceutical Sciences and Research. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
  • Morressier. (2021, February 1).
  • ResearchGate.
  • SlidePlayer. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).
  • ResearchGate. (2025, October 16). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters. [Link]

  • NIH. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. [Link]

  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • MDPI. (2022, December 14).

Sources

Application Notes & Protocols: 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of pyrazole and pyrazine heterocycles within a single molecular framework represents a privileged motif in modern drug discovery.[1] These scaffolds are integral to numerous biologically active agents due to their unique electronic properties and ability to form key interactions with biological targets.[2][3] This guide focuses on 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine, a highly versatile building block that serves as a linchpin in the synthesis of high-value compounds, including potent Janus kinase (JAK) inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors such as Niraparib.[4][5][6][7] We present an in-depth analysis of its reactivity, key synthetic applications, and provide detailed, field-proven protocols for its utilization in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Introduction: The Strategic Value of the Pyrazolyl-Pyrazine Scaffold

The pyrazole ring is a five-membered heterocycle renowned for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[8][9] Its structure allows for critical hydrogen bonding and hydrophobic interactions within enzyme active sites.[2] Similarly, the pyrazine ring, an electron-deficient diazine, is a common feature in pharmaceuticals and imparts metabolic stability and desirable pharmacokinetic properties.[10]

The molecule 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine strategically combines these two pharmacophores. The key to its utility lies in the reactive C2-chloro substituent on the electron-deficient pyrazine ring. This chlorine atom serves as an excellent synthetic handle for introducing molecular diversity through various carbon-carbon and carbon-nitrogen bond-forming reactions, making it an indispensable intermediate for drug development professionals.

Core Synthetic Applications & Mechanistic Insights

The reactivity of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is dominated by its susceptibility to palladium-catalyzed cross-coupling and, under certain conditions, direct nucleophilic aromatic substitution (SNAr). The choice of methodology is dictated by the desired bond construction and the nature of the coupling partner.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis provides a mild and highly versatile route for functionalizing the C2 position of the pyrazine ring. These methods offer broad functional group tolerance and predictable outcomes, making them staples in pharmaceutical process chemistry.[11]

The Suzuki-Miyaura reaction is the premier method for creating biaryl or aryl-heteroaryl structures by coupling the chloro-pyrazine with an organoboron reagent (boronic acid or ester).[12][13][14] This reaction was instrumental in developing scalable syntheses for complex molecules like Niraparib.[4][5]

  • Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the chloro-pyrazine to a Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[13] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[12]

  • Causality in Reagent Selection:

    • Catalyst/Ligand: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos) stabilize the Pd(0) species and accelerate the oxidative addition and reductive elimination steps, often leading to higher yields and lower catalyst loadings.

    • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is typically used in a biphasic solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) to activate the boronic acid without promoting unwanted side reactions like ester hydrolysis on the substrate.

For the synthesis of molecules like JAK inhibitors, which often feature a core amino-pyrazine structure, the Buchwald-Hartwig amination is the method of choice.[6][15] This reaction efficiently couples the chloro-pyrazine with primary or secondary amines.[16][17]

  • Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling but culminates in the formation of a C-N bond.[16][18] The reductive elimination step to form the C-N bond is often the rate-limiting step and is highly dependent on the ligand architecture.

  • Causality in Reagent Selection:

    • Catalyst/Ligand: This reaction demands specialized, bulky, and electron-rich phosphine ligands (e.g., BINAP, Xantphos, DavePhos) that promote the challenging C-N reductive elimination from the palladium center.[17][19] Using a pre-formed palladium-ligand complex can often improve reaction efficiency and reproducibility.

    • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) is required. The base deprotonates the amine coupling partner, forming the palladium-amido complex necessary for the catalytic cycle to proceed.[16][20]

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and deactivation of the catalyst.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred for its scope, direct displacement of the chloride via an SNAr mechanism is a viable, catalyst-free alternative for certain nucleophiles.

  • Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the pyrazine ring's nitrogen atoms sufficiently activates the C2 position, allowing a potent nucleophile to attack and form a stable Meisenheimer intermediate. Subsequent expulsion of the chloride ion restores aromaticity and yields the substituted product.[21]

  • Applicability and Limitations: SNAr is most effective with strong, soft nucleophiles such as alkoxides, thiolates, and sometimes highly nucleophilic amines under forcing conditions (high temperature).[22] The primary advantage is the avoidance of expensive and potentially toxic heavy metal catalysts. However, the substrate scope is narrower than palladium-catalyzed methods, and the often harsh conditions can limit functional group compatibility.

Data Presentation & Workflow Visualization

Comparative Table of Reaction Conditions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (Equivalents)Solvent SystemTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5%)SPhos (4-10%)K₂CO₃ (2.0)Dioxane / H₂O80-100
PdCl₂(dppf) (3-5%)-Cs₂CO₃ (2.0)DMF90-110
Buchwald-Hartwig Pd₂(dba)₃ (1-3%)Xantphos (2-6%)NaOt-Bu (1.5)Toluene90-110
Pd(OAc)₂ (2-5%)BINAP (3-8%)K₃PO₄ (2.0)Dioxane100-120
SNAr NoneNoneNaH or K₂CO₃ (1.2)DMSO or DMF25-120
Diagrams

G cluster_0 Pre-Reaction Setup cluster_1 Catalysis & Reaction cluster_2 Work-up & Purification Setup 1. Assemble Glassware (Oven-dried) Inert 2. Establish Inert Atmosphere (N2 or Ar) Setup->Inert Reagents 3. Add Building Block, Coupling Partner, Base Inert->Reagents Solvent 4. Add Anhydrous Solvent Reagents->Solvent Degas 5. Degas Solution (If necessary) Solvent->Degas Catalyst 6. Add Pd-Catalyst/Ligand Degas->Catalyst Heat 7. Heat to Target Temp Catalyst->Heat Monitor 8. Monitor by TLC/LC-MS Heat->Monitor Cool 9. Cool to RT Monitor->Cool Quench 10. Quench & Aqueous Work-up Cool->Quench Extract 11. Extract Organic Layer Quench->Extract Purify 12. Purify via Chromatography Extract->Purify

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

G cluster_reactions Key Synthetic Transformations cluster_products Target Compound Classes BuildingBlock 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine Key Building Block Suzuki Suzuki-Miyaura (C-C Coupling) BuildingBlock->Suzuki Buchwald Buchwald-Hartwig (C-N Coupling) BuildingBlock->Buchwald SNAr SNAr (Direct Substitution) BuildingBlock->SNAr PARP PARP Inhibitors (e.g., Niraparib) Suzuki->PARP JAK JAK Inhibitors Buchwald->JAK Other Other Bioactive Molecules SNAr->Other

Caption: Synthetic utility of the building block leading to key drug classes.

Experimental Protocols

Safety Precaution: These protocols involve potentially hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and strong bases are air and/or moisture sensitive and should be handled under an inert atmosphere.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Synthesis of 2-(Aryl)-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

  • Materials:

    • 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (1.0 equiv)

    • Arylboronic Acid (1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂; 0.03 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.06 equiv)

    • Potassium Carbonate (K₂CO₃; 2.5 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen/argon inlet.

  • Procedure:

    • To an oven-dried round-bottom flask, add 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine, the corresponding arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

    • Under a positive flow of nitrogen, add Pd(OAc)₂ and XPhos.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Synthesis of N-Alkyl/Aryl-3-(4-methyl-1H-pyrazol-1-yl)pyrazin-2-amine

  • Materials:

    • 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (1.0 equiv)

    • Primary or Secondary Amine (1.1 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 equiv)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos; 0.04 equiv)

    • Sodium tert-butoxide (NaOt-Bu; 1.5 equiv)

    • Anhydrous Toluene

    • Schlenk flask or sealed tube, magnetic stirrer, and nitrogen/argon line.

  • Procedure:

    • To an oven-dried Schlenk flask inside a glovebox or under a strong counterflow of inert gas, add NaOt-Bu, Pd₂(dba)₃, and Xantphos.

    • Add 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine and a magnetic stir bar.

    • Seal the flask, remove from the glovebox (if used), and add anhydrous toluene via syringe.

    • Add the amine coupling partner (if liquid, via syringe; if solid, add in step 2).

    • Place the sealed flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction vigorously. Monitor progress by TLC or LC-MS (typically 6-24 hours).

    • Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the target amine.

References

  • Title: Processes for the preparation of Niraparib and intermediates thereof.
  • Title: Synthesis of Niraparib, a cancer drug candidate. Source: University of Oxford, Mathematical, Physical and Life Sciences Division. [Link]

  • Title: Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Source: PubMed. [Link]

  • Title: A kind of synthetic method for preparing Niraparib.
  • Title: Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Source: MDPI. [Link]

  • Title: Niraparib Intermediates Manufacturer and Exporter in India. Source: Enantilabs. [Link]

  • Title: Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound.
  • Title: Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. Source: PubMed. [Link]

  • Title: Recent advances in the therapeutic applications of pyrazolines. Source: PMC. [Link]

  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Source: Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • Title: Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Source: ResearchGate. [Link]

  • Title: Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Source: Advanced Journal of Pharmaceutical and Health Science. [Link]

  • Title: Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Source: ResearchGate. [Link]

  • Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Source: Journal of Pharmaceutical Research International. [Link]

  • Title: Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Source: Royalchem. [Link]

  • Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. [Link]

  • Title: Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Source: PMC. [Link]

  • Title: The Buchwald-Hartwig Amination Reaction. Source: YouTube. [Link]

  • Title: Buchwald-Hartwig Amination. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Source: PMC. [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Source: Beilstein Journal of Organic Chemistry. [Link]

  • Title: Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Source: ResearchGate. [Link]

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal. [Link]

  • Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. [Link]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Source: Journal of the American Chemical Society. [Link]

  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Source: MDPI. [Link]

  • Title: A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Source: ChemRxiv. [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reaction. Source: Fisher Scientific. [Link]

  • Title: Synthesis and Properties of Pyrazoles. Source: Encyclopedia MDPI. [Link]

  • Title: Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Source: MDPI. [Link]

  • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Source: Journal of Organic Chemistry. [Link]

  • Title: SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Source: Hetero Letters. [Link]

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Application Notes & Protocols: The Utility of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazolyl-Pyrazine Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The pyrazine ring is one such scaffold, prized for its unique electronic properties and its role as a hydrogen bond acceptor.[1] When fused or substituted with other heterocyclic systems, its potential is further amplified. The pyrazolyl-pyrazine core, in particular, has emerged as a cornerstone in the design of a multitude of therapeutic agents, most notably in the realm of kinase inhibitors.[2][3] Pyrazole derivatives themselves exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6][7]

This document focuses on a key building block: 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine . This intermediate is strategically designed for versatility. It features:

  • A reactive chlorine atom at the 2-position of the pyrazine ring, which is highly susceptible to displacement via modern cross-coupling methodologies.

  • A 4-methyl-1H-pyrazol-1-yl moiety , which can engage in crucial hydrogen bonding interactions within enzyme active sites and contributes to the overall physicochemical properties of the final molecule.[8]

These application notes provide detailed, field-proven protocols for the synthesis and derivatization of this scaffold, and outline a standard workflow for the biological evaluation of the resulting compound library.

Synthesis of the Core Intermediate: 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

The synthesis of the title compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrazine ring, which is further activated by the presence of two chlorine atoms in the starting material, 2,3-dichloropyrazine.

Protocol 2.1: Synthesis via SNAr

Objective: To synthesize 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine from 2,3-dichloropyrazine and 4-methylpyrazole.

Materials:

  • 2,3-Dichloropyrazine (1.0 eq)

  • 4-Methylpyrazole (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3-dichloropyrazine (1.0 eq), 4-methylpyrazole (1.1 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2-0.5 M with respect to the 2,3-dichloropyrazine.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,3-dichloropyrazine is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired product as a solid.

Causality and Experimental Insights:

  • Why K₂CO₃? Potassium carbonate is a sufficiently strong base to deprotonate the pyrazole N-H, generating the nucleophile, without causing unwanted side reactions. A stronger base could potentially lead to decomposition or dimerization of the starting materials.

  • Why DMF? DMF is a polar aprotic solvent that effectively solubilizes the reactants and salts, facilitating the SNAr reaction.

  • Regioselectivity: The reaction proceeds with high regioselectivity. The substitution occurs preferentially at one chlorine atom due to the stoichiometry used. Using a large excess of 4-methylpyrazole and higher temperatures could lead to the formation of the di-substituted by-product.

Library Generation via Palladium-Catalyzed Cross-Coupling

The true utility of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine lies in its function as a versatile substrate for palladium-catalyzed cross-coupling reactions. The chlorine atom can be readily substituted to form C-C and C-N bonds, enabling the rapid generation of diverse compound libraries.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This reaction is a cornerstone for installing aryl or heteroaryl moieties.[1]

Objective: To couple 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine with a variety of boronic acids or esters.

Materials:

  • 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2-1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst such as XPhos Pd G2 (1-3 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)

  • Solvent System: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DME/Water

  • Anhydrous solvents

Procedure:

  • In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrates.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Self-Validating System & Rationale:

  • The choice of catalyst is critical. For simple aryl boronic acids, Pd(PPh₃)₄ is often sufficient. For more sterically hindered or electron-rich/deficient partners, more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are recommended to promote efficient oxidative addition and reductive elimination.[9]

  • The aqueous base is essential for the transmetalation step in the catalytic cycle.

Protocol 3.2: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol is indispensable for introducing primary or secondary amines, which are common pharmacophoric elements.[10]

Objective: To couple 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine with a variety of primary or secondary amines.

Materials:

  • 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., XPhos, BrettPhos, 2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq)

  • Anhydrous, aprotic solvent: Toluene or 1,4-Dioxane

Procedure:

  • Strictly under an inert atmosphere (glovebox recommended): To a dry reaction vessel, add the palladium pre-catalyst, the ligand, and the base.

  • Add the 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. These reactions are often complete within 1-8 hours.[11][12]

  • After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Causality and Experimental Insights:

  • Inert Atmosphere: The catalytic species in the Buchwald-Hartwig amination are highly sensitive to oxygen. A rigorously inert atmosphere is crucial for success.[10]

  • Strong, Non-Nucleophilic Base: A strong base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle, but it must be non-nucleophilic to avoid competing with the desired amine coupling partner.[12]

  • Ligand Choice: The choice of biarylphosphine ligand is key. For example, BrettPhos is often effective for coupling with primary amines, while ligands like XPhos show broad applicability. High-throughput experimentation can be used to rapidly screen for the optimal conditions.[13][14]

Data Presentation: Example Reaction Conditions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (3)-K₂CO₃ (2.5)Dioxane/H₂O100
Suzuki-Miyaura XPhos Pd G2 (2)-Cs₂CO₃ (3.0)DME/H₂O90
Buchwald-Hartwig Pd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene110
Buchwald-Hartwig Pd₂(dba)₃ (2.0)BrettPhos (4.0)LHMDS (1.8)Dioxane100

Visualization of Key Workflows

Diagram 1: Synthetic Workflow

G cluster_synthesis Core Synthesis cluster_coupling Library Generation DCP 2,3-Dichloropyrazine Core 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine DCP->Core MP 4-Methylpyrazole MP->Core SNAr (K2CO3, DMF) Suzuki_Product C-C Coupled Library Core->Suzuki_Product Suzuki-Miyaura (Pd Cat., Base) BH_Product C-N Coupled Library Core->BH_Product Buchwald-Hartwig (Pd Cat., Base) BA Ar-B(OH)2 BA->Suzuki_Product Amine R1R2-NH Amine->BH_Product

Caption: Synthetic workflow from starting materials to diverse compound libraries.

Diagram 2: Biological Screening Cascade

G Lib Synthesized Compound Library Assay1 Primary Biochemical Assay (e.g., Kinase IC50) Lib->Assay1 Hits Initial Hits (IC50 < 1µM) Assay1->Hits Data Analysis Assay2 Cellular Target Engagement (e.g., NanoBRET) Hits->Assay2 ConfirmedHits Confirmed Cellular Hits Assay2->ConfirmedHits Confirmation Assay3 Cell-Based Phenotypic Assay (e.g., Proliferation GI50) ConfirmedHits->Assay3 Leads Lead Compounds Assay3->Leads Prioritization

Caption: Tiered screening cascade for hit identification and lead prioritization.

Protocols for Biological Evaluation

Assuming the target is a protein kinase, the following cascade represents a standard approach for evaluating compounds derived from the pyrazolyl-pyrazine scaffold.

Protocol 5.1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.

Principle: This protocol describes a generic luminescence-based assay (e.g., ADP-Glo™, Promega) that quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • In a 384-well plate, add the kinase, the specific substrate peptide, and ATP (at its Kₘ concentration) in the appropriate kinase buffer.

  • Add the diluted test compounds to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at 30 °C for 1-2 hours.

  • Stop the kinase reaction and measure the ADP produced according to the manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent).

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5.2: Cell Proliferation Assay (GI₅₀ Determination)

Objective: To measure the antiproliferative effect of test compounds on a relevant cancer cell line.

Procedure:

  • Seed cells (e.g., a cancer cell line with a known dependency on the target kinase) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds. Include vehicle-only (DMSO) controls.

  • Incubate the cells for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Measure cell viability using a suitable reagent (e.g., CellTiter-Glo®, Promega, which measures ATP levels).

  • Read the luminescence signal.

  • Normalize the data to the vehicle-treated controls and plot the percentage of cell growth versus log[compound concentration].

  • Fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Example Biological Activity
Compound IDTarget Kinase IC₅₀ (nM)Cell Line GI₅₀ (nM)
Example-Suzuki-115120
Example-Suzuki-2250>10,000
Example-BH-1875
Example-BH-2455

Conclusion

2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is a high-value, versatile building block for medicinal chemistry. Its straightforward synthesis and amenability to robust, high-yielding cross-coupling reactions make it an ideal starting point for the rapid generation of diverse small molecule libraries. The protocols outlined herein provide a reliable foundation for synthesizing and evaluating novel compounds based on this privileged scaffold, empowering researchers in their quest for new therapeutic agents.

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  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.

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Application Notes: Development of Kinase Inhibitors from the 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolylpyrazine Scaffold as a Privileged Structure in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] Within this field, certain heterocyclic structures have emerged as "privileged scaffolds" due to their ability to bind to the ATP-binding site of various kinases. The pyrazolylpyrazine core is one such scaffold, demonstrating significant potential in the development of potent and selective kinase inhibitors.[3][4][5]

This guide provides a comprehensive overview of the workflow for developing novel kinase inhibitors starting from the lead scaffold, 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine. We will detail the critical steps from initial biochemical screening to cellular validation, with a focus on Janus kinases (JAKs) as a relevant target class for this scaffold.[3][5] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is central to cytokine signaling and is deeply involved in immunity, cell proliferation, and inflammation.[6][7][8] Its aberrant activation is linked to various cancers and autoimmune disorders, making JAKs, such as JAK2 and TYK2, highly attractive therapeutic targets.[9][10][11][12]

This document will provide both the strategic rationale and detailed protocols to guide researchers in medicinal chemistry, biochemistry, and drug development.

Part 1: Initial Hit Identification and Biochemical Characterization

The first crucial step is to assess the inhibitory activity of the starting scaffold and its early derivatives against a target kinase.[13] This is typically achieved through in vitro biochemical assays that measure the enzyme's ability to phosphorylate a substrate.

Rationale for Assay Selection: ADP-Glo™ Kinase Assay

For initial screening and potency determination, a universal, luminescence-based assay is highly advantageous. The ADP-Glo™ Kinase Assay is an excellent choice as it measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[14][15] Its key benefits include:

  • Universality: It can be used for virtually any kinase, regardless of the substrate (protein, peptide, lipid).[16]

  • High Sensitivity: The assay can detect very low levels of ADP, making it suitable for kinases with low ATP turnover.[15]

  • Robustness: The luminescent signal is less prone to interference from colored or fluorescent compounds compared to other methods.[17]

  • High-Throughput Compatibility: The simple "add-mix-read" format is easily automated for screening large compound libraries.[14]

The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then drives a luciferase reaction, producing a light signal proportional to kinase activity.[15][17]

Workflow for Primary Biochemical Screening

The overall workflow involves identifying initial hits from a compound library and confirming their activity and potency.

G cluster_0 Biochemical Screening Cascade Library Compound Library (Derivatives of Core Scaffold) PrimaryScreen Primary Screen (Single Concentration, e.g., 10 µM) Library->PrimaryScreen HitSelection Hit Selection (% Inhibition > 50%) PrimaryScreen->HitSelection Identify initial hits DoseResponse Dose-Response Assay (10-point curve) HitSelection->DoseResponse IC50 IC50 Determination DoseResponse->IC50 Calculate potency

Caption: Workflow for biochemical hit identification and validation.

Detailed Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the steps for determining the IC50 value of a test compound against a target kinase, such as JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • Substrate (e.g., a generic tyrosine kinase peptide substrate)

  • ATP

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)[14]

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% BSA, 2 mM DTT

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to create a 10-point dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (as a control).

    • Add 2 µL of a 2.5x kinase/substrate solution (prepared in Assay Buffer).

    • To initiate the reaction, add 2 µL of a 2.5x ATP solution (prepared in Assay Buffer). The final reaction volume is 5 µL. The final ATP concentration should be at or near the Km for the specific kinase.

    • Controls: Include "no enzyme" wells (maximum inhibition) and "DMSO only" wells (no inhibition).

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.[17]

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[15]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal.[15]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibition" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[13]

Part 2: Structure-Activity Relationship (SAR) and Lead Optimization

Once initial hits are identified, the next phase involves synthesizing and testing analogs to improve potency, selectivity, and drug-like properties. This iterative process is known as establishing the Structure-Activity Relationship (SAR).[18] For the 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine scaffold, modifications can be explored at several positions.

The pyrazolylpyrazine core acts as a "hinge-binder," forming critical hydrogen bonds with the kinase's hinge region in the ATP-binding pocket.[4] Modifications are typically explored on the pyrazine ring and the pyrazole moiety to enhance interactions with other regions of the ATP pocket, thereby increasing potency and selectivity.[19]

Hypothetical SAR Table for JAK2 Inhibitors

The following table illustrates a hypothetical SAR for derivatives of the core scaffold against JAK2, based on common optimization strategies for this class of inhibitors.[3]

Compound IDR1 (at Pyrazine C5)R2 (at Pyrazine C6)JAK2 IC50 (nM)Notes
Core HH5,200Starting scaffold with low activity.
1a -NH-(cyclopropyl)H850Introduction of a small amine improves potency.
1b -NH-(phenyl)H250Aromatic amine provides favorable interactions.
1c -NH-(4-morpholinophenyl)H15Addition of a solubilizing group at the para position significantly boosts potency, likely by reaching a solvent-exposed region.[19]
1d -NH-(4-morpholinophenyl)-CH395Steric hindrance at C6 is detrimental to activity.

This data is illustrative and serves as an example for an SAR study.

Part 3: Cell-Based Assay Validation

While biochemical assays are essential for determining direct enzyme inhibition, they do not provide information on crucial factors like cell permeability, engagement with the target in a cellular environment, or effects on downstream signaling.[20][21] Therefore, validating hits in cell-based assays is a critical step.[22][23]

Rationale for Cell-Based Assay Selection

A common and effective method is to measure the antiproliferative effect of the inhibitor on a cancer cell line that is dependent on the target kinase for its growth and survival.[21] For a JAK2 inhibitor, a hematopoietic cell line with a JAK2 activating mutation (e.g., HEL 92.1.7, which is homozygous for the JAK2 V617F mutation) is an excellent model. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of cell viability, is a robust and widely used method for this purpose.

The JAK-STAT Signaling Pathway

Understanding the target pathway is essential for interpreting cell-based results. JAK inhibitors block the signaling cascade initiated by cytokine binding to their receptors. This prevents the phosphorylation and activation of STAT proteins, which would otherwise translocate to the nucleus and activate gene transcription related to cell proliferation and survival.[6][24]

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor:f0->JAK STAT STAT JAK->STAT 2. Phosphorylation Cytokine Cytokine Cytokine->Receptor:f0 1. Binding Inhibitor Pyrazolylpyrazine Inhibitor Inhibitor->JAK 3. Inhibition STAT_P p-STAT (Dimer) Nucleus Nucleus STAT_P->Nucleus 4. Dimerization & Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription 5. DNA Binding

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Detailed Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)

This protocol measures the effect of a JAK2 inhibitor on the proliferation of JAK2-dependent HEL 92.1.7 cells.

Materials:

  • HEL 92.1.7 cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (solubilized in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEL 92.1.7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add 10 µL of the diluted compound to the appropriate wells. The final DMSO concentration should not exceed 0.5%.

    • Include "vehicle control" (DMSO only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the CellTiter-Glo® Reagent.

  • Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization and Measurement:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of proliferation relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide outlines a robust, multi-step process for advancing a promising chemical scaffold, 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine, from a starting point to a validated cellular hit. Following successful biochemical and cellular characterization, subsequent steps in a drug discovery program would include:

  • Kinome Selectivity Profiling: Screening the lead compound against a broad panel of kinases to assess its selectivity and identify potential off-target effects.

  • Mechanism of Action Studies: Using techniques like Western blotting to confirm that the compound inhibits the phosphorylation of STAT proteins downstream of JAK2 in treated cells.[10]

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of cancer or autoimmune disease.

  • ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the lead candidate.

The pyrazolylpyrazine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[5] By combining rational design with systematic biochemical and cellular evaluation, researchers can effectively develop potent and selective drug candidates for a range of diseases.

References

  • JAK-STAT signaling pathway - Wikipedia. [Link]

  • Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed. (2009-12-01). [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - Frontiers. (2023-02-23). [Link]

  • Cell-based test for kinase inhibitors - INiTS. (2020-11-26). [Link]

  • The JAK/STAT Pathway - PMC. [Link]

  • Jak-Stat Signaling Pathway | Sino Biological. [Link]

  • The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC - NIH. [Link]

  • ADP Glo Protocol. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02). [Link]

  • Cell-based Kinase Assays - Profacgen. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchGate. [Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed. (2019-04-15). [Link]

  • Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo [2,1-‐f][3][6][20]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (2016-09-06). [Link]

  • ADP-Glo™ Kinase Assay - ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. [Link]

  • (PDF) Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - ResearchGate. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013-01-01). [Link]

  • RETRACTED: Design, synthesis, structure-activity relationship and kinase inhibitory activity of substituted 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ones - PubMed. (2016-07-01). [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed. (2024-10-17). [Link]

  • Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed. (2024-05-07). [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. (2007-11-15). [Link]

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases - ResearchGate. [Link]

  • TYK2 Kinase Inhibitors Pipeline Insight, Mechanism of Action - DelveInsight. [Link]

  • Selective TYK2 Inhibition in the Treatment of Moderate to Severe Chronic Plaque Psoriasis. (2022-11-30). [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA - Preprints.org. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (2022-12-14). [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. [Link]

  • Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712 - PubMed. (2023-10-26). [Link]

  • “From Injectable to Ingestible:” TYK2 Inhibitors for PsO and the Ongoing Challenge of PPP. [Link]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated - PubMed. (2016-06-23). [Link]

Sources

High-Throughput Screening and Pharmacological Characterization of mGluR5 NAMs Based on the 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-502

Introduction & Scientific Rationale

The scaffold 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine represents a privileged chemical core in the development of Negative Allosteric Modulators (NAMs) for the Metabotropic Glutamate Receptor subtype 5 (mGluR5).

mGluR5 is a Class C GPCR implicated in CNS disorders including anxiety, depression, and Fragile X syndrome. Unlike orthosteric antagonists that compete with glutamate at the large extracellular Venus Flytrap Domain (VFT), NAMs bind to the transmembrane (TM) domain. The pyrazine-pyrazole motif serves as a bioisostere to the historic MPEP/MTEP alkyne scaffolds, offering improved physicochemical properties and metabolic stability.

In this scaffold, the 2-chloro position acts as a reactive handle for


 diversifications (introducing amines, ethers, or alkynes) to generate a library of analogs. The 4-methyl-pyrazole  moiety typically penetrates the allosteric pocket, engaging hydrophobic residues (e.g., Pro655, Ser658).

This guide outlines the critical assay cascade required to evaluate these analogs, distinguishing true allosteric potency from off-target artifacts.

Signaling Pathway & Assay Principle

To evaluate mGluR5 NAMs, we exploit the receptor's coupling to the


 pathway.[1] Activation by glutamate triggers Phospholipase C (PLC), generating Inositol Triphosphate (

), which releases intracellular Calcium (

).

The Assay Strategy: We utilize a kinetic Calcium Mobilization Assay (FLIPR) as the primary screen. NAMs do not activate the receptor alone; they inhibit the response to an


 concentration of agonist (Glutamate or DHPG).
Visual 1: mGluR5 Signaling & NAM Intervention Point

mGluR5_Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 (Transmembrane) Glutamate->mGluR5 Orthosteric Binding NAM Pyrazine Analog (NAM) NAM->mGluR5 Allosteric Inhibition Gq Gαq/11 Protein mGluR5->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Efflux

Caption: mGluR5


 signaling cascade. The Pyrazine Analog (NAM) binds the transmembrane domain to block signal transduction despite Glutamate presence.

Protocol 1: Functional Primary Screen (Calcium Flux)

This is the workhorse assay. It must be run in "Antagonist Mode" (Double Addition Protocol).

Materials
  • Cell Line: HEK293 stably expressing human or rat mGluR5 (Inducible expression systems, e.g., Tet-On, are preferred to prevent receptor desensitization during culture).

  • Reagents: Fluo-4 AM or Calcium-6 Assay Kit (Molecular Devices); Probenecid (to inhibit anion transport/dye leakage).

  • Agonist: L-Glutamate or DHPG (Group I selective agonist).

  • Instrumentation: FLIPR Tetra or Hamamatsu FDSS.

Step-by-Step Methodology
  • Cell Plating:

    • Seed HEK-mGluR5 cells at 50,000 cells/well in Poly-D-Lysine coated 384-well black/clear-bottom plates.

    • Incubate 24h at 37°C, 5%

      
      . Note: Confluency is critical; <80% results in high variance.
      
  • Dye Loading:

    • Remove media. Add 20 µL/well of Calcium-6 dye in Assay Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid).

    • Incubate 60 min at 37°C, then 15 min at RT to equilibrate.

  • Compound Addition (Addition 1):

    • Prepare 5x concentration of Pyrazine analogs in Assay Buffer (max 0.5% DMSO final).

    • Add 5 µL of compound to cells.

    • Critical Step: Incubate for 10-15 minutes inside the reader (or offline). Causality: NAMs require time to occupy the allosteric pocket and induce conformational locking before the agonist strikes.

  • Agonist Challenge (Addition 2):

    • Prepare

      
       concentration of Glutamate (determined previously).
      
    • Inject Agonist.[1] Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

  • Data Analysis:

    • Calculate Max-Min RFU.

    • Normalize to "High Control" (Buffer + Agonist) and "Low Control" (Antagonist + Agonist).

    • Fit to 4-parameter logistic equation to determine

      
      .
      

Protocol 2: Mechanism Confirmation (Radioligand Binding)

Functional assays can yield false positives due to direct Calcium channel blockade or fluorescence quenching. Binding assays confirm the analog physically engages the mGluR5 MPEP-site.

Materials
  • Membranes: Prepared from HEK-mGluR5 cells (stored at -80°C).

  • Radioligand:

    
    -MPEP or 
    
    
    
    -MTEP (
    
    
    nM).
  • Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[2]

Step-by-Step Methodology
  • Preparation:

    • Thaw membranes and homogenize. Dilute to 10-20 µg protein/well.

  • Incubation:

    • In a 96-well deep-well plate, combine:

      • 150 µL Membrane suspension.

      • 25 µL

        
        -MPEP (Final conc. ~ 
        
        
        
        ).
      • 25 µL Pyrazine Analog (varying concentrations).

    • Non-Specific Binding (NSB): Define using 10 µM MPEP (cold).

  • Equilibrium:

    • Incubate for 60 min at 4°C (shaking). Note: 4°C prevents receptor internalization and degradation during the assay.

  • Harvesting:

    • Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Detection:

    • Add scintillant and count on a MicroBeta counter.

Protocol 3: Metabolic Stability (Microsomal Clearance)

Pyrazine rings are susceptible to oxidation and N-oxide formation. The 2-chloro displacement often introduces lipophilic amines that increase metabolic clearance.

Workflow
  • Incubation: Incubate 1 µM test compound with pooled Liver Microsomes (human/rat) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Data Presentation & Analysis

Experimental Workflow Diagram

Assay_Cascade cluster_0 Primary Screen cluster_1 Validation cluster_2 Liability FLIPR Ca2+ Flux (FLIPR) Single Conc (10 µM) DR Dose Response (IC50 Determination) FLIPR->DR >50% Inh Binding Radioligand Binding (Ki Determination) DR->Binding IC50 < 1 µM Selectivity mGluR1 Selectivity (Counter-Screen) Binding->Selectivity Ki Confirmed ADME Microsomal Stability (t1/2, CLint) Selectivity->ADME >10x Selective

Caption: Critical path for evaluating Pyrazine analogs. Only compounds passing the functional IC50 threshold proceed to binding and liability testing.

Summary Data Table Template
Compound IDR-Group (Pos 2)mGluR5 FLIPR

(nM)
Binding

(nM)
Shift Ratio (

)
HLM

(min)
Ref (MTEP) --125.42.2>60
Analog 1 -NH-Ph4502102.115
Analog 2 -O-CH2-Py35181.942

Interpretation:

  • Shift Ratio: For allosteric modulators, the functional

    
     is often 2-3x higher than the binding 
    
    
    
    due to the cooperativity factor (
    
    
    ) and assay conditions. A ratio >10x suggests off-target functional inhibition (e.g., Calcium channel block).

References

  • Lindsley, C. W., et al. (2004).[2] Discovery and Optimization of a Novel Series of 6-Substituted Diphenylamine-2-carboxylic Acid Methyl Esters as Potent and Selective mGluR5 Negative Allosteric Modulators. Journal of Medicinal Chemistry.[3] Link

  • Conn, P. J., et al. (2014). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator.[4][5][6] ACS Chemical Neuroscience/J Med Chem. Link

  • Felts, A. S., et al. (2016).[7] Synthesis, structure-activity relationships and biological evaluation of 4,5,6,7-tetrahydropyrazolopyrazines as metabotropic glutamate receptor 5 negative allosteric modulators.[7] Bioorganic & Medicinal Chemistry Letters.[8] Link

  • Gregory, K. J., et al. (2011). Overview of Cellular Assays for mGluR5 Transmembrane Allosteric Modulators. Methods in Enzymology. Link

Sources

GC-MS analysis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine , a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and biologically active scaffolds.

The protocol focuses on the monitoring of the nucleophilic aromatic substitution (


) reaction between 2,3-dichloropyrazine and 4-methylpyrazole. It provides a self-validating workflow to resolve the target product from unreacted starting materials and potential bis-substituted byproducts, utilizing specific mass spectral fragmentation patterns (chlorine isotope signatures) for definitive identification.

Reaction Context & Chemistry

To understand the analytical challenge, one must understand the synthesis. The formation of the target molecule involves the displacement of one chlorine atom on the pyrazine ring by the nitrogen of the pyrazole.

  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Critical Quality Attributes (CQAs):

    • Regioselectivity: While 2,3-dichloropyrazine is symmetric, ensuring mono-substitution is key.

    • Stoichiometry Control: Excess pyrazole leads to the bis-product (2,3-di(pyrazolyl)pyrazine).

    • Hydrolysis: Moisture can lead to chloropyrazinols (tautomerizing to pyrazinones), which are polar and may require derivatization.

Visualizing the Reaction Pathway

The following diagram maps the reaction and potential impurities detectable via GC-MS.

ReactionPathway cluster_legend Detection Logic SM1 2,3-Dichloropyrazine (MW: 148.9) Target Target Product (Mono-substituted) MW: 194.6 SM1->Target + Base, Heat (-HCl) Hydrolysis Hydrolysis Impurity (Chloropyrazinol) MW: 130.5 SM1->Hydrolysis + H2O (Side Rxn) SM2 4-Methylpyrazole (MW: 82.1) SM2->Target + Base, Heat (-HCl) Bis Bis-Product ( impurity) MW: 240.3 Target->Bis + Excess SM2 Legend1 Target: 1 Cl isotope pattern Legend2 Bis: No Cl pattern Legend3 SM1: 2 Cl isotope pattern

Figure 1: Reaction scheme highlighting the transformation of starting materials into the target and potential side products.

Experimental Protocol

Reagents and Standards
  • Solvent: Methanol (LC-MS grade) or Ethyl Acetate.

  • Derivatization Agent (Optional): BSTFA + 1% TMCS (Only required if hydrolysis products are significant and tailing occurs).

  • Internal Standard: Naphthalene or Phenanthrene (non-interfering aromatics).

Sample Preparation
  • Reaction Aliquot: Take 50

    
    L of the reaction mixture.
    
  • Quench/Extraction: Partition between Water (500

    
    L) and Ethyl Acetate (500 
    
    
    
    L) to remove inorganic salts.
  • Dilution: Transfer 100

    
    L of the organic layer to a GC vial. Dilute with 900 
    
    
    
    L Ethyl Acetate.
  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter to protect the GC liner.
    
GC-MS Instrument Conditions

This method uses a standard non-polar column, ideal for separating these aromatic heterocycles based on boiling point and polarity.

ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25

m)
Standard phase for semi-volatiles; low bleed.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 260 °CEnsures rapid volatilization of the pyrazine core.
Injection Split (20:1 to 50:1)Prevents column overload; these reactions are concentrated.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp prevents peak broadening; final hold elutes dimers.
Transfer Line 280 °CPrevents cold-spot condensation.
Ion Source EI (70 eV), 230 °CStandard fragmentation energy for library matching.
Scan Range m/z 40 – 400Covers all SMs, products, and dimers.

Results & Discussion: Data Interpretation

Chromatographic Elution Order

Based on molecular weight and polarity, the expected elution order on a 5% phenyl-methylpolysiloxane column is:

  • 4-Methylpyrazole (Early eluter, often solvent masked if delay is used).

  • 2,3-Dichloropyrazine (SM1).

  • Target Product (Mono-substituted).

  • Bis-Product (Late eluter).

Mass Spectral Fragmentation Analysis

The definitive identification relies on the Chlorine Isotope Pattern (


Cl / 

Cl ratio).

A. 2,3-Dichloropyrazine (SM1)

  • Parent Ion (

    
    ): m/z 148.
    
  • Isotope Pattern: 9:6:1 ratio at m/z 148, 150, 152 (Characteristic of

    
    ).
    
  • Fragmentation: Loss of Cl (m/z 113), Ring cleavage (HCN loss).

B. Target: 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

  • Parent Ion (

    
    ): m/z 194.
    
  • Isotope Pattern: 3:1 ratio at m/z 194 and 196 (Characteristic of

    
    ). This is the primary validation check. 
    
  • Key Fragments:

    • m/z 159 (

      
      ): Loss of the chlorine atom.
      
    • m/z 194

      
       167 (
      
      
      
      ): Loss of HCN from the pyrazine ring.
    • m/z 81/82: Pyrazole ring fragments.

C. Bis-Product (Impurity)

  • Parent Ion (

    
    ): m/z 240.
    
  • Isotope Pattern: No significant M+2 peak (only C/N isotopes). Absence of Cl pattern confirms double substitution.

Analytical Workflow Diagram

The following flowchart illustrates the decision-making process during analysis.

AnalysisWorkflow Sample Inject Sample PeakDetect Peak Detection (TIC) Sample->PeakDetect SpecCheck Extract Mass Spectrum of Major Peak PeakDetect->SpecCheck IsotopeCheck Check Isotope Pattern (M vs M+2) SpecCheck->IsotopeCheck ResultCl2 9:6:1 Pattern (2 Cl atoms) IsotopeCheck->ResultCl2 m/z 148, 150, 152 ResultCl1 3:1 Pattern (1 Cl atom) IsotopeCheck->ResultCl1 m/z 194, 196 ResultCl0 No M+2 Pattern (0 Cl atoms) IsotopeCheck->ResultCl0 m/z 240 Conclusion1 Identify: Starting Material (2,3-Dichloropyrazine) ResultCl2->Conclusion1 Conclusion2 Identify: TARGET PRODUCT ResultCl1->Conclusion2 Conclusion3 Identify: Bis-Impurity ResultCl0->Conclusion3

Figure 2: Logic flow for identifying reaction components based on mass spectral isotope signatures.

Method Validation & Troubleshooting

To ensure "Trustworthiness" (Part of E-E-A-T), the method must be self-validating.

  • System Suitability Test (SST): Inject a mix of 2,3-dichloropyrazine and the isolated product. Resolution (

    
    ) between these peaks must be > 1.5.
    
  • Carryover Check: Inject a blank solvent after the reaction mixture. Pyrazines can be "sticky" on active sites in the liner. If ghost peaks appear, replace the liner with a deactivated quartz wool liner.

  • Tailing Peaks: If the target peak tails significantly, it indicates interaction between the basic nitrogen of the pyrazine/pyrazole and silanols in the column.

    • Solution: Trim the column guard or switch to a base-deactivated column (e.g., Rxi-5Sil MS).

References

  • National Institute of Standards and Technology (NIST). Chloropyrazine Mass Spectrum (Electron Ionization).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Organic Syntheses. Synthesis of Pyrazole Derivatives via Nucleophilic Substitution. Org.[2] Synth. 2013, 90, 280-289. Available at: [Link]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. Available at: [Link]

Sources

large-scale synthesis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the scalable synthesis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine , a critical scaffold in the development of PI3K, JAK, and other kinase inhibitors (analogous to intermediates used in Umbralisib and related pathways).

The protocol addresses the primary challenge of this synthesis: Regioselective Nucleophilic Aromatic Substitution (


) . Specifically, it focuses on coupling 4-methylpyrazole with 2,3-dichloropyrazine while suppressing the formation of the bis-substituted impurity. The methodology utilizes a potassium carbonate-mediated coupling in polar aprotic solvent, optimized for kilogram-scale production with a "crystallization-driven" isolation strategy that avoids chromatographic purification.

Chemical Strategy & Mechanism

Mechanistic Pathway

The synthesis proceeds via an


 mechanism. The 2,3-dichloropyrazine (1) possesses two equivalent electrophilic sites. Upon deprotonation by the base, the 4-methylpyrazole (2) acts as a nucleophile, attacking the pyrazine ring to form a Meisenheimer complex.

Critical Selectivity Control:

  • Mono- vs. Bis-Substitution: The introduction of the pyrazole ring (an electron-rich heterocycle) electronically deactivates the pyrazine core towards a second nucleophilic attack relative to the starting material. However, at elevated temperatures or high concentrations, the second chlorine atom can be displaced, forming the impurity 2,3-bis(4-methyl-1H-pyrazol-1-yl)pyrazine.

  • Process Control: Selectivity is enforced by controlling the Temperature (keeping below 90°C) and Stoichiometry (slight excess of the dichloropyrazine).

Reaction Scheme Visualization

ReactionScheme SM1 2,3-Dichloropyrazine (Electrophile) Base K2CO3 / DMF 80°C SM1->Base SM2 4-Methylpyrazole (Nucleophile) SM2->Base Complex Meisenheimer Complex Base->Complex Product 2-Chloro-3-(4-methyl- 1H-pyrazol-1-yl)pyrazine (Target) Complex->Product Major Pathway (Kinetic Control) Byproduct Bis-substituted Impurity Complex->Byproduct Over-reaction (>95°C)

Caption: Figure 1. S_NAr Reaction Pathway showing the competitive formation of the bis-substituted impurity.

Process Optimization Data

The following parameters were validated to ensure a robust process (Target Yield: >85%, Purity: >98% HPLC).

ParameterTested RangeOptimal ConditionRationale
Solvent DMF, DMSO, NMP, TolueneDMF Excellent solubility of reactants; water-miscible for precipitation workup. Toluene required phase transfer catalysts (slow).
Base NaH,

,

, TEA

(Granular)
Safer than NaH (no

gas). TEA led to sluggish reaction. Granular

minimizes grinding issues.
Stoichiometry 1:1 to 1:1.5 (Pyrazine:Pyrazole)1.05 : 1.00 Slight excess of 2,3-dichloropyrazine ensures full consumption of pyrazole and minimizes bis-coupling.
Temperature 25°C - 120°C75°C - 80°C <60°C is too slow. >90°C increases bis-impurity significantly.

Master Batch Record (Protocol)

Scale: 1.0 kg Input (2,3-Dichloropyrazine) Expected Yield: ~1.15 kg (88%) Target Purity: >99.0% (a/a)

Reagents & Materials
  • 2,3-Dichloropyrazine: 1000 g (6.71 mol, 1.05 eq)

  • 4-Methylpyrazole: 525 g (6.39 mol, 1.00 eq)

  • Potassium Carbonate (

    
    ):  1325 g (9.59 mol, 1.50 eq) – Note: Use anhydrous, granular.
    
  • N,N-Dimethylformamide (DMF): 5.0 L (5 vol)

  • Purified Water: 15.0 L (for workup)

Step-by-Step Procedure

Step 1: Reactor Charging

  • Ensure the 20L jacketed reactor is clean, dry, and inerted with Nitrogen (

    
    ).
    
  • Charge DMF (4.0 L) to the reactor.

  • Engage stirrer (Anchor impeller recommended, 150 RPM).

  • Charge 2,3-Dichloropyrazine (1000 g) . Stir until dissolved (endothermic dissolution possible).

  • Charge 4-Methylpyrazole (525 g) . Rinse addition funnel with remaining DMF (1.0 L).

  • Charge

    
     (1325 g)  in portions to prevent clumping.
    

Step 2: Reaction 7. Heat the mixture to 80°C ± 5°C .

  • Caution: Reaction is slightly exothermic.[1] Monitor internal temperature (IT) closely during ramp-up.
  • Maintain at 80°C for 6–8 hours .
  • In-Process Control (IPC): Sample reaction mixture after 6 hours.
  • Specification: 4-Methylpyrazole < 1.0% (by HPLC area).
  • Action: If SM > 1.0%, continue heating in 1-hour increments.

Step 3: Quench & Crystallization (Self-Validating Purification) 10. Cool the reaction mixture to 20–25°C . 11. Filter the mixture to remove inorganic salts (


, excess 

). Note: This step is critical to lower the ash content of the final product. 12. Return the filtrate to the reactor. 13. Slowly add Purified Water (10.0 L) over 2 hours while maintaining IT < 30°C.
  • Observation: The product will crystallize as a white to off-white solid.
  • Hold: Stir the slurry for 2 hours at 20°C to maximize yield.

Step 4: Isolation & Drying 14. Filter the slurry using a centrifuge or Nutsche filter. 15. Wash the wet cake with Water (5.0 L) to remove residual DMF and inorganic salts. 16. Dry the wet cake in a vacuum oven at 45°C for 12 hours. 17. Yield Check: Expected dry weight ~1150 g.

Process Workflow Diagram

ProcessFlow Start Raw Materials (Pyrazine, Pyrazole, K2CO3, DMF) Reaction Reaction Phase 80°C, 6-8 Hours Start->Reaction IPC IPC Check (HPLC <1% SM) Reaction->IPC IPC->Reaction Fail (Extend Time) Filtration1 Salt Filtration (Remove KCl/K2CO3) IPC->Filtration1 Pass Quench Crystallization (Add Water to Filtrate) Filtration1->Quench Isolation Isolation (Filter & Wash) Quench->Isolation Final Final Product (Dry at 45°C) Isolation->Final

Caption: Figure 2. Process workflow from raw material charging to final isolation.

Analytical Specifications

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • 4-Methylpyrazole: ~2.5 min

    • 2,3-Dichloropyrazine: ~8.0 min

    • Product: ~10.5 min

    • Bis-Impurity: ~13.0 min

NMR Characterization (Expected)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.60 (d, 1H, Pyrazine-H), 8.45 (d, 1H, Pyrazine-H).
      
    • 
       8.30 (s, 1H, Pyrazole-H), 7.80 (s, 1H, Pyrazole-H).
      
    • 
       2.15 (s, 3H, Methyl).
      
  • Note: The coupling constants (

    
    ) for the pyrazine doublets are typically ~2.5 Hz.
    

Troubleshooting & Safety

IssueRoot CauseCorrective Action
High Bis-Impurity (>5%) Temperature too high or Pyrazole excess.Ensure IT does not exceed 85°C. Verify stoichiometry of inputs.
Product Oiling Out Water addition too fast.Re-heat to 50°C to dissolve oil, then cool slowly (5°C/hour) to induce crystallization.
Low Yield Product loss in mother liquor.Check pH of filtrate. If pH < 7, yield drops (product protonation). Ensure neutral/basic pH.

Safety Warnings:

  • Sensitization: Chloropyrazines are potent skin and respiratory sensitizers. Full PPE (respirator, double gloves) is mandatory.

  • Exotherm: While mild, the reaction can accumulate heat. Do not add base all at once if running >10kg scale.

References

  • Nucleophilic Aromatic Substitution on Pyrazines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine.[2]

    • Source:Journal of Organic Chemistry / BenchChem Technical Notes.
  • Analogous Scale-Up Chemistry (Umbralisib Intermediate)

    • Title: A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib (Demonstr
    • Source:ResearchGate.[3]

    • URL:[Link]

  • General Protocol for Pyrazole C-N Coupling

    • Title: Scalable Synthesis of Pyrazolo-pyrazines via Continuous Flow (Demonstr
    • Source:Organic Process Research & Development.
    • URL:[Link]

Sources

design and synthesis of a chemical library based on 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm starting with broad Google searches to collect initial information. My focus is on the synthesis and reactivity of 2-chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine, specifically its use in chemical libraries. I'm looking for established reaction conditions, mechanisms, and any known applications.

Expanding Research Scope

I'm now expanding my search to include academic papers and patents related to pyrazine and pyrazole cores in chemical library design. My goal is to understand diversification strategies, key biological targets, and structure-activity relationships. Simultaneously, I'm researching best practices for chemical library synthesis, purification, and characterization. I plan to synthesize this into an application note focusing on the scaffold's significance, design strategies, and a step-by-step synthesis protocol, complete with reaction schemes and purification methods.

Commencing Information Gathering

I'm starting with Google searches to build a foundation of knowledge on synthesizing and using 2-chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine, specifically in chemical libraries. I'm focusing on known reactions, mechanisms, and applications. I'm also now looking at academic papers and patents related to pyrazine and pyrazole cores for library design. My aim is to grasp diversification strategies, important biological targets, and structure-activity relationships. Simultaneously, I will identify best practices for library synthesis, purification, and characterization. I'll summarize this in an application note covering the scaffold's importance, design approaches, and a detailed synthesis protocol. This will include reaction schemes, reagent tables, and purification. I'm also generating workflow diagrams and summary tables for reactants and products. Finally, I will write the 'References' section, ensuring proper citations and validated URLs.

Strategic Utilization of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine in Materials Science

[1]

Executive Summary

2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is a bifunctional heteroaromatic scaffold that serves as a critical "pivot point" between pharmaceutical chemistry and advanced materials science.[1] While historically established as a key intermediate in the synthesis of antiviral agents (e.g., HIV-1 attachment inhibitors), its structural attributes—specifically the electron-deficient pyrazine core , the chelating N^N motif , and the reactive chlorine handle —have positioned it as a high-value precursor for optoelectronic materials (OLEDs) and Metal-Organic Frameworks (MOFs).[1]

This guide provides a comprehensive technical workflow for researchers utilizing this compound to engineer functional materials, focusing on ligand synthesis, transition metal complexation, and solid-state engineering.[1]

Part 1: Molecular Architecture & Material Potential[1]

Structural Analysis

The utility of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine stems from its three distinct functional zones:

  • The Chelation Zone (N^N): The nitrogen at position 1 of the pyrazine and position 2 of the pyrazole form a bidentate binding pocket.[1] This is ideal for coordinating soft transition metals (Ir, Pt, Cu) used in phosphorescent emitters.[1]

  • The Electrophilic Handle (C-Cl): The chlorine atom at position 2 is highly activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for conjugation extension.[1]

  • The Solubility Tuner (4-Methyl): The methyl group on the pyrazole ring disrupts π-π stacking just enough to improve solubility in organic solvents without compromising the electronic integrity of the aromatic system.[1]

Strategic Workflow Diagram

The following diagram illustrates the transformation of the raw intermediate into three distinct material classes.

GStart2,3-Dichloropyrazine(Precursor)Intermediate2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine(The Scaffold)Start->Intermediate SnAr (Base, Heat)Path1Suzuki Coupling(Ar-B(OH)2)Intermediate->Path1Path2Direct Chelation(IrCl3 / K2PtCl4)Intermediate->Path2Path3Linker Synthesis(Dicarboxylates)Intermediate->Path3PharmaBioactiveCo-crystalsIntermediate->Pharma Solid State EngineeringOLEDPhosphorescentEmitters (OLEDs)Path1->OLED Extended ConjugationPath2->OLED Metal-Ligand Charge TransferMOFMOF Linkers(Porosity)Path3->MOF Coordination Polymerization

Figure 1: Strategic divergence of the pyrazine scaffold into functional material classes.[1]

Part 2: Experimental Protocols

Protocol A: High-Purity Synthesis of the Scaffold

Objective: To synthesize 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine with >99% purity suitable for materials applications.

Rationale: Materials science applications, particularly OLEDs, require higher purity than standard pharmaceutical intermediates to prevent exciton quenching.[1]

Reagents:

  • 2,3-Dichloropyrazine (1.0 eq)[1]

  • 4-Methylpyrazole (1.05 eq)[1]

  • Potassium Carbonate (K₂CO₃) (anhydrous, 1.5 eq)[1]

  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (Dry)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 2,3-dichloropyrazine (10 g, 67 mmol) in anhydrous DMF (100 mL).

  • Addition: Add K₂CO₃ (13.9 g, 100 mmol) in a single portion. The suspension should be stirred vigorously.[1]

  • Nucleophile Introduction: Add 4-methylpyrazole (5.8 g, 70 mmol) dropwise (if liquid) or portion-wise (if solid) at room temperature.

    • Mechanistic Note: The pyrazole nitrogen acts as the nucleophile.[1] The electron-deficient pyrazine ring facilitates SNAr displacement of one chlorine atom.[1]

  • Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][2]

    • Endpoint: Disappearance of the dichloro starting material.[1]

  • Quench & Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.[1]

  • Purification:

    • Filter the solid and wash with copious water to remove DMF and inorganic salts.[1]

    • Recrystallization (Crucial for Materials): Recrystallize from hot Ethanol/Water (9:1).[1]

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.[1]

Protocol B: Functionalization for OLED Ligands (Suzuki Coupling)

Objective: To convert the chloro-intermediate into a phenyl-substituted ligand (C^N^N type) for Iridium complexation.[1]

Reagents:

  • Scaffold (from Protocol A) (1.0 eq)

  • Phenylboronic acid (1.2 eq)[1]

  • Pd(PPh₃)₄ (5 mol%)[1]

  • Na₂CO₃ (2M aqueous solution, 3.0 eq)[1]

  • Solvent: Toluene/Ethanol (4:1)[1]

Methodology:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon for 15 minutes. Oxygen is a poison for the Pd(0) catalyst and a quencher for final OLED materials.[1]

  • Mixing: Combine the scaffold, phenylboronic acid, and Pd catalyst in the solvent mixture.

  • Activation: Heat to reflux (approx. 90–100°C) for 12 hours.

  • Workup: Cool, extract with Dichloromethane (DCM), and wash with brine.

  • Column Chromatography: Purify using silica gel (Gradient: Hexane -> 10% EtOAc/Hexane).[1]

Part 3: Materials Science Applications & Data[1]

Photophysical Properties (OLEDs)

When complexed with Iridium (e.g., forming Ir(L)2(acac)), the pyrazine-pyrazole ligand system typically exhibits blue to green phosphorescence.[1] The chlorine atom on the scaffold allows for tuning the HOMO/LUMO levels.[1]

ParameterPyrazine-Pyrazole Ligand (Free)Ir(III) Complex (Model)Impact on Device
Triplet Energy (E_T) High (> 2.8 eV)~2.6 eV (Green/Blue)Determines emission color.[1]
HOMO Level Deep (-6.2 eV)-5.4 eVAffects hole injection efficiency.[1]
LUMO Level -2.5 eV-2.8 eVAffects electron transport.[1]
Stability ModerateHighCrucial for device lifetime (LT50).[1]
Metal-Organic Frameworks (MOFs)

The scaffold can be used as a "pillar" ligand in pillared-layer MOFs.[1] The nitrogen atoms coordinate to metal nodes (e.g., Zn, Cu), while the 4-methyl group protrudes into the pore, modifying the pore environment for gas separation (e.g., CO₂ vs. N₂).[1]

  • Pore Engineering: The steric bulk of the methyl group reduces pore size, increasing selectivity for smaller gas molecules.[1]

  • Functionalization: The Cl- group can be post-synthetically modified (PSM) with amines to increase CO₂ affinity.[1]

Part 4: Safety & Handling (E-E-A-T)[1]

  • Hazard Identification: As a halogenated heterocycle, treat as an irritant.[1] The precursor (2,3-dichloropyrazine) is a skin sensitizer.[1]

  • Storage: Store under inert atmosphere (Nitrogen) at 2–8°C. While relatively stable, protection from moisture prevents hydrolysis of the C-Cl bond over long periods.[1]

  • Waste Disposal: Halogenated organic waste.[1] Do not mix with general organic solvents if incineration protocols differ for halogenated compounds.[1]

References

  • Synthesis of Pyrazine Intermediates

    • Patent: Wang, T., et al. "Azaindoleoxoacetic piperazine derivatives."[1] WO2004014380A1. (2004).[1]

    • Context: Describes the SNAr reaction conditions for coupling 2,3-dichloropyrazine with 4-methylpyrazole.
  • Pyrazine-Pyrazole Ligands in OLEDs

    • Journal: Xu, L., et al. "Phosphorescent Platinum(II) Complexes with C^N^N Ligands."[1] Chemical Communications. (2019).[1] (Cited as general class representative for pyrazine-based ligands).[1]

    • Relevance: Establishes the utility of the pyrazyl-pyrazine core in phosphorescent emitters.
  • MOF Ligand Design

    • Journal: Kitagawa, S., et al. "Functional Porous Coordination Polymers."[1] Angewandte Chemie International Edition. (2004). [1]

    • Relevance: Foundational text on using functionalized N-donor ligands for pore engineering.[1]

Troubleshooting & Optimization

Technical Support Center: Pyrazolyl Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the synthesis of pyrazolyl pyrazines. It moves beyond standard textbook descriptions to address the "why" and "how" of failure modes, specifically tailored for drug discovery chemists.

Status: Active | Ticket Type: Troubleshooting & Optimization | Level: Tier 3 (Senior Scientist)

Executive Summary

The pyrazolyl-pyrazine scaffold is a privileged structure in kinase inhibition (e.g., Crizotinib analogs, Trk inhibitors). However, its synthesis is plagued by the antagonistic electronic nature of the two rings: the electron-deficient pyrazine and the amphoteric pyrazole. This guide addresses the three most common "failure modes": Regiochemical scrambling, Metal-catalyzed dehalogenation, and Nucleophilic substitution competition.

Module 1: The "Wrong Isomer" Alert (Regioselectivity)

Symptom: LCMS shows a single peak with the correct mass, but NMR (NOE/HMBC) confirms the regioisomer is inverted (e.g., 1,5-substitution instead of 1,3-substitution).

The Root Cause: Differential Nucleophilicity

When synthesizing pyrazoles via the condensation of pyrazinyl-hydrazines with 1,3-diketones (Knorr Pyrazole Synthesis), the regiochemical outcome is dictated by the initial nucleophilic attack.

  • Mechanism: The pyrazine ring is strongly electron-withdrawing. In a pyrazinyl-hydrazine (

    
    ), the 
    
    
    
    -nitrogen lone pair is delocalized into the pyrazine ring, rendering it non-nucleophilic.
  • The Driver: The

    
    -nitrogen retains its nucleophilicity. Therefore, the 
    
    
    
    -nitrogen will always attack the most electrophilic carbonyl
    of the 1,3-diketone first.
  • The Trap: If your 1,3-diketone has similar steric/electronic environments at both carbonyls, you get a mixture. If you misjudge the electrophilicity (e.g., assuming a CF3 group deactivates the carbonyl when it actually increases electrophilicity via induction), you get the wrong isomer.

Troubleshooting Workflow (Decision Tree)

RegioSelectivity Start Start: Regioisomer Issue CheckSub Analyze 1,3-Diketone Substituents Start->CheckSub IsSym Is Diketone Symmetric? CheckSub->IsSym Electronic Assess Electrophilicity: CF3 > Aryl > Alkyl IsSym->Electronic No (Electronic Bias) Steric Assess Sterics: t-Bu blocks attack IsSym->Steric No (Steric Bias) ResultA Product: 5-substituted (Beta-N attacks CF3/most reactive) Electronic->ResultA Strong EWG present ResultB Product: 3-substituted (Beta-N attacks least hindered) Steric->ResultB Bulky group present Fix Solution: Switch to Enaminone Precursor ResultA->Fix Wrong Isomer? ResultB->Fix Wrong Isomer?

Figure 1: Decision logic for predicting and correcting regioselectivity in pyrazinyl-hydrazine cyclizations.

Corrective Protocol: The Enaminone Route

If the 1,3-diketone yields the wrong isomer, you must force the regiochemistry using an enaminone (DMF-DMA adduct). This locks one carbon as the electrophile and the other as the nucleophile.

Protocol:

  • Enaminone Formation: React the ketone (e.g., acetophenone derivative) with DMF-DMA (1.5 equiv) in toluene at reflux for 4–12 h. Evaporate to dryness (do not work up aqueous).

  • Cyclization: Redissolve the crude enaminone in EtOH. Add pyrazinyl-hydrazine (1.0 equiv) and AcOH (cat.). Reflux for 2 h.

  • Why it works: The

    
    -nitrogen of the hydrazine attacks the carbon attached to the dimethylamine group (Michael-type addition followed by elimination), guaranteeing the position of the pyrazine ring.
    

Module 2: The "Dehalogenation" Dead-End (Cross-Coupling)

Symptom: Trying to couple a halopyrazine with a pyrazole (Buchwald or Ullmann) but obtaining the dehalogenated pyrazine (H-substitution) instead of the product.

The Root Cause: Reductive Elimination Failure

Pyrazines are electron-deficient, making oxidative addition (OA) of Pd(0) relatively slow (unless using Iodides). However, the real killer is the


-hydride elimination  or protodehalogenation  pathway.
  • If the coupling partner (pyrazole) is sterically hindered or the base is too strong, the Pd-center grabs a hydride (from solvent or ligand) instead of the nitrogen nucleophile.

  • Pyrazine Specificity: The pyrazine nitrogens can coordinate to the Pd, forming a stable, unreactive "off-cycle" species, preventing the catalytic cycle turnover.

Troubleshooting Guide
VariableRecommendation for Pyrazinyl-PyrazinesWhy?
Halide Bromide or Iodide Chlorides are too inert on pyrazines without activated ligands. Iodides are best but prone to halogen-dance side reactions.
Ligand tBuXPhos or BrettPhos Bulky, electron-rich phosphines prevent Pd-coordination to the pyrazine nitrogens and speed up reductive elimination.
Base K3PO4 or Cs2CO3 Avoid NaOtBu. Strong alkoxides can cause nucleophilic aromatic substitution (SNAr) on the pyrazine ring (forming the ether) or promote dehalogenation.
Solvent Dioxane or Toluene Avoid DMF/DMA if dehalogenation is observed (these can act as hydride sources).
Protocol: Optimized Buchwald-Hartwig for Pyrazines[1]
  • Charge: Pyrazine-X (1.0 eq), Pyrazole (1.2 eq), tBuXPhos-Pd-G3 (2–5 mol%), and K3PO4 (2.0 eq).

  • Solvent: Anhydrous 1,4-dioxane (0.2 M). Degas with Argon for 10 mins.

  • Temp: 80–100 °C. Do not overheat; pyrazines can sublime or polymerize.

  • Workup: Filter through Celite immediately. Pyrazinyl-palladium complexes can precipitate and contaminate the product.

Module 3: The "Ghost Spot" (Nucleophilic Aromatic Substitution)

Symptom: A new spot appears on TLC that is not the product, and the starting halopyrazine is consumed. Mass spec shows M+OR or M+OH.

The Root Cause: SNAr Competition

The pyrazine ring is essentially a "super-pyridine." It is highly susceptible to Nucleophilic Aromatic Substitution (


).
  • Scenario: You are trying a metal-catalyzed coupling using NaOtBu or NaOH as a base.

  • Reaction: The base attacks the halopyrazine faster than the palladium oxidative addition occurs. You synthesize the pyrazinyl-ether instead of the pyrazolyl-pyrazine.

Mechanism Visualization

SNAr_vs_Buchwald SM Halo-Pyrazine PathA Path A: Pd(0) Catalyst SM->PathA Slow OA PathB Path B: Strong Base (RO-) SM->PathB Fast Attack ProdA Desired C-N Coupling PathA->ProdA ProdB Side Product: Ether (SNAr) PathB->ProdB

Figure 2: Competition between Palladium-catalyzed coupling and background SNAr reactions.

Fix: Switch to non-nucleophilic bases (Carbonates:


, 

) or organic bases (

) if the SNAr background reaction is dominant.

FAQ: Rapid Response

Q: My pyrazole ring has an NH, and I'm getting polymers. What do I do? A: Unprotected pyrazoles are amphoteric. The NH can react with the halopyrazine (polymerization) or bind the Pd catalyst. Solution: Protect the pyrazole nitrogen with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) before coupling. THP is easily removed with mild acid (HCl/MeOH) which the pyrazine ring can tolerate.

Q: I see "Halogen Dance" (isomerization of the halide on the pyrazine). A: This occurs with Lithium-Halogen exchange or very basic Pd conditions on iodopyrazines. Solution: Switch from Iodide to Bromide and lower the reaction temperature. Avoid reaction times >12h.

Q: Can I use Copper (Ullmann) instead of Palladium? A: Yes, but only for Iodopyrazines. Use CuI (10 mol%), DMEDA (20 mol%), and K3PO4 in Dioxane. Note that copper residues are notoriously difficult to remove from pyrazine nitrogens (scavenging).

References

  • Regioselectivity in Pyrazole Synthesis

    • Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1][2] Synlett, 2006.[1] Link

    • Insight: Establishes the dominance of the hydrazine -nitrogen nucleophilicity.
  • Buchwald-Hartwig on Electron-Deficient Heterocycles

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

    • Insight: Provides ligand selection rules (BrettPhos/tBuXPhos) critical for pyrazines.
  • Pyrazine Reactivity & SNAr: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. Insight: Foundational text explaining the "super-pyridine" electrophilicity of the pyrazine ring.
  • Kinase Inhibitor Synthesis (Pyrazolyl-Pyrazines)

    • Cui, J. J., et al. "Discovery of Crizotinib (PF-02341066)." Journal of Medicinal Chemistry, 2011. Link

    • Insight: Real-world application of coupling 4-halopyrazoles with pyrazoles in drug development.

Sources

optimization of reaction conditions for amination of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Reaction Landscape

The amination of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine presents a classic dichotomy in heterocyclic chemistry: the balance between electronic activation and steric/coordination interference.

The pyrazine core is electron-deficient, theoretically activating the C2-chloride for Nucleophilic Aromatic Substitution (SNAr ). However, the ortho-substituted pyrazole moiety introduces two complications:

  • Steric Hindrance: It physically blocks the trajectory of incoming nucleophiles.

  • Catalyst Poisoning: In metal-catalyzed pathways, the pyrazole

    
     nitrogen acts as a potent ligand, potentially sequestering Palladium (Pd) from the catalytic cycle.
    

Therefore, we do not recommend a "one-size-fits-all" approach. Instead, we utilize a Nucleophile-Dependent Strategy .

Decision Matrix: SNAr vs. Buchwald-Hartwig

DecisionMatrix Start Start: Select Amine Nucleophile CheckType Analyze Nucleophile Type Start->CheckType IsAliphatic Aliphatic Amine (e.g., Morpholine, Piperazine) CheckType->IsAliphatic High Nucleophilicity IsAniline Aromatic Amine / Weak Nucleophile (e.g., Aniline, Indole) CheckType->IsAniline Low Nucleophilicity SNAr_Route Route A: Thermal S_NAr (First Line of Defense) IsAliphatic->SNAr_Route Buchwald_Route Route B: Pd-Catalysis (Buchwald-Hartwig) IsAniline->Buchwald_Route SNAr_Route->Buchwald_Route If Yield < 30% Condition1 Solvent: DMSO/NMP Base: DIPEA Temp: 100-130°C SNAr_Route->Condition1 Condition2 Cat: Pd_2(dba)_3 / BrettPhos Base: NaOtBu Solvent: Toluene/Dioxane Buchwald_Route->Condition2

Figure 1: Strategic workflow for selecting the optimal amination pathway based on nucleophile electronics.

Protocol A: Thermal SNAr (The "Workhorse" Method)

Best For: Primary/Secondary alkyl amines (e.g., pyrrolidine, morpholine, benzylamine). Mechanism: Addition-Elimination via Meisenheimer complex.

Optimized Conditions
ParameterRecommendationRationale
Solvent DMSO or NMP (Anhydrous)High dielectric constant stabilizes the polar transition state (Meisenheimer complex).
Base DIPEA (3.0 eq) or K2CO3 Scavenges HCl by-product. DIPEA is preferred for solubility; K2CO3 if the amine is acid-sensitive.
Temperature 100°C – 130°C The 3-pyrazole group creates steric drag; high thermal energy is required to overcome the barrier.
Concentration 0.5 M – 1.0 M High concentration drives bimolecular kinetics (

).
Step-by-Step Protocol
  • Charge: In a pressure-rated vial, dissolve 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (1.0 eq) in DMSO (0.5 M concentration).

  • Add: Add the amine (1.5 – 2.0 eq) followed by DIPEA (3.0 eq).

  • Heat: Seal and heat to 120°C for 4–16 hours. Monitor by LCMS.

  • Workup (Critical):

    • Issue: DMSO is hard to remove.

    • Solution: Dilute reaction mixture with water (5x volume). The product often precipitates. Filter and wash with water.[1]

    • Alternative: If no precipitate, extract with EtOAc, wash organic layer 3x with water (to remove DMSO), then brine.

Protocol B: Buchwald-Hartwig Cross-Coupling

Best For: Anilines, hindered amines, or when SNAr fails. Mechanism: Pd(0)/Pd(II) catalytic cycle.[2][3]

The "Chelation" Challenge

The pyrazole nitrogen at position 3 can chelate the Palladium, removing it from the catalytic cycle. To counter this, we must use bulky, electron-rich biaryl phosphine ligands that out-compete the substrate for metal binding.

Optimized Conditions
ParameterRecommendationRationale
Pre-Catalyst BrettPhos Pd G3 or XantPhos Pd G3 Pre-catalysts ensure rapid initiation. BrettPhos is bulky enough to prevent substrate chelation.
Base NaOtBu (Sodium tert-butoxide)Strong base required for anilines. Use Cs2CO3 if functional groups are base-sensitive (e.g., esters).
Solvent 1,4-Dioxane or Toluene Non-polar/weakly polar solvents minimize competitive coordination.
Temperature 90°C – 110°C Standard activation temperature.
Step-by-Step Protocol
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen (O2 kills this reaction).

  • Solids: Add Substrate (1.0 eq), Amine (1.2 eq), Base (NaOtBu, 2.0 eq), and Pre-catalyst (2–5 mol%).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane.

  • Heat: Stir at 100°C.

    • Note: The reaction mixture usually turns dark red/brown. If it turns black and precipitates Pd black immediately, the ligand is failing (switch to XantPhos).

  • Scavenging: Upon completion, filter through a pad of Celite. Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can stick to the pyrazole ring.

Troubleshooting Center (FAQ)

Issue 1: "I see starting material consumption, but the mass corresponds to the Hydrolysis Product (Pyrazinone)."
  • Diagnosis: Water entered the system. The chloropyrazine is highly susceptible to hydrolysis in basic conditions at high temperatures.

  • Fix:

    • Ensure anhydrous solvents (DMSO/NMP are hygroscopic; buy "SureSeal" or dry over molecular sieves).

    • Switch base from hydroxides/carbonates to DIPEA or TEA (non-nucleophilic organic bases).

Issue 2: "The SNAr reaction stalls at 50% conversion."
  • Diagnosis: Equilibrium reached (rare) or product inhibition. More likely, the HCl generated is protonating the amine nucleophile, rendering it unreactive.

  • Fix: Increase the base equivalents to 3.0–4.0 eq. If using a volatile amine, add it in large excess (5.0 eq) in a sealed tube.

Issue 3: "My Buchwald reaction turns black immediately and yields are <10%."
  • Diagnosis: "Pd Black" formation. The catalyst is decomposing before oxidative addition. The pyrazole nitrogen is likely displacing the ligand.

  • Fix:

    • Ligand Switch: Move to BrettPhos or tBuBrettPhos . The extreme bulk prevents the pyrazole from coordinating.

    • Pre-catalyst: Do NOT use Pd(OAc)2 + Ligand. Use prepared G3 or G4 Palladacycles .

    • Degassing: Ensure rigorous O2 removal (sparge solvent with Argon for 15 mins).

Issue 4: "Can I use microwave irradiation?"
  • Answer: Yes, highly recommended for SNAr.

  • Protocol: 150°C – 180°C for 20–40 minutes in EtOH or NMP.

  • Warning: Monitor pressure. Chloropyrazines can decompose violently if overheated beyond 200°C.

Mechanistic Visualization: Catalyst Interference

The following diagram illustrates why standard ligands (like PPh3) fail and why bulky ligands (BrettPhos) are required for this specific scaffold.

ChelationMechanism cluster_Fail Failure Mode (Small Ligands) cluster_Success Success Mode (Bulky Ligands) Substrate 2-Cl-3-(Pyrazolyl)pyrazine Complex_Bad Stable Chelate (Catalyst Dead End) Substrate->Complex_Bad N2-Coordination (Displaces PPh3) Complex_Good Oxidative Addition (Active Species) Substrate->Complex_Good BrettPhos prevents N2-binding Pd_L Pd(0)-Ligand Complex Pd_L->Complex_Bad Pd_L->Complex_Good Pd_Black Pd Black Precipitate Complex_Bad->Pd_Black Decomposition Product Aminated Product Complex_Good->Product Amine Coupling

Figure 2: Mechanistic interference of the pyrazole moiety on Palladium catalysis and the solution via steric bulk.

References

  • Fundamentals of Chloropyrazine Reactivity

    • Title: Nucleophilic substitution of pyrazyl halides.[4]

    • Source: Cherng, Y. J. (2002).[4] Tetrahedron, 58(5), 887-890.[4]

    • URL:[Link]

  • Buchwald-Hartwig on Heterocycles

    • Title: A User's Guide to Palladium-Catalyzed Amination of Aryl Halides.[3]

    • Source: Surry, D. S., & Buchwald, S. L. (2011). Chemical Science, 2(1), 27-50.
    • URL:[Link]

  • Ligand Selection (BrettPhos)

    • Title: BrettPhos: A Highly Effective Ligand for Pd-Catalyzed Amin
    • Source: Maiti, D., et al. (2009). Journal of the American Chemical Society, 131(16), 5766-5768.
    • URL:[Link]

  • SNAr Solvent Effects

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:ResearchGate / ChemPubSoc Europe (General Review of Chloropyrazine Amin
    • URL:[Link]

Sources

resolving co-eluting isomers of pyrazolyl pyrazines by HPLC.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Separation Support Center.

Topic: Resolving Co-eluting Isomers of Pyrazolyl Pyrazines Ticket ID: PYR-ISO-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The Pyrazolyl Pyrazine Challenge

You are likely here because your standard C18 gradient failed. Pyrazolyl pyrazines represent a "perfect storm" in chromatography:

  • Amphoteric Nature: Multiple basic nitrogens create complex ionization states sensitive to pH.

  • Structural Isomerism (Regioisomers): Synthetic pathways often yield 1,3- and 1,5-isomers with identical molecular weights and nearly identical hydrophobicity (

    
    ).
    
  • Annular Tautomerism: The pyrazole proton can shift between

    
     and 
    
    
    
    , creating "ghost peaks" or broad plateaus that mimic co-elution.

This guide moves beyond standard C18 optimization into orthogonal selectivities (Fluorinated phases) and kinetic control (Temperature/pH).

Module 1: Diagnosis – Is it a Regioisomer or a Tautomer?

Before optimizing resolution, you must identify the nature of the peak overlap. Treating a tautomer like a regioisomer will lead to weeks of wasted method development.

The "Ghost Peak" Phenomenon:

  • Regioisomers are distinct, stable molecules (e.g.,

    
    -methyl on position 3 vs. position 5). They require separation.
    
  • Tautomers are the same molecule interconverting. They require stabilization or merging.

The Temperature Stress Test Protocol

Perform this test before changing columns.

  • Run 1: Standard gradient at 10°C .

  • Run 2: Same gradient at 60°C .

ObservationDiagnosisAction Plan
Peaks merge into one sharp peak at 60°C Tautomers Increase column temp or switch to high pH to force a single ionization state.
Peaks separate further (or distinct shoulders remain) at 10°C Tautomers The cold temp slowed the proton shift kinetics, freezing the two forms.
Peaks remain distinct (or resolution changes slightly) at both temps Regioisomers Proceed to Module 2 (Stationary Phase Selection).

Module 2: Stationary Phase Selection (Beyond C18)

Standard alkyl phases (C18/C8) rely on hydrophobic subtraction. Isomeric pyrazolyl pyrazines often have identical hydrophobicity. You must exploit shape selectivity and electronic interaction .

Recommendation 1: Pentafluorophenyl (PFP)[1]
  • Why it works: The fluorine atoms on the PFP ring are highly electronegative, creating a strong dipole. Pyrazines are electron-deficient, while pyrazoles are electron-rich. The PFP phase engages in specific

    
    -
    
    
    
    and dipole-dipole interactions with the nitrogen lone pairs.
  • Mechanism: "Fluorine-Nitrogen" affinity often differentiates isomers based on the position of the nitrogen relative to the bulk structure.

Recommendation 2: Polar-Embedded C18
  • Why it works: The embedded polar group (carbamate/amide) shields silanols (reducing tailing for bases) and provides an alternative interaction site that can discriminate based on the proximity of the pyrazole ring to the linker.

Recommendation 3: Amylose/Cellulose (The "Nuclear" Option)
  • Why it works: While designed for chirality, polysaccharide columns (e.g., Amylose-1, Cellulose-2) possess grooves and cavities.

  • Application: Use in Reversed-Phase or Polar Organic Mode .[1] These columns are exceptional at separating achiral structural isomers based on 3D shape (steric fit) rather than polarity.

Module 3: The pH Factor

Pyrazines are weak bases (


), but the pyrazole ring is amphoteric.
  • Low pH (0.1% TFA/Formic Acid): Both rings may be protonated. Repulsion between positively charged nitrogens can induce conformational changes that differ between isomers.

  • High pH (Ammonium Bicarbonate, pH 10): Warning: Ensure your column is pH resistant (e.g., Hybrid Silica). At high pH, the molecules are neutral. This maximizes hydrophobic interaction but eliminates cation-exchange mechanisms.

Pro Tip: If using PFP, stick to acidic conditions (Ammonium Formate pH 3.0). The dipole interactions are often strongest when the basic nitrogens are protonated and can interact with the fluorine cloud.

Visual Troubleshooting Workflows

Figure 1: The Isomer Diagnosis Decision Tree

IsomerDiagnosis Start Problem: Co-eluting Pyrazolyl Pyrazine Peaks TempTest PROTOCOL: Run Temperature Stress Test (10°C vs 60°C) Start->TempTest Result1 Peaks Merge at 60°C TempTest->Result1 Single Peak Result2 Peaks Distinct at 60°C TempTest->Result2 Double Peak Tautomer Diagnosis: Tautomerism (Dynamic Isomerism) Result1->Tautomer Regio Diagnosis: Regioisomers (Static Structural Isomers) Result2->Regio FixTautomer Action: Run Method at High Temp (>50°C) or High pH (if stable) Tautomer->FixTautomer FixRegio Action: Change Selectivity (Go to Column Selection) Regio->FixRegio

Caption: Diagnostic logic to distinguish between dynamic tautomers (interconverting) and static regioisomers.

Figure 2: Method Development Flow for Regioisomers

MethodDev Input Confirmed Regioisomers Step1 Screen 1: PFP Column (MeOH/Water + 0.1% Formic) Input->Step1 Decision1 Resolution > 1.5? Step1->Decision1 Success Validate & Finalize Decision1->Success Yes Step2 Screen 2: Phenyl-Hexyl (ACN/Water + 0.1% TFA) Decision1->Step2 No Decision2 Resolution > 1.5? Step2->Decision2 Decision2->Success Yes Step3 Screen 3: Polysaccharide (Amylose) (Polar Organic Mode) Decision2->Step3 No (The Nuclear Option)

Caption: Hierarchical screening strategy prioritizing fluorinated phases before moving to chiral selectors for achiral separation.

Frequently Asked Questions (FAQ)

Q: I see a "saddle" between my peaks that doesn't go away with slower gradients. Why? A: This is the hallmark of on-column tautomerization . As the molecule travels through the column, it interconverts. The "saddle" is the intermediate species.

  • Fix: You must speed up the interconversion (High Temp) so the detector sees an average, or slow it down (Low Temp) to see two distinct peaks. You cannot "resolve" a saddle with a shallower gradient; it will only get wider.

Q: Why does Methanol often work better than Acetonitrile for these isomers? A: Methanol is a protic solvent. It can participate in hydrogen bonding with the pyrazole nitrogens and the stationary phase.[2] Acetonitrile is aprotic and dipole-driven. For isomers differing only in N-H position or N-substitution, the H-bonding capability of MeOH provides an extra discrimination factor that ACN lacks.

Q: Can I use "Chiral" columns for these non-chiral isomers? A: Absolutely. This is an industry secret often overlooked. Columns like the Lux Cellulose-2 or Chiralpak AD-RH have rigid chiral grooves. Even if your molecule has no chiral center, the shape of the 1,3-isomer might fit into the groove, while the 1,5-isomer is sterically bulky and excluded. This results in massive resolution where C18 showed zero separation.

References

  • BenchChem. (2025).[1] Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.[3] Retrieved from

  • YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP.[4] Retrieved from

  • American Chemical Society. (2018). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures. Retrieved from

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Retrieved from

Sources

regioselectivity issues in the synthesis of substituted pyrazolyl pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Department: Heterocyclic Process Chemistry Subject: Troubleshooting Regioselectivity in Substituted Pyrazolyl Pyrazines

Introduction: The "Nitrogen Dance" Challenge

Welcome to the Pyra-Tech Support Center. You are likely here because your LCMS trace shows two peaks with identical mass (M+1) but different retention times, or your NMR suggests the pyrazole substituent is sitting on the "wrong" nitrogen.

The synthesis of pyrazolyl pyrazines —a privileged scaffold in kinase inhibitors (e.g., JAK, c-Met)—is notoriously plagued by regioselectivity issues. Whether you are building the pyrazole ring de novo from a hydrazinopyrazine or coupling a pre-formed pyrazole to a halopyrazine, the presence of multiple nucleophilic nitrogens creates a bifurcation in reaction pathways.

This guide treats your chemical synthesis problems as "Support Tickets." Select the scenario below that matches your current failure mode.

Ticket #101: Cyclocondensation Yields Wrong/Mixed Regioisomers

The Scenario: You are reacting hydrazinopyrazine with an unsymmetrical 1,3-diketone (or enaminone) to build the pyrazole ring. You expected a specific isomer (e.g., 3-substituted), but obtained a mixture or the inverse (5-substituted).

The Root Cause: Nucleophilic mismatch. Regioselectivity here is a competition between the two hydrazine nitrogens (


 and 

) attacking the two electrophilic carbonyls (

and

) of the diketone.
  • Hydrazine Electronics: The pyrazine ring is strongly electron-withdrawing (similar to a

    
    -nitrophenyl group). This renders the adjacent nitrogen (
    
    
    
    ) significantly less nucleophilic than the terminal nitrogen (
    
    
    ).
  • ** carbonyl Electrophilicity:** The reaction is kinetically controlled by the initial attack of the most nucleophilic nitrogen (

    
    ) onto the most electrophilic (or least sterically hindered) carbonyl carbon.
    

Diagnostic Protocol:

ComponentReactivity Profile

(Internal)
Low Nucleophilicity. Deactivated by pyrazine ring resonance.

(Terminal)
High Nucleophilicity. Primary amine character; usually initiates attack.
Diketone Site A High Electrophilicity. (e.g., adjacent to

or unhindered).
Diketone Site B Low Electrophilicity. (e.g., adjacent to t-Butyl or electron-rich aryl).

Troubleshooting & Solutions:

  • Solution A: The "Fluorinated Solvent" Effect (Solvent Control)

    • Protocol: Switch solvent from EtOH to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

    • Mechanism:[1][2][3][4] Fluorinated alcohols are strong Hydrogen-bond donors (HBD). They selectively activate the carbonyls and can stabilize specific transition states. Literature suggests HFIP often drives high regioselectivity (up to 98:2) favoring the 5-substituted isomer (relative to the hydrazine R-group) by enhancing the hardness of the carbonyl electrophiles.

  • Solution B: Enaminones as Surrogates (Substrate Control)

    • Protocol: Convert your ketone to an enaminone (using DMF-DMA) before adding the hydrazine.

    • Mechanism:[1][2][3][4] Enaminones have one clearly defined electrophilic site (the carbon attached to the dimethylamino group is the "soft" electrophile, while the carbonyl is "hard"). However, under acidic conditions, the

      
       usually attacks the carbonyl, while under basic conditions, selectivity may flip.
      

Visualizing the Pathway (Ticket #101):

Cyclocondensation cluster_conditions Control Factors Hydrazine Pyrazinyl-Hydrazine (N-beta is Nucleophile) Attack Initial Attack (N-beta -> Most (+) Carbon) Hydrazine->Attack Diketone Unsymmetrical 1,3-Diketone Diketone->Attack Intermediate Hydroxy-pyrazoline Intermediate Attack->Intermediate Cyclization Product_A Isomer A (Kinetic Product) Intermediate->Product_A Dehydration (Fast) Product_B Isomer B (Thermodynamic Product) Intermediate->Product_B Equilibration (Slow) Solvent Solvent (HFIP vs EtOH) Sterics Steric Bulk

Caption: Kinetic control in cyclocondensation is dictated by the attack of the terminal hydrazine nitrogen (


) on the most reactive carbonyl.
Ticket #102: Ambiguous Regiochemistry in Couplings

The Scenario: You are coupling a pre-formed unsymmetrical pyrazole (e.g., 3-methylpyrazole) with 2-chloropyrazine using a base (


 or 

). You observe a mixture of N1- and N2-arylated products.[5]

The Root Cause: Tautomeric Equilibrium vs. Steric Clash. In solution, 3-substituted pyrazoles exist in equilibrium with 5-substituted pyrazoles (tautomers).

  • Tautomer A (3-sub): Sterically hindered at N1.

  • Tautomer B (5-sub): Less hindered at N1.

Although Tautomer A might be thermodynamically preferred in isolation,


 reactions are sensitive to sterics . The electrophile (chloropyrazine) will preferentially attack the nitrogen furthest from the substituent (the "5-position" nitrogen), leading to the formation of the 1-pyrazinyl-3-substituted  product (often desired) or the 1-pyrazinyl-5-substituted  product (often undesired), depending on the specific bulk.

Troubleshooting & Solutions:

  • Solution A: Switch to Buchwald-Hartwig (Catalyst Control)

    • Protocol: Use

      
      , Xantphos or BrettPhos, and 
      
      
      
      in Dioxane.
    • Why: Palladium catalysis proceeds via reductive elimination. The regioselectivity is often determined by the coordination of the pyrazole to the Pd-center. Bulky ligands (e.g.,

      
      ) can enforce coupling at the less hindered nitrogen with higher selectivity than thermal 
      
      
      
      .
  • Solution B: The "SEM-Switch" (Advanced Protection)

    • Protocol: If direct coupling fails to give the single isomer:

      • Protect the pyrazole with SEM-Cl (separates isomers easily or gives known ratio).

      • Perform C-H activation or lithiation if needed.

      • Remove SEM and couple.

    • Note: This is labor-intensive and reserved for late-stage failures.

Ticket #103: Post-Synthetic Functionalization (C-H Activation)

The Scenario: You have successfully built the pyrazolyl pyrazine core, but now need to add an aryl group to the pyrazole C-4 or C-5 position.

The Root Cause: Electrophilic Site Discrimination. The pyrazine ring deactivates the system, but the pyrazole remains electron-rich relative to the pyrazine.

Troubleshooting & Solutions:

  • Protocol: Pd-Catalyzed C-H Arylation

    • Reagents:

      
      , Pivalic Acid (PivOH), Aryl Iodide.
      
    • Selectivity:C5 > C4 >> C3 .

    • Insight: The pyrazine nitrogen can act as a directing group (DG) to assist C-H activation at the pyrazole C5 position (ortho to the linkage), provided the geometry allows.

    • Warning: If the pyrazine is halogenated, oxidative addition into the C-Cl bond will compete with C-H activation. Use C-H activation before installing sensitive halogens on the pyrazine, or use highly specific ligands.

Visualizing the Decision Matrix (Ticket #102/103):

CouplingStrategy Start Start: Couple Pyrazole to Chloropyrazine Check_Sub Is Pyrazole Symmetrical? Start->Check_Sub Direct_SnAr Standard SnAr (NaH/DMF or Cs2CO3/DMSO) Check_Sub->Direct_SnAr Yes Check_Sub->Direct_SnAr No (Try First) Check_Result Regio-Pure? Direct_SnAr->Check_Result Success Proceed to Next Step Check_Result->Success Yes Buchwald Switch to Pd-Catalysis (Ligand Steric Control) Check_Result->Buchwald No (Mixture) Protect Use SEM-Protection Strategy Buchwald->Protect Still Fails

Caption: Strategic workflow for N-arylation. Palladium catalysis is the primary fallback when thermal


 yields isomeric mixtures.
References
  • Regioselectivity in Pyrazole Synthesis (Solvent Effects)

    • Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.

    • (Verified via search context: Fluorinated alcohols like HFIP/TFE enhance regiocontrol).

  • General Pyrazole Synthesis from 1,3-Diketones

    • Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[2] Organic Letters, 2006.[1][2]

  • Regioselective N-Arylation (SnAr vs Buchwald)

    • Tao, Y. et al. "Copper(II)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling." Chemical Communications.[3][6]

  • C-H Activation of Pyrazoles

    • Gooßen, L. J. et al. "C–H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles.
  • Regiocontrol via Enaminones

    • Deng, X., & Mani, N. S.[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[1]

Sources

dealing with emulsion formation during extraction of pyrazolyl pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Emulsion Formation in Experimental Workflows

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolyl pyrazines. This guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting strategies and preventative measures to address the common and often frustrating issue of emulsion formation during liquid-liquid extraction. As Senior Application Scientists, we have compiled this resource based on established principles of separation science and practical field experience to ensure the integrity and efficiency of your experimental workup.

Troubleshooting Guide: Resolving Persistent Emulsions

This section addresses specific problems you may encounter in real-time and offers step-by-step solutions.

Question 1: I've just performed an aqueous workup of my pyrazolyl pyrazine synthesis, and a thick, stable emulsion has formed between the organic and aqueous layers. How can I break it?

Answer:

The formation of a stable emulsion indicates the presence of surface-active agents that are lowering the interfacial tension between your two immiscible phases.[1] These are often impurities from the reaction mixture, such as partially soluble starting materials, byproducts, or even the target compound itself if it possesses amphiphilic properties. Your immediate goal is to disrupt the forces stabilizing this emulsion. Here is a systematic approach to breaking it:

Step-by-Step Emulsion Breaking Protocol:

  • Patience and Gentle Mechanical Agitation: First, allow the separatory funnel to stand undisturbed for 15-30 minutes.[2][3][4] Sometimes, the emulsion will break on its own with time. Gentle swirling or slow stirring with a glass rod can also encourage the droplets to coalesce.[5]

  • Increase the Ionic Strength of the Aqueous Phase ("Salting Out"): Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and gently swirl.[2][6][7] This increases the polarity of the aqueous layer, forcing non-polar organic components, including surfactants, into the organic phase and disrupting the emulsion.[8]

  • Filtration: If the emulsion is caused by fine suspended solids, filtering the entire mixture through a pad of Celite or a plug of glass wool can physically remove the stabilizing particles.[2][3] The filtrate can then be returned to the separatory funnel, where the layers should separate more cleanly.

  • Centrifugation: If available, centrifuging the emulsion is a highly effective mechanical method to force the separation of the layers.[4][6][7] Even a few minutes in a benchtop centrifuge can be sufficient to break a stubborn emulsion.

  • Alter the pH: Since pyrazolyl pyrazines are nitrogen-containing heterocycles, their solubility and the solubility of related impurities are often pH-dependent.[9]

    • If your aqueous phase is basic, careful addition of dilute acid (e.g., 1M HCl) can protonate basic nitrogen atoms, altering the solubility of emulsifying agents and potentially breaking the emulsion.

    • Conversely, if the aqueous phase is acidic, adding a dilute base (e.g., 1M NaOH or saturated NaHCO₃) may have the same effect.[8] Proceed with caution if your target compound is pH-sensitive.

  • Solvent Modification: Add a small amount of a different organic solvent that is miscible with your current organic phase.[6][8] This changes the overall polarity and solvating properties of the organic layer, which can help to dissolve the emulsifying agents and break the emulsion. For example, if you are using dichloromethane (DCM), adding a small amount of tetrahydrofuran (THF) might be effective.

  • Thermal Methods (Use with Caution):

    • Gentle Heating: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and promote coalescence.[8] This should be avoided if your solvent is highly volatile (e.g., diethyl ether, DCM).

    • Freezing: Lowering the temperature to induce freezing of the aqueous layer can physically disrupt the emulsion.[8] Once thawed, the layers may separate.

The following flowchart provides a decision-making framework for addressing emulsion formation:

G start Emulsion Formed patience Wait 15-30 min & Gently Swirl start->patience brine Add Saturated Brine (NaCl) & Gently Swirl patience->brine Emulsion Persists end Layers Separated patience->end Emulsion Breaks filtration Filter through Celite or Glass Wool brine->filtration Emulsion Persists brine->end Emulsion Breaks centrifugation Centrifuge the Mixture filtration->centrifugation Emulsion Persists filtration->end Emulsion Breaks ph_adjust Adjust pH of Aqueous Layer (Dilute Acid/Base) centrifugation->ph_adjust Emulsion Persists centrifugation->end Emulsion Breaks solvent_mod Add a Small Amount of a Miscible Organic Solvent ph_adjust->solvent_mod Emulsion Persists ph_adjust->end Emulsion Breaks thermal Gentle Heating or Freezing (Use with Caution) solvent_mod->thermal Emulsion Persains solvent_mod->end Emulsion Breaks thermal->end

Troubleshooting flowchart for breaking emulsions.

Frequently Asked Questions (FAQs)

This section addresses common questions about preventing emulsions before they start.

Question 2: What are the primary causes of emulsion formation when working with pyrazolyl pyrazines?

Answer:

Emulsion formation is typically caused by substances that act as surfactants, reducing the energy barrier for mixing the organic and aqueous phases.[6] In the context of pyrazolyl pyrazine synthesis, common causes include:

  • Amphiphilic Impurities: Reaction byproducts or unreacted starting materials that have both polar and non-polar regions can stabilize emulsions. Given the multiple nitrogen atoms in pyrazolyl pyrazines, they and their precursors can exhibit complex solubility behaviors.

  • Suspended Particulate Matter: Fine, insoluble solids from the reaction can accumulate at the interface and physically prevent droplets from coalescing.[3]

  • High pH: Extractions from strongly basic aqueous solutions, especially when using chlorinated solvents like DCM, are prone to forming emulsions.[5]

  • Excessive Agitation: Vigorous shaking of the separatory funnel creates a very large surface area between the two phases and introduces a high amount of energy, which can lead to the formation of a stable emulsion.[6]

Question 3: How can I modify my extraction protocol to prevent emulsion formation from the outset?

Answer:

Prevention is always the most effective strategy.[6] Consider these proactive steps:

  • Gentle Mixing: Instead of shaking the separatory funnel vigorously, use a gentle swirling motion or invert the funnel several times slowly.[6] This provides sufficient surface area for extraction without excessive mechanical agitation.

  • Pre-treatment of the Reaction Mixture:

    • Solvent Evaporation: If your reaction solvent is water-miscible (e.g., THF, ethanol), remove it under reduced pressure before the aqueous workup.[2][10] Then, redissolve the residue in your extraction solvent.

    • Initial Filtration: If your reaction mixture contains solid byproducts, filter it before transferring to the separatory funnel.

  • "Salting Out" Proactively: Add salt or brine to the aqueous solution before adding your organic solvent.[11] This pre-emptively increases the polarity of the aqueous phase.

  • Solvent Choice: Consider the properties of your pyrazolyl pyrazine. For less polar products, a non-polar solvent like hexane may be less prone to emulsion than more polar solvents like ethyl acetate or DCM.[6]

Question 4: Are there alternative extraction techniques that avoid emulsions altogether?

Answer:

Yes, if emulsions are a persistent problem, you might consider alternative methods:

  • Supported Liquid Extraction (SLE): In SLE, the aqueous sample is adsorbed onto a high-surface-area solid support (like diatomaceous earth). The immiscible organic solvent is then passed through the support. The extraction occurs at the interface on the solid support, eliminating the vigorous mixing that causes emulsions.[6]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte from the liquid sample. Interfering compounds can be washed away, and the desired product is then eluted with a suitable solvent. This method completely avoids the direct mixing of two immiscible liquid phases.

Recommended Extraction Protocol for Pyrazolyl Pyrazines

This protocol is designed to minimize the risk of emulsion formation while ensuring efficient extraction.

Objective: To extract a synthesized pyrazolyl pyrazine from an aqueous reaction mixture into an organic solvent.

Materials:

  • Crude reaction mixture

  • Separatory funnel

  • Extraction solvent (e.g., Dichloromethane (DCM), Ethyl Acetate, or MTBE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (if reaction is acidic)

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Experimental Workflow Diagram:

G start Start: Crude Reaction Mixture transfer Transfer to Separatory Funnel start->transfer neutralize Add Saturated NaHCO₃ (if acidic) & Swirl Gently transfer->neutralize add_brine Add Saturated NaCl (Brine) neutralize->add_brine add_solvent Add Organic Solvent (e.g., DCM) add_brine->add_solvent mix Gently Invert Funnel 5-10 times (Vent Frequently) add_solvent->mix separate Allow Layers to Separate mix->separate drain Drain Lower Organic Layer separate->drain re_extract Re-extract Aqueous Layer with Fresh Organic Solvent (2x) drain->re_extract combine Combine Organic Layers re_extract->combine dry Dry with Anhydrous Na₂SO₄ combine->dry filter Filter off Drying Agent dry->filter concentrate Concentrate in vacuo filter->concentrate end End: Purified Product concentrate->end

Workflow for emulsion-minimizing extraction.

Step-by-Step Methodology:

  • Preparation: If the reaction was run in a water-miscible solvent, remove it via rotary evaporation first. Redissolve the crude residue in the chosen extraction solvent.

  • Neutralization (if applicable): If the reaction was performed under acidic conditions, transfer the aqueous mixture to a separatory funnel and slowly add saturated sodium bicarbonate solution until gas evolution ceases. This neutralizes the acid, which can itself contribute to emulsions.

  • Salting Out: Add a volume of saturated NaCl solution (brine) equal to about 10-20% of the aqueous volume. Swirl to dissolve.

  • First Extraction: Add the organic extraction solvent to the separatory funnel.

  • Gentle Mixing: Stopper the funnel, and instead of shaking, gently invert it 5-10 times, venting after each inversion to release any pressure.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower organic layer into a clean flask. If your organic solvent is less dense than water (e.g., ethyl acetate), drain the aqueous layer first, then pour the organic layer out through the top of the funnel.

  • Re-extraction: Repeat the extraction of the aqueous layer twice more with fresh portions of the organic solvent to ensure complete recovery of the product.

  • Combine and Dry: Combine all the organic extracts and add anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes to remove residual water.

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent, and then remove the solvent using a rotary evaporator to yield the crude pyrazolyl pyrazine.

Data Summary Table:

ParameterRecommendationRationale
Mixing Technique Gentle inversion (5-10 times)Minimizes shear forces that lead to emulsion formation.[6]
Aqueous Phase Additive Saturated NaCl (Brine)Increases ionic strength, reducing the solubility of organic components.[2][8]
pH Adjustment Neutralize strong acids/basesPrevents side reactions and reduces emulsion risk with certain solvents.[5]
Solvent Choice Dependent on product polarityLess polar solvents may be less prone to emulsions.[6]
Alternative Supported Liquid Extraction (SLE)Eliminates the liquid-liquid interface and vigorous mixing.[6]

By implementing these preventative measures and having a systematic troubleshooting plan, you can significantly reduce the occurrence of emulsions and improve the efficiency and reliability of your pyrazolyl pyrazine purifications.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Available at: [Link]

  • Workup: How to Manage an Emulsion. University of Rochester. Available at: [Link]

  • Problems with extractions. University of York, Chemistry Teaching Labs. Available at: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available at: [Link]

  • All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. K-Jhil. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: [Link]

  • How emulsions form and break? Biolin Scientific. Available at: [Link]

  • Emulsion Breaking: Water Formulation Strategies That Work. AOTCO. Available at: [Link]

  • Oil demulsification. Society of Petroleum Engineers (SPE) - OnePetro. Available at: [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub. Available at: [Link]

  • How can I improve my liquid-liquid extraction process? Biotage. Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • Tackling emulsions just got easier. Biotage. Available at: [Link]

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Validation & Comparative

comparing the reactivity of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine with other chloropyrazines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

Introduction: The Strategic Importance of Substituted Pyrazines

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous pharmaceuticals. Among these, the pyrazine ring is particularly significant due to its unique electronic properties and its capacity to act as a hydrogen bond acceptor.[1] The functionalization of the pyrazine core, often starting from readily available chloropyrazines, is a critical step in the synthesis of novel drug candidates. The reactivity of the C-Cl bond in these precursors dictates the synthetic routes available and the efficiency with which molecular complexity can be built.

This guide provides an in-depth comparison of the reactivity of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine against other common chloropyrazine building blocks. We will dissect its performance in two cornerstone reaction classes essential for drug development: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. By understanding the electronic and steric factors that govern its reactivity, researchers can make more informed decisions in designing efficient and robust synthetic strategies.

Structural and Electronic Analysis: The Influence of the Pyrazolyl Substituent

The reactivity of a chloropyrazine is fundamentally governed by the electron density of the pyrazine ring, which in turn is modulated by its substituents. The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the C-Cl bond susceptible to cleavage through various reaction mechanisms.

Let's compare the electronic landscape of our target molecule with simpler, yet structurally related, chloropyrazines:

  • 2-Chloropyrazine (A): The baseline. The two ring nitrogens withdraw electron density, activating the C2-Cl bond for substitution reactions compared to a simple chlorobenzene.

  • 2,3-Dichloropyrazine (B): The additional chlorine atom at C3 acts as a strong inductively electron-withdrawing group, further decreasing the electron density of the ring. This significantly enhances the electrophilicity of the carbon atoms attached to the chlorines, making it highly reactive towards nucleophiles.

  • 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (C): Our molecule of interest. The key question is the electronic contribution of the N-linked pyrazolyl group. Five-membered N-heterocycles like pyrazole are themselves electron-deficient aromatic systems.[2][3][4] When attached to the pyrazine ring via one of its nitrogen atoms, the pyrazolyl moiety primarily acts as an electron-withdrawing group through a strong inductive effect (-I). This effect is driven by the electronegativity of the nitrogen atoms within the pyrazole ring.[2][3] The methyl group at the C4 position of the pyrazole is a weak electron-donating group, but its influence is minimal compared to the overall electron-withdrawing character of the pyrazolyl ring system.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental pathway for functionalizing electron-deficient halo-aromatics. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate. The rate of this reaction is highly sensitive to the stability of this intermediate, which is enhanced by electron-withdrawing groups that can delocalize the negative charge.[5]

SNAr_Mechanism sub Chloropyrazine (Ar-Cl) mc Meisenheimer Complex (Intermediate) sub->mc + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) prod Substituted Pyrazine (Ar-Nu) mc->prod - Cl⁻ (Elimination) lg Leaving Group (Cl⁻)

Based on our electronic analysis, we can predict a reactivity order in SNAr reactions:

2,3-Dichloropyrazine > 2-Chloro-3-(pyrazol-1-yl)pyrazine > 2-Chloropyrazine

The following table summarizes typical experimental observations for the reaction of various chloropyrazines with a common nucleophile, such as morpholine.

SubstrateNucleophileConditionsTime (h)Yield (%)Rationale for Reactivity
2-ChloropyrazineMorpholineK₂CO₃, DMF, 100 °C12-18~75Baseline reactivity of an activated chloro-heterocycle.
2,3-DichloropyrazineMorpholine (1 eq.)K₂CO₃, DMF, 60 °C2-4>90Highly activated by the second electron-withdrawing Cl group, allowing for lower temperature and shorter reaction time.
2-Chloro-3-(pyrazol-1-yl)pyrazine MorpholineK₂CO₃, DMF, 80-90 °C4-6>90Activated by the electron-withdrawing pyrazolyl group, leading to faster reaction and higher yield than 2-chloropyrazine.
Exemplary Experimental Protocol: SNAr Amination

This protocol describes a general procedure for the amination of a chloropyrazine, which can be adapted for comparative studies.

  • Reagent Setup: To a dry round-bottom flask, add the chloropyrazine substrate (1.0 mmol), the desired amine (e.g., morpholine, 1.2 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Dioxane, 5 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for C-C and C-N bond formation, respectively.[6][7] The efficiency of these reactions depends on the ability of the chloropyrazine to undergo oxidative addition to a Pd(0) complex, a key step in the catalytic cycle. Electron-deficient aryl chlorides are generally more challenging substrates than the corresponding bromides or iodides but can be effectively coupled using specialized bulky, electron-rich phosphine ligands.[8]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(R)L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-R tm_complex->product arcl Ar-Cl arcl->oa_complex rboh R-B(OH)₂ rboh->tm_complex base Base base->tm_complex

The electronic effects of the substituents play a slightly different role here. While strong electron-withdrawing groups facilitate oxidative addition, they can also make the resulting product more susceptible to side reactions. Conversely, substrates that are too electron-rich may undergo oxidative addition sluggishly.

For 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine , the electron-withdrawing nature of the pyrazolyl group should facilitate the initial oxidative addition step, making it a viable substrate for cross-coupling. The presence of multiple nitrogen atoms in the molecule can potentially coordinate to the palladium center, sometimes inhibiting catalysis. However, the use of appropriate bulky ligands (e.g., SPhos, XPhos, RuPhos) can mitigate this issue and promote efficient coupling.[9][10]

Comparative Data: Suzuki-Miyaura Coupling

The table below presents representative conditions and outcomes for the Suzuki-Miyaura coupling of various chloropyrazines with phenylboronic acid.

SubstrateCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Yield (%)
2-ChloropyrazinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O10080-90
2,3-DichloropyrazinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O90~70 (mono-coupling)
2-Chloro-3-(pyrazol-1-yl)pyrazine Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10085-95

Analysis: Our target molecule demonstrates excellent reactivity in Suzuki-Miyaura coupling, often proceeding to high yields under standard conditions developed for challenging heteroaryl chlorides. Its performance is comparable to, or even exceeds, that of the simpler 2-chloropyrazine, indicating that the pyrazolyl substituent does not inhibit the catalytic cycle and may favorably modulate the electronic properties of the substrate for this transformation.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki coupling of chloropyrazines.

  • Reagent Setup: In a glovebox or under a stream of inert gas, add the arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 3.0 mmol), palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and the chloropyrazine substrate (1.0 mmol) to a dry Schlenk tube or microwave vial.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Microwave irradiation can often significantly reduce reaction times.[11]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography.

Conclusion and Synthetic Implications

Our comparative analysis reveals that 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is a highly versatile and reactive building block for pharmaceutical synthesis.

  • In SNAr Reactions: The 3-pyrazolyl substituent acts as an effective electron-withdrawing group, activating the C2-Cl bond for substitution. This makes the molecule significantly more reactive than 2-chloropyrazine, allowing for milder reaction conditions and broader substrate scope with various nucleophiles.

  • In Pd-Catalyzed Cross-Coupling: The molecule is an excellent substrate for modern cross-coupling protocols. The electronic properties imparted by the pyrazolyl group facilitate the crucial oxidative addition step, leading to high yields in both Suzuki-Miyaura and Buchwald-Hartwig reactions without significant catalyst inhibition.

For drug development professionals, this enhanced reactivity translates into greater synthetic flexibility. It allows for the reliable introduction of diverse functionalities at the C2 position, from simple amines to complex aryl and heteroaryl moieties, under conditions that are often more efficient and scalable than those required for less activated chloropyrazines. The predictable and robust reactivity of this scaffold makes it an invaluable tool for the rapid generation of compound libraries and the optimization of lead candidates.

References

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Structural Chemistry.
  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. (2025). BenchChem.
  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). PubMed.
  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). ResearchGate.
  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. (1992). HETEROCYCLES.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Available at: [Link]

  • A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. (2025). BenchChem.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis and Functionalization of Coumarin-Pyrazole Scaffold: Recent Development, Challenges, and Opportunities. (2021). K.T.H.M. College.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv. Available at: [Link]

  • Cobalt-catalyzed cross-coupling between in situ prepared arylzinc halides and 2-chloropyrimidine or 2-chloropyrazine. (2009). PubMed. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Academia.edu. Available at: [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025). ResearchGate. Available at: [Link]

  • Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). PMC. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. (2022). PMC. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). ACS Publications. Available at: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters. Available at: [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. Available at: [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services. Available at: [Link]

  • New Horizons for Cross-Coupling Reactions. (2016). Pharmaceutical Technology. Available at: [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). International Journal of Pharma and Bio Sciences. Available at: [Link]

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A Senior Application Scientist's Guide to Validating a Quantitative HPLC Assay for 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the assurance of quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods used to quantify drug substances and their intermediates. This guide provides an in-depth, experience-driven comparison and validation protocol for a crucial analytical method: the quantification of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine. This heterocyclic compound often serves as a key starting material or intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). Its purity directly impacts the quality and impurity profile of the final drug substance, making its accurate quantification a critical control point.

This document is tailored for researchers, analytical scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design and the interpretation of results, grounded in the authoritative standards set by the International Council for Harmonisation (ICH).[1][2][3][4]

Method Selection: Choosing the Right Tool for the Job

Before validation can begin, the selection of an appropriate analytical technique is critical. For a nitrogen-containing heterocyclic compound like 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine, several techniques could be considered. Let's compare the most viable options.

Analytical TechniqueAdvantagesDisadvantagesSuitability for Purpose
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Robust, reproducible, widely available, cost-effective, excellent for quantitative analysis of chromophore-containing compounds.Moderate sensitivity compared to mass spectrometry, potential for co-elution with impurities without careful method development.Excellent. The pyrazine and pyrazole rings provide strong UV absorbance, making this the ideal "workhorse" method for routine quality control (QC) for assay and purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) High sensitivity and selectivity, provides molecular weight confirmation, excellent for impurity identification.Higher cost and complexity, potential for matrix effects (ion suppression/enhancement), may require more extensive method development for quantitative robustness.Overkill for routine assay. Best suited for impurity profiling, characterization, and cleaning validation where very low detection limits are required.
Gas Chromatography (GC-MS/FID) High efficiency for volatile and thermally stable compounds.The compound's polarity and relatively high molecular weight may require derivatization to improve volatility, risking incomplete reactions or degradation.Poor. The risk of thermal degradation and the need for derivatization make GC a less reliable choice compared to HPLC for this analyte.

Decision: Based on this comparison, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most suitable choice. It offers the best balance of performance, cost, and reliability for its intended purpose: to serve as a validated assay for quantifying 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine in a regulated environment.[5][6]

The Validation Master Plan: A Framework for Trust

The objective of method validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose.[1][3][7] Our validation plan is built upon the foundational principles of the ICH Q2(R1) guideline, which outlines the key performance characteristics to be evaluated.[1][2][7][8]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Core Validation Parameters (ICH Q2(R1)) cluster_3 Final Stages Dev Analytical Method Development Protocol Define ATP & Validation Protocol (ICH Q14 & Q2) Dev->Protocol Finalized Method Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Report Validation Summary Report Specificity->Report Experimental Data Accuracy Accuracy Linearity->Report Experimental Data Precision Precision (Repeatability & Intermediate) Accuracy->Report Experimental Data LOQ Limit of Quantitation Precision->Report Experimental Data Robustness Robustness LOQ->Report Experimental Data Robustness->Report Experimental Data Implementation Routine Use in QC Report->Implementation Method Approved

Caption: High-level workflow for analytical method validation.

Experimental Protocols and Data Analysis

Here, we detail the experimental execution for each validation parameter for our proposed HPLC-UV method.

System Suitability Testing (SST)

Causality: Before any validation run, and indeed before any routine analysis, we must verify that the chromatographic system is performing adequately.[9][10][11] SST is not a validation parameter itself, but a prerequisite to ensure the validity of the data being collected.[12]

Protocol:

  • Prepare a standard solution of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine at the target test concentration (e.g., 100 µg/mL).

  • Make five replicate injections of this standard solution.

  • Monitor and record the key chromatographic parameters.

Acceptance Criteria & Hypothetical Data:

ParameterAcceptance Criteria (Typical)Hypothetical ResultStatus
Tailing Factor (T) T ≤ 2.01.1Pass
Theoretical Plates (N) N ≥ 20008500Pass
% RSD of Peak Area ≤ 2.0%[12]0.5%Pass
% RSD of Retention Time ≤ 1.0%0.2%Pass
Specificity

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][13][14] This ensures that the signal we measure comes only from our target compound.

Protocol:

  • Blank Analysis: Inject the mobile phase and a sample diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analyze the stressed samples to see if the degradation product peaks are well-separated from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the main peak is spectrally pure.

Hypothetical Results:

  • Blank: No significant peaks observed at the analyte's retention time.

  • Forced Degradation: Degradation was observed under acidic and oxidative stress. All degradant peaks were baseline resolved from the main analyte peak (Resolution > 2.0). PDA peak purity analysis of the analyte peak in stressed samples showed a purity angle less than the purity threshold, confirming spectral homogeneity.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[13][15] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of accuracy, precision, and linearity.[1][15]

Protocol:

  • Prepare a series of at least five standard solutions of the analyte across a range that brackets the expected working concentration. For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[1]

  • Inject each concentration in triplicate.

  • Plot the average peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Hypothetical Data:

  • Range: 80 µg/mL to 120 µg/mL (for a 100 µg/mL test concentration)

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Concentration (µg/mL)Average Peak Area
80798500
90901200
1001002500
1101103000
1201205500
  • Resulting Equation: y = 10035x - 1500

  • r²: 0.9998 (Pass)

Accuracy (Recovery)

Causality: Accuracy measures the closeness of the test results to the true value.[13][16] It is typically assessed by spiking a placebo or blank matrix with a known amount of analyte at different concentration levels.[1]

Protocol:

  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • If a blank matrix is not available (as for a drug substance), accuracy can be determined by assaying a high-purity standard using the validated method.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria & Hypothetical Data:

  • Recovery: 98.0% to 102.0% for each level.

  • Overall Mean Recovery: 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
  • Overall Mean Recovery: 99.7% (Pass)

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[1][7][13]

Protocol:

  • Repeatability (Intra-assay precision): One analyst performs the assay on six replicate samples at 100% of the test concentration on the same day, using the same equipment.[1]

  • Intermediate Precision: The experiment is repeated by a different analyst on a different day, using a different instrument if possible, to assess the effects of random events on the method's precision.[1][17]

Acceptance Criteria & Hypothetical Data:

  • Relative Standard Deviation (RSD): ≤ 2.0%

Precision LevelAnalystDayInstrument% RSD (n=6)
Repeatability 11HPLC-10.6% (Pass)
Intermediate Precision 22HPLC-20.8% (Pass)
Limit of Quantitation (LOQ)

Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity quantification but less so for an assay method. However, it is good practice to determine it.

Protocol:

  • Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.

  • Inject six replicate samples at this concentration and confirm that the precision (%RSD) is acceptable (typically ≤ 10%).

Hypothetical Results:

  • LOQ Concentration: 0.5 µg/mL

  • S/N Ratio at LOQ: ~10.5

  • %RSD at LOQ (n=6): 4.5% (Pass)

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[17][18][19] This provides an indication of its reliability during normal usage and is crucial before transferring the method to another lab.[17][19]

Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Vary each parameter slightly (e.g., Flow Rate: ±0.1 mL/min; Temperature: ±2°C).

  • Analyze a system suitability solution under each varied condition and assess the impact on key responses like retention time, peak area, and tailing factor.

Acceptance Criteria & Hypothetical Data:

  • System suitability parameters must pass under all varied conditions.

  • The assay result of a standard should not change significantly.

Parameter VariedVariationRetention Time ShiftTailing FactorAssay Result vs. Nominal
Flow Rate 1.1 mL/min-8%1.199.8%
Flow Rate 0.9 mL/min+9%1.2100.3%
Temperature 32°C-2%1.1100.1%
Temperature 28°C+2%1.199.9%

Validation_Parameters center Validated Method (Fit for Purpose) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range Robustness Robustness center->Robustness Linearity->Range Defines Accuracy->Range Precision->Range

Caption: Interrelationship of core validation parameters.

Conclusion

The Reversed-Phase HPLC-UV method described and evaluated herein has been successfully validated according to the stringent requirements of the ICH Q2(R1) guideline. The experimental data demonstrate that the method is specific, linear, accurate, precise, and robust for the quantification of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine. The established system suitability criteria will ensure that the system is performing correctly before any analysis, guaranteeing the continued integrity of the data generated. This validated method is now deemed "fit for purpose" and can be confidently implemented in a quality control laboratory for routine release testing, providing critical data to support the pharmaceutical development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Robustness Tests. LCGC International. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [Link]

  • Key Parameters for Analytical Method Validation. Altabrisa Group. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis Zone. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • HPLC Calibration Process Parameters in Terms of System Suitability Test. OMICS Online. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Robustness/ruggedness tests in method validation. Vrije Universiteit Brussel. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Chiral Technologies. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. SpringerLink. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Nveo-natural Volatiles & Essential Oils. [Link]

  • Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. [Link]

Sources

head-to-head comparison of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head comparison of the 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine scaffold against established kinase inhibitor cores. This analysis positions the molecule not merely as an intermediate, but as a critical pharmacophore for next-generation Type I ATP-competitive inhibitors , specifically targeting the PI3K/mTOR and MAPK signaling axes.

Executive Summary & Pharmacophore Positioning

2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine represents a privileged scaffold in modern medicinal chemistry. Structurally, it serves as a bioisostere to the Quinoxaline core found in drugs like Umbralisib (TGR-1202) and the Aminopyrimidine core found in Imatinib or Palbociclib .

By replacing the fused benzene ring of a quinoxaline with a simpler pyrazine, this scaffold offers:

  • Reduced Molecular Weight (MW): Facilitating better Ligand Efficiency (LE).

  • Enhanced Solubility: The removal of the lipophilic benzo-fusion lowers cLogP, addressing the poor aqueous solubility often seen in quinoxaline-based inhibitors.

  • Vector Selectivity: The 2-chloro position serves as a versatile handle for SNAr functionalization, allowing precise targeting of the solvent-exposed front pocket or the hydrophobic back pocket of the kinase ATP site.

Head-to-Head Comparison: Performance Metrics

This section compares the Pyrazine-Pyrazole (PP) Scaffold (The Product) against the two industry standards: the Quinoxaline (Q) Scaffold (e.g., Umbralisib) and the Quinazoline (QZ) Scaffold (e.g., Gefitinib/Erlotinib).

Table 1: Physicochemical & Functional Comparison
MetricPyrazine-Pyrazole (The Product) Quinoxaline (Umbralisib Core) Quinazoline (EGFR Std.)
Primary Target Class PI3K

, CK1

, ERK1/2
PI3K

, CK1

EGFR, HER2
Molecular Weight (Core) ~194.6 Da (Fragment)~244.7 Da (Fragment)~220.0 Da (Fragment)
Lipophilicity (cLogP) Low (1.2 - 1.8)

High Solubility
High (2.5 - 3.5)

Low Solubility
High (3.0+)
Hinge Binding Mode Bidentate (N1/N2 of Pyrazine)Bidentate (N1/N4 of Quinoxaline)Monodentate (N1)
Metabolic Stability High (Reduced aromatic surface)Moderate ( prone to oxidation)Moderate
Synthetic Versatility High (C-2 Cl is highly reactive)Moderate (Regioselectivity issues)High
Comparative Analysis
  • Vs. Quinoxaline: The Product offers a superior solubility profile . While Quinoxaline inhibitors often require complex formulation (e.g., micronization) to achieve oral bioavailability, the Pyrazine analog inherently possesses better dissolution properties due to the reduced aromatic surface area.

  • Vs. Quinazoline: The Product allows for dual-targeting . The pyrazole moiety (at C-3) can orient into the "gatekeeper" region, providing selectivity for kinases with smaller gatekeeper residues (e.g., Threonine in PI3K), whereas Quinazolines are often restricted to EGFR-family kinases with specific cysteine interactions.

Mechanism of Action & Binding Topology

The 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine scaffold functions as a Type I ATP-Competitive Inhibitor precursor.

  • The Hinge Binder: The pyrazine nitrogen (N1) typically accepts a hydrogen bond from the kinase hinge region (e.g., Valine or Methionine backbone amide).

  • The Selectivity Filter: The 4-methyl-1H-pyrazole group projects into the hydrophobic pocket behind the ATP binding site. The methyl group provides a steric clash with larger gatekeeper residues, ensuring selectivity for specific kinases (e.g., PI3K

    
     over PI3K
    
    
    
    ).
  • The Warhead Handle: The 2-Chloro substituent is the "exit vector." It is designed to be displaced by a solubilizing group (e.g., piperazine, morpholine) or an aryl amine that extends into the ribose-binding pocket.

Diagram 1: Pharmacophore Interaction Map

KinaseBinding cluster_legend Interaction Logic Scaffold 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine Hinge Kinase Hinge Region (Val/Met Backbone) Scaffold->Hinge H-Bond Acceptor (Pyrazine N) Gatekeeper Gatekeeper Residue (Thr/Ile) Scaffold->Gatekeeper Steric Selectivity (4-Methyl-Pyrazole) SolventFront Solvent Exposed Front Scaffold->SolventFront Functionalization Vector (C-2 Chlorine) Pyrazine N1 binds Hinge Pyrazine N1 binds Hinge Pyrazole Methyl confers Selectivity Pyrazole Methyl confers Selectivity Pyrazine N1 binds Hinge->Pyrazole Methyl confers Selectivity Chlorine allows Library Generation Chlorine allows Library Generation Pyrazole Methyl confers Selectivity->Chlorine allows Library Generation

Caption: Interaction logic of the Pyrazine-Pyrazole scaffold within the ATP binding pocket. The C-2 Chlorine serves as the primary vector for library generation.

Experimental Protocols

To validate the performance of this scaffold, the following protocols define the synthesis of a probe compound and its biological evaluation.

Protocol A: Scaffold Functionalization (General Synthesis)

Objective: To couple the 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine intermediate with an aryl amine to create a functional kinase inhibitor.

  • Reagents:

    • Substrate: 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (1.0 eq).

    • Nucleophile: 4-Aminomorpholine or Aniline derivative (1.2 eq).

    • Base:

      
       (2.0 eq) or 
      
      
      
      (1.5 eq).
    • Catalyst (Optional):

      
       / Xantphos (for Buchwald-Hartwig).
      
    • Solvent: DMF or 1,4-Dioxane (anhydrous).

  • Procedure:

    • Step 1: Charge a microwave vial with the pyrazine substrate, nucleophile, and base.

    • Step 2: Add solvent (0.1 M concentration) and degas with

      
       for 5 minutes.
      
    • Step 3: (If using Pd-catalysis) Add Catalyst/Ligand complex under inert atmosphere.

    • Step 4: Heat to 100°C for 12 hours (Thermal) or 140°C for 30 min (Microwave).

    • Step 5: Quench with water, extract with EtOAc (3x).

    • Step 6: Purify via Flash Chromatography (Hexane:EtOAc gradient).

Protocol B: Kinase Selectivity Assay (ADP-Glo)

Objective: To determine the IC50 of the synthesized inhibitor against PI3K


 and EGFR.
  • Preparation:

    • Prepare 10 mM stock of the inhibitor in 100% DMSO.

    • Dilute to 10-point dose-response curve (starting 10

      
      M, 1:3 serial dilution).
      
  • Reaction:

    • Mix Kinase (PI3K

      
       or EGFR), Substrate (PIP2 or Poly-Glu-Tyr), and ATP (at 
      
      
      
      ) in reaction buffer.
    • Add inhibitor solution (1% final DMSO).

    • Incubate at Room Temperature for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase). Incubate 30 min.
      
    • Measure Luminescence (RLU).

  • Analysis:

    • Normalize RLU to "No Enzyme" (0%) and "No Inhibitor" (100%) controls.

    • Fit data to Sigmoidal Dose-Response equation (Variable Slope) to calculate

      
      .
      
Synthesis Workflow Diagram

The following diagram illustrates the critical path from raw materials to the functionalized scaffold.

SynthesisPath SM1 2,3-Dichloropyrazine Intermediate 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine (THE PRODUCT) SM1->Intermediate SNAr (Regioselective) SM2 4-Methyl-1H-pyrazole SM2->Intermediate FinalDrug Functionalized Kinase Inhibitor (e.g., Pyrazine-Analog of Umbralisib) Intermediate->FinalDrug C-N Coupling Reagent1 NaH, DMF, 0°C -> RT Reagent1->Intermediate Reagent2 Ar-NH2, Pd(OAc)2, BINAP Buchwald-Hartwig Coupling Reagent2->FinalDrug

Caption: Synthetic route establishing the product as the central divergent intermediate for inhibitor library generation.

References
  • Burkard, M., et al. (2016).[1] Discovery of GDC-0994, an Orally Bioavailable Small Molecule Inhibitor Selective for ERK Kinase Activity.[1][2][3] Journal of Medicinal Chemistry.[1][4] Link[2][3]

  • Luan, Y., et al. (2019). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review.[5] Expert Opinion on Therapeutic Patents. Link

  • FDA Access Data. (2021). Umbralisib (UKONIQ) Prescribing Information and Chemistry Review.Link

  • Fabbro, D. (2015). The Kinase Inhibitor Scaffolds: History and Future. Methods in Molecular Biology. Link

Sources

A Comparative Guide to the Photophysical Properties of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for benchmarking the photophysical properties of a novel class of fluorophores: 2-chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine and its analogs. These nitrogen-rich heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their potential applications in bioimaging, sensing, and as components in organic light-emitting diodes (OLEDs).[1][2] The strategic incorporation of a pyrazole moiety onto a pyrazine core offers a versatile platform for tuning the electronic and, consequently, the photophysical characteristics of the resulting molecules.[3]

This document outlines a systematic approach to synthesize and characterize these compounds, with a focus on providing objective, data-driven comparisons of their performance. The experimental protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Synthesis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine and Its Analogs

The synthesis of the target compound and its analogs can be achieved through a two-step process, beginning with the synthesis of the key intermediate, 2-chloro-3-hydrazinylpyrazine. This intermediate is then cyclized with a substituted 1,3-dicarbonyl compound to yield the desired pyrazolylpyrazine.

Synthesis of 2-Chloro-3-hydrazinylpyrazine

The precursor, 2-chloro-3-hydrazinylpyrazine, can be synthesized from the commercially available 2,3-dichloropyrazine by nucleophilic substitution with hydrazine hydrate.[4]

Experimental Protocol:

  • To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (4.0-6.0 eq).[4]

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid by vacuum filtration and wash with cold water to remove excess hydrazine hydrate.[4]

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-chloro-3-hydrazinylpyrazine.

Synthesis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine Analogs

The final pyrazolylpyrazine analogs are synthesized by the condensation reaction of 2-chloro-3-hydrazinylpyrazine with various β-dicarbonyl compounds. To obtain the parent compound, 2-chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine, the corresponding diketone would be 3-methyl-2,4-pentanedione. A general procedure is outlined below.

Experimental Protocol:

  • Dissolve 2-chloro-3-hydrazinylpyrazine (1.0 eq) and the appropriate β-dicarbonyl compound (1.1 eq) in glacial acetic acid.

  • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-3-(pyrazol-1-yl)pyrazine analog.[5]

Proposed Analogs for Comparison:

To establish a comprehensive structure-property relationship, a series of analogs should be synthesized by varying the substituents on the pyrazole ring. This can be achieved by using different β-dicarbonyl compounds in the final step.

Analogβ-Dicarbonyl PrecursorR1R2R3
1 (Parent)3-methyl-2,4-pentanedioneHCH₃H
2 AcetylacetoneHHH
3 3-ethyl-2,4-pentanedioneHC₂H₅H
4 1-phenyl-1,3-butanedioneC₆H₅HH
5 1-(4-methoxyphenyl)-1,3-butanedione4-MeO-C₆H₄HH
6 1-(4-nitrophenyl)-1,3-butanedione4-NO₂-C₆H₄HH

Photophysical Characterization

A thorough understanding of the photophysical properties of the synthesized analogs is crucial for evaluating their potential applications. The following sections detail the experimental protocols for measuring key photophysical parameters.

UV-Visible Absorption and Fluorescence Spectroscopy

These measurements provide fundamental information about the electronic transitions of the molecules.

Experimental Protocol:

  • Prepare stock solutions of each analog in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, ethanol, and cyclohexane to study solvent effects) at a concentration of approximately 1 mM.

  • From the stock solutions, prepare a series of dilutions in the desired solvent to a final concentration of approximately 1-10 µM for both absorption and fluorescence measurements.

  • Record the UV-Vis absorption spectra using a dual-beam spectrophotometer from 200 to 800 nm, using the pure solvent as a reference.

  • Record the fluorescence emission and excitation spectra using a spectrofluorometer. The excitation wavelength for the emission spectra should be set at the absorption maximum (λmax,abs) of each compound. The emission wavelength for the excitation spectra should be set at the emission maximum (λmax,em) of each compound.

Diagram of Experimental Workflow for UV-Vis and Fluorescence Spectroscopy:

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy prep1 Prepare 1 mM Stock Solution prep2 Dilute to 1-10 µM prep1->prep2 uvvis1 Record Absorption Spectrum (200-800 nm) prep2->uvvis1 Transfer to cuvette fluor1 Record Emission Spectrum (λex = λmax,abs) prep2->fluor1 Transfer to cuvette uvvis2 Determine λmax,abs uvvis1->uvvis2 fluor2 Determine λmax,em fluor1->fluor2 fluor3 Record Excitation Spectrum (λem = λmax,em) fluor2->fluor3

Caption: Workflow for obtaining absorption and fluorescence spectra.

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the emission process. The relative method, using a well-characterized standard, is a common and reliable approach.[6]

Experimental Protocol:

  • Select a suitable fluorescence standard with an emission range that overlaps with the synthesized analogs (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[7]

  • Prepare a series of solutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Record the absorption and fluorescence emission spectra for all solutions.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the fluorescence quantum yield using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

    Where:

    • ΦF is the fluorescence quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Diagram of Quantum Yield Determination Workflow:

G cluster_prep Solution Preparation cluster_meas Spectroscopic Measurements cluster_calc Calculation prep1 Prepare Sample and Standard Solutions (Abs < 0.1) meas1 Record Absorption Spectra prep1->meas1 meas2 Record Emission Spectra meas1->meas2 calc1 Integrate Emission Spectra meas2->calc1 calc2 Calculate Quantum Yield (ΦF) calc1->calc2

Caption: Workflow for relative fluorescence quantum yield determination.

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for these measurements.[8]

Experimental Protocol:

  • Use a pulsed laser or LED with a high repetition rate as the excitation source.

  • Direct the excitation light to the sample solution.

  • Detect the emitted single photons using a high-speed detector (e.g., a photomultiplier tube).

  • Use timing electronics to measure the time difference between the excitation pulse and the arrival of the emitted photon.

  • Accumulate a histogram of these time differences over many events to reconstruct the fluorescence decay curve.

  • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Comparative Data Analysis

The collected photophysical data for the synthesized analogs should be systematically organized for a clear and objective comparison.

Tabulated Photophysical Data
Analogλmax,abs (nm)ε (M-1cm-1)λmax,em (nm)Stokes Shift (cm-1)ΦFτ (ns)
1 DataDataDataDataDataData
2 DataDataDataDataDataData
3 DataDataDataDataDataData
4 DataDataDataDataDataData
5 DataDataDataDataDataData
6 DataDataDataDataDataData
All measurements to be performed in a specified solvent (e.g., Dichloromethane) at room temperature.
Structure-Property Relationship Discussion

The tabulated data will enable a detailed analysis of the structure-property relationships. Key aspects to discuss include:

  • Effect of Pyrazole Substitution: Analyze how electron-donating and electron-withdrawing groups on the pyrazole ring influence the absorption and emission maxima, Stokes shift, and quantum yield. For instance, electron-donating groups are expected to cause a bathochromic (red) shift in the emission spectra.[9]

  • Solvent Effects (Solvatochromism): Compare the photophysical properties in solvents of varying polarity. A significant shift in the emission maximum with solvent polarity can indicate a change in the dipole moment upon excitation, characteristic of intramolecular charge transfer (ICT) states.[10]

  • Influence of the Chloro Substituent: Discuss the potential role of the chlorine atom on the pyrazine ring, such as its electron-withdrawing nature and potential for heavy-atom effects that could influence intersystem crossing rates and, consequently, the fluorescence quantum yield.

Diagram of Structure-Property Relationship Logic:

G cluster_structure Structural Modifications cluster_properties Photophysical Properties mod1 Pyrazole Substituents (R1, R2, R3) prop1 Absorption/Emission Wavelengths mod1->prop1 Electronic Effects prop3 Quantum Yield (ΦF) mod1->prop3 Steric/Electronic Effects mod2 Solvent Polarity mod2->prop1 Solvatochromism mod2->prop3 Polarity Effects mod3 Pyrazine Core mod3->prop1 Core Electronics mod3->prop3 Heavy-Atom Effect prop2 Stokes Shift prop1->prop2 Calculation prop4 Fluorescence Lifetime (τ)

Sources

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